Product packaging for Roseoflavin(Cat. No.:CAS No. 51093-55-1)

Roseoflavin

Cat. No.: B1679541
CAS No.: 51093-55-1
M. Wt: 405.4 g/mol
InChI Key: IGQLDUYTWDABFK-GUTXKFCHSA-N
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Description

Roseoflavin is a benzopteridine that is riboflavin in which the methyl group at position 8 is substituted by a dimethylamino group. It has a role as an antimicrobial agent and a bacterial metabolite. It is functionally related to a riboflavin. It is a conjugate acid of a this compound(1-).
Roseoflavine has been reported in Streptomyces, Streptomyces albidoflavus, and Streptomyces coelicolor with data available.
structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H23N5O6 B1679541 Roseoflavin CAS No. 51093-55-1

Properties

IUPAC Name

8-(dimethylamino)-7-methyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O6/c1-8-4-9-11(5-10(8)22(2)3)23(6-12(25)15(27)13(26)7-24)16-14(19-9)17(28)21-18(29)20-16/h4-5,12-13,15,24-27H,6-7H2,1-3H3,(H,21,28,29)/t12-,13+,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQLDUYTWDABFK-GUTXKFCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1N(C)C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1N(C)C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51093-55-1
Record name 8-Demethyl-8-(dimethylamino)riboflavin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51093-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

A Technical Guide to Roseoflavin: A Natural Riboflavin Analog with Antimicrobial Properties

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Roseoflavin is a natural riboflavin (vitamin B2) analog produced by Streptomyces davaonensis that exhibits potent antimicrobial activity, primarily against Gram-positive bacteria.[1][2][3][4] Its mechanism of action is multifaceted, involving the targeting of flavin mononucleotide (FMN) riboswitches to suppress the biosynthesis and transport of essential riboflavin, and the metabolic conversion into fraudulent flavin cofactors that inhibit vital flavoenzymes.[2][5][6][7][8] This dual action makes this compound a compelling subject for antimicrobial research and a promising candidate for the development of new antibiotics. This guide provides an in-depth overview of this compound, including its biosynthesis, mechanism of action, quantitative data on its activity, and detailed experimental protocols for its study.

Introduction

Discovery and Natural Source

This compound is a red-colored antibiotic compound naturally produced by the Gram-positive soil bacterium Streptomyces davaonensis.[1][6][7][9] It is one of the few known naturally occurring riboflavin analogs with significant antibiotic properties.[4][10]

Chemical Structure and Comparison with Riboflavin

This compound is a structural analog of riboflavin, with the key difference being the substitution of a dimethylamino group at the C8 position of the isoalloxazine ring, in place of riboflavin's methyl group.[11][12] This seemingly minor alteration has profound effects on its biological activity, allowing it to act as a competitive inhibitor of riboflavin.[11][13]

Chemical structures of Riboflavin and this compound Figure 1: Comparison of Riboflavin and this compound structures. The key difference is the methyl group in riboflavin versus the dimethylamino group in this compound at the C8 position.

Biosynthesis of this compound

The biosynthesis of this compound from riboflavin-5'-phosphate (FMN) is a multi-step enzymatic process.[13][14] The pathway is now understood to involve three key enzymes: RosB, RosC, and RosA.[14]

  • Conversion of FMN to 8-demethyl-8-amino-riboflavin-5'-phosphate (AFP): This crucial and chemically challenging step is catalyzed by a single enzyme, AFP synthase (RosB).[3][10][14] RosB facilitates an oxidative cascade that replaces the C8 methyl group of FMN with an amino group, using glutamate as the amino donor.[13][15]

  • Dephosphorylation of AFP: The phosphatase RosC catalyzes the dephosphorylation of AFP to yield 8-demethyl-8-amino-riboflavin (AF).[14]

  • Dimethylation of AF: The final step involves the N,N-dimethyltransferase RosA, which uses S-adenosyl methionine (SAM) as a methyl donor to convert AF into this compound.[13][14]

Mechanism of Action

This compound exerts its antimicrobial effects through a potent dual mechanism that disrupts flavin metabolism at both the genetic and enzymatic levels.

Riboswitch-Mediated Gene Repression

This compound is taken up by susceptible bacteria via riboflavin transporters.[6][7][9] Inside the cell, it is phosphorylated by flavokinases to form this compound mononucleotide (RoFMN).[4][6][7][9] RoFMN is a potent mimic of FMN and binds with high affinity to FMN riboswitches, which are regulatory RNA elements found in the 5' untranslated regions of mRNAs for riboflavin biosynthesis (e.g., rib operon) and transport genes.[2][5][16][17] This binding induces a conformational change in the RNA, leading to premature transcription termination and shutting down the production and uptake of riboflavin, thereby starving the cell of this essential vitamin.[5][15][17]

Formation of Fraudulent Flavin Cofactors

Beyond its action on riboswitches, this compound is further metabolized into the FAD analog, this compound adenine dinucleotide (RoFAD), by FAD synthetase.[6][7][9][18] Both RoFMN and RoFAD can be incorporated into various FMN- and FAD-dependent enzymes (flavoproteins).[6][7][19] These fraudulent cofactors often have altered physicochemical properties, leading to flavoenzymes that are less active or completely inactive.[6][7][18] This widespread disruption of essential redox enzymes contributes significantly to this compound's antibiotic effect.[2][6][7]

Quantitative Data

The efficacy of this compound and the interactions with its targets have been quantified in various studies.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound
OrganismMIC (µg/mL)Reference
Bacillus subtilis>50 (without transporter)[6]
Listeria monocytogenes0.5 mg/L (0.5 µg/mL)[1]
Staphylococcus aureus1.25 mg/L (1.25 µg/mL)[1]
Escherichia coli>50 (naturally resistant)[6]
Plasmodium falciparum (IC₅₀)1.6 µM[4]

Note: E. coli is naturally resistant due to the lack of a flavin uptake system.[6] Susceptibility is conferred by introducing a heterologous riboflavin transporter.

Table 2: Binding Affinities to FMN Riboswitches
LigandRNA SourceApparent Dissociation Constant (KD)MethodReference
FMNB. subtilis ribD~5 nMIn-line probing[17]
This compoundB. subtilis ribD~100 nMIn-line probing[17]
RiboflavinB. subtilis ribD~3 µMIn-line probing[17]
This compoundS. davawensis10 nMIn-line probing[20]
FMNB. subtilis ribD0.4 µM (IC₅₀)Photoaffinity Labeling[21]
This compoundB. subtilis ribD7.0 µM (IC₅₀)Photoaffinity Labeling[21]

Note: While some methods show a stronger affinity for FMN, this compound's ability to bind tightly and repress gene expression at cellular concentrations is key to its antibiotic activity.[17]

Table 3: Kinetic Parameters of Enzymes with this compound Analogs
EnzymeOrganismSubstrate/AnalogKM / KDkcatReference
RosC (Phosphatase)S. davaonensisAFP34.5 µM31.3 min⁻¹[14]
AzoR (Azoreductase)E. coliRoFMNHigher affinity than FMNLess active[22]
Human FlavokinaseHumanThis compoundEfficient conversionN/A[18]
Human FAD SynthetaseHumanRoFMNAccepted as substrateN/A[18]

Key Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standardized method to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[23][24]

  • Preparation of Antibiotic Stock: Dissolve this compound in a suitable solvent (e.g., DMSO or water) to create a high-concentration stock solution. Prepare a 2x working stock by diluting the primary stock in sterile Mueller-Hinton Broth (MHB).[25]

  • Serial Dilution: In a 96-well microtiter plate, add 100 µL of MHB to all wells.[25] Pipette 100 µL of the 2x this compound working stock into the first column of wells. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to column 10.[25][26] Discard the final 100 µL from column 10. Column 11 serves as a growth control (no antibiotic), and column 12 serves as a sterility control (no bacteria).[25]

  • Inoculum Preparation: Culture the test bacterium overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation. This is often standardized using a 0.5 McFarland standard.[27]

  • Inoculation: Add the standardized bacterial suspension to wells in columns 1 through 11.[25] Do not add bacteria to column 12.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[25][27]

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).[23][26] This can be assessed visually or by using a microplate reader to measure absorbance at 600 nm (OD₆₀₀).[26]

Protocol: In Vitro Transcription/Translation (IVTT) Assay for FMN Riboswitch Activity

This assay measures the ability of a ligand to cause transcription termination at a riboswitch.

  • Template Preparation: Generate a linear DNA template containing a promoter (e.g., T7), the FMN riboswitch sequence, and a downstream reporter gene (e.g., luciferase or lacZ).

  • Reaction Setup: Combine a cell-free transcription/translation system (e.g., E. coli S30 extract) with the DNA template, amino acids, and energy sources.

  • Ligand Addition: Aliquot the reaction mixture into tubes or a microplate. Add varying concentrations of the test ligand (e.g., FMN, RoFMN) to the reactions. Include a no-ligand control.

  • Incubation: Incubate the reactions at 37°C for a defined period (e.g., 1-2 hours) to allow for transcription and translation.

  • Quantification: Measure the expression of the reporter gene. For luciferase, add luciferin substrate and measure luminescence. For lacZ, add a chromogenic substrate and measure absorbance.

  • Analysis: Plot the reporter signal against the ligand concentration. A decrease in signal indicates that the ligand is binding to the riboswitch and repressing gene expression. Calculate the T₅₀ (concentration for 50% inhibition) as a measure of ligand affinity.[28]

Signaling Pathways and Logical Relationships

Visualizing the Mechanism of Action and Experimental Workflows

The following diagrams illustrate the key pathways and experimental logic described in this guide.

Roseoflavin_Mechanism cluster_extracellular Extracellular cluster_cell Bacterial Cell Roseoflavin_ext This compound Transporter Riboflavin Transporter (RibU) Roseoflavin_ext->Transporter Uptake Riboflavin_ext Riboflavin Riboflavin_ext->Transporter Uptake Roseoflavin_int This compound Transporter->Roseoflavin_int Riboflavin_int Riboflavin Transporter->Riboflavin_int Flavokinase Flavokinase Roseoflavin_int->Flavokinase Riboflavin_int->Flavokinase RoFMN RoFMN Flavokinase->RoFMN Phosphorylation FMN FMN Flavokinase->FMN Phosphorylation FAD_Synth FAD Synthetase RoFAD RoFAD FAD_Synth->RoFAD Adenylylation FAD FAD FAD_Synth->FAD Adenylylation RoFMN->FAD_Synth Riboswitch FMN Riboswitch (rib Operon mRNA) RoFMN->Riboswitch Binds & Represses Flavoenzymes Flavoenzymes RoFMN->Flavoenzymes Incorporation RoFAD->Flavoenzymes Incorporation FMN->FAD_Synth Rib_Genes Riboflavin Biosynthesis Genes FMN->Rib_Genes Normal Biosynthesis Riboswitch->Rib_Genes Transcription Blocked Inactive_Enzymes Inactive Flavoenzymes Flavoenzymes->Inactive_Enzymes Inhibition

Caption: Dual mechanism of this compound action in a bacterial cell.

MIC_Workflow start Start prep_antibiotic Prepare 2x this compound Stock in Broth start->prep_antibiotic serial_dilute Perform 2-fold Serial Dilution in 96-well Plate prep_antibiotic->serial_dilute inoculate Inoculate Wells with Bacteria (Final ~5x10^5 CFU/mL) serial_dilute->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) prep_inoculum->inoculate controls Include Growth (No Drug) & Sterility (No Bacteria) Controls inoculate->controls incubate Incubate Plate (18-24h at 37°C) controls->incubate read_results Read Results Visually or with Plate Reader (OD600) incubate->read_results determine_mic MIC = Lowest Concentration with No Visible Growth read_results->determine_mic end_mic End determine_mic->end_mic

Caption: Experimental workflow for MIC determination.

Drug Development and Future Perspectives

This compound's unique, dual mechanism of action makes it an attractive lead compound for antibiotic development.[5] Its ability to target riboswitches—which are widespread in bacteria but absent in humans—offers a degree of selective toxicity.[2] Furthermore, the simultaneous poisoning of essential flavoenzymes presents a two-pronged attack that may slow the development of resistance.

However, challenges remain. Some bacteria, including the producing organism S. davaonensis, have evolved resistance mechanisms.[28] Mutations in the FMN riboswitch aptamer can disrupt this compound binding, leading to resistance.[5][16][17] Additionally, human enzymes can also metabolize this compound, which could lead to off-target effects and potential toxicity, a critical consideration for therapeutic development.[18]

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Modifying the this compound scaffold to enhance its affinity for bacterial riboswitches and enzymes while reducing its interaction with human counterparts.

  • Overcoming Resistance: Investigating combination therapies that could counteract potential resistance mechanisms.

  • Expanding the Spectrum: Exploring derivatives with activity against Gram-negative bacteria, which are currently protected by their outer membrane and lack of flavin transporters.

References

Roseoflavin: A Technical Guide to its Chemical Structure, Properties, and Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roseoflavin is a naturally occurring flavin analog with potent antimicrobial properties.[1][2][3] Isolated from Streptomyces davawensis, this riboflavin antimetabolite exerts its primary mechanism of action through the high-affinity binding to flavin mononucleotide (FMN) riboswitches, leading to the downregulation of essential genes for riboflavin biosynthesis and transport.[1][2][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its isolation, synthesis, and biological evaluation are presented, alongside a summary of its antimicrobial spectrum. The information herein is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, biochemistry, and drug development.

Chemical Structure and Physicochemical Properties

This compound, also known as 8-demethyl-8-(dimethylamino)-riboflavin, is a structural analog of riboflavin.[5][6] The key structural difference is the substitution of the methyl group at the C8 position of the isoalloxazine ring with a dimethylamino group.[7] This modification is crucial for its biological activity.

Chemical Identity
IdentifierValue
IUPAC Name 1-Deoxy-1-[8-(dimethylamino)-7-methyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl]-D-ribitol
Synonyms 8-Dimethylaminoriboflavin, 8-demethyl-8-(dimethylamino)-riboflavin[5][6]
CAS Number 51093-55-1[5][6]
Molecular Formula C₁₈H₂₃N₅O₆[5][6]
Molecular Weight 405.41 g/mol [8]
Physicochemical Properties
PropertyValueReference
Appearance Crystalline solid[5]
Melting Point Not explicitly stated in the search results.
Solubility DMSO: ~10 mg/mLDimethylformamide (DMF): ~0.3 mg/mLDMSO:PBS (pH 7.2) (1:1): ~0.5 mg/mLSparingly soluble in aqueous buffers[5][9]
UV-Vis Absorption (λmax) 219, 259, 491 nm[5][6]
Fluorescence Exhibits fluorescence, but with a substantially lower quantum yield and lifetime compared to other flavins.[10]

Biological Activity and Mechanism of Action

This compound exhibits broad-spectrum antibacterial activity, particularly against Gram-positive bacteria.[11][12] Its primary mechanism of action involves targeting FMN riboswitches, which are regulatory RNA elements found in the 5' untranslated regions of messenger RNAs that control the expression of genes involved in riboflavin synthesis and transport.[1][2][4]

Upon entering the bacterial cell, this compound is converted to this compound mononucleotide (RoFMN) and subsequently to this compound adenine dinucleotide (RoFAD) by host flavokinases and FAD synthetases.[11][13] RoFMN binds to the FMN riboswitch with high affinity, inducing a conformational change in the RNA structure.[1] This conformational change leads to the premature termination of transcription or the inhibition of translation initiation of the downstream genes, effectively shutting down the production and uptake of riboflavin, an essential vitamin for bacterial growth.[1][4]

The dissociation constant (KD) for the binding of this compound to the Bacillus subtilis ribD FMN riboswitch aptamer has been estimated to be approximately 100 nM.[1][3]

FMN_Riboswitch_Mechanism cluster_0 Bacterial Cell This compound This compound Flavokinase Flavokinase This compound->Flavokinase Enters cell RoFMN This compound Mononucleotide (RoFMN) Flavokinase->RoFMN Phosphorylation FMN_Riboswitch FMN Riboswitch (on mRNA) RoFMN->FMN_Riboswitch Binds to Transcription_Translation Transcription/Translation FMN_Riboswitch->Transcription_Translation Induces conformational change, leading to: Rib_Genes Riboflavin Biosynthesis & Transport Genes No_Protein No Riboflavin Synthesis/ Transport Proteins Transcription_Translation->No_Protein Termination/Inhibition Cell_Death Inhibition of Growth/ Cell Death No_Protein->Cell_Death

Figure 1. Mechanism of action of this compound via FMN riboswitch binding.
Antimicrobial Spectrum

This compound has demonstrated inhibitory activity against a range of bacteria. The following table summarizes the available Minimum Inhibitory Concentration (MIC) values.

BacteriumMIC (µg/mL)Reference
Escherichia coli (with heterologous riboflavin transporter)>50 (naturally resistant)[14]
Escherichia coli CpXFMN (engineered)2 (MIC₅₀)[14]
Escherichia coli CpXFAD (engineered)2 (MIC₅₀)[14]
Staphylococcus aureusMentioned as susceptible, specific MIC not in provided results.
Enterococcus faecalisMentioned as susceptible, specific MIC not in provided results.[2]
Listeria monocytogenesMentioned as susceptible, specific MIC not in provided results.[2]
Bacillus subtilisMentioned as susceptible, specific MIC not in provided results.
Bacillus cereusMentioned as susceptible, specific MIC not in provided results.
Micrococcus luteusMentioned as susceptible, specific MIC not in provided results.

Methodologies

Isolation of this compound from Streptomyces davawensis

This protocol is a generalized procedure based on the original isolation reports.

  • Cultivation: Inoculate Streptomyces davawensis spores into a suitable production medium, such as yeast starch (YS) broth.[3] Incubate aerobically at 30°C for an extended period (e.g., 14 days) to allow for the production of this compound.[3]

  • Extraction: After incubation, harvest the culture broth and separate the mycelium from the supernatant by centrifugation or filtration. Extract the this compound from the supernatant using a suitable organic solvent, such as ethyl acetate.

  • Purification: Concentrate the organic extract under reduced pressure. The crude extract can be further purified using chromatographic techniques. A common method is column chromatography on silica gel, followed by preparative reverse-phase high-performance liquid chromatography (HPLC).

  • Characterization: The purified this compound can be characterized by various spectroscopic methods, including UV-Vis, NMR, and mass spectrometry, to confirm its identity and purity.

Chemical Synthesis of this compound

The chemical synthesis of this compound is a multi-step process.[2] A general outline is provided below, based on reported synthetic routes.

  • Starting Material: The synthesis typically starts from a substituted aniline derivative, such as N,N-dimethyl-o-toluidine.[2]

  • Ring Formation: The synthesis involves the construction of the pyrimidine and pyrazine rings of the isoalloxazine core. This is often achieved through condensation reactions.

  • Ribitylation: The ribityl side chain is introduced by reacting the isoalloxazine core with a protected ribose derivative.

  • Deprotection: Finally, any protecting groups are removed to yield this compound.

  • Purification: The final product is purified by crystallization or chromatography.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.

MIC_Workflow A Prepare serial dilutions of this compound in broth medium in a 96-well plate. C Inoculate each well with the bacterial suspension. A->C B Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard). B->C D Include positive (bacteria, no drug) and negative (no bacteria) controls. C->D E Incubate the plate at 37°C for 18-24 hours. D->E F Determine the MIC by visual inspection or using a plate reader. E->F G The MIC is the lowest concentration with no visible bacterial growth. F->G

Figure 2. Workflow for MIC determination by broth microdilution.

Protocol:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent, such as DMSO, to prepare a high-concentration stock solution.[9]

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the this compound dilutions.

  • Controls: Include a positive control well (containing bacteria and medium but no this compound) and a negative control well (containing medium only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.

In Vitro Transcription Termination Assay for FMN Riboswitch

This assay is used to assess the ability of this compound to induce transcription termination by binding to an FMN riboswitch.

Protocol:

  • Template Preparation: Prepare a DNA template containing a promoter (e.g., T7 promoter) followed by the FMN riboswitch sequence and a downstream reporter region.

  • In Vitro Transcription Reaction: Set up an in vitro transcription reaction containing the DNA template, RNA polymerase, and ribonucleotides (ATP, GTP, CTP, and UTP, with one being radiolabeled, e.g., [α-³²P]UTP).

  • Ligand Addition: Add varying concentrations of this compound (or RoFMN) to the transcription reactions. A control reaction without any ligand should also be included.

  • Transcription: Initiate transcription and allow it to proceed for a defined period.

  • Analysis of Transcripts: Stop the reactions and analyze the RNA transcripts by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Interpretation: In the presence of this compound, binding to the FMN riboswitch will cause a conformational change that leads to the formation of a terminator hairpin, resulting in a shorter, terminated transcript. The intensity of the bands corresponding to the full-length and terminated transcripts can be quantified to determine the efficiency of termination at different this compound concentrations.

Conclusion

This compound is a potent antimicrobial agent with a well-defined mechanism of action targeting FMN riboswitches. Its unique mode of action and efficacy against various bacteria, including some clinically relevant pathogens, make it an attractive lead compound for the development of novel antibiotics. The data and protocols presented in this technical guide provide a solid foundation for further research into the therapeutic potential of this compound and its analogs. Further studies are warranted to expand the knowledge of its antimicrobial spectrum and to optimize its pharmacological properties for clinical applications.

References

An In-depth Technical Guide to the Roseoflavin Biosynthesis Pathway from Riboflavin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roseoflavin is a potent natural antibiotic and a structural analog of riboflavin (vitamin B2). Its biosynthesis from riboflavin in prokaryotes, particularly in species of the genus Streptomyces, represents a fascinating example of enzymatic modification of a primary metabolite to produce a powerful secondary metabolite. This technical guide provides a comprehensive overview of the core enzymatic steps in the conversion of riboflavin to this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the pathway and associated workflows. This information is intended to serve as a valuable resource for researchers investigating novel antibiotic pathways, scientists engaged in enzyme mechanism studies, and professionals in drug development exploring new antimicrobial targets.

The biosynthesis of this compound from riboflavin is a three-step enzymatic cascade that begins with the phosphorylated form of riboflavin, flavin mononucleotide (FMN). The pathway is catalyzed by three key enzymes: RosB, RosC, and RosA, which are encoded by the rosB, rosC, and rosA genes, respectively. These enzymes have been primarily characterized in Streptomyces davaonensis, Streptomyces cinnabarinus, and more recently in Streptomyces berlinensis.[1]

The Core Biosynthetic Pathway

The conversion of riboflavin to this compound involves the modification of the C8 methyl group of the isoalloxazine ring. The pathway initiates with riboflavin being phosphorylated to riboflavin-5'-phosphate (FMN). FMN then enters the this compound-specific biosynthetic route.

Step 1: Conversion of FMN to 8-demethyl-8-aminoriboflavin-5'-phosphate (AFP) by RosB

The first committed step is catalyzed by the complex enzyme 8-demethyl-8-aminoriboflavin-5'-phosphate synthase (RosB). RosB is a remarkable multi-step enzyme that replaces the C8 methyl group of FMN with an amino group. This transformation proceeds through the intermediates 8-demethyl-8-formylriboflavin-5'-phosphate (OHC-RP) and 8-demethyl-8-carboxylriboflavin-5'-phosphate (HOOC-RP).[2][3] The reaction requires molecular oxygen, thiamine, and glutamate as the amino group donor.[2][3] RosB exclusively utilizes FMN as its substrate and not riboflavin.[2][3][4]

Step 2: Dephosphorylation of AFP to 8-demethyl-8-aminoriboflavin (AF) by RosC

The product of the RosB reaction, AFP, is subsequently dephosphorylated by the specific phosphatase RosC to yield 8-demethyl-8-aminoriboflavin (AF).[1] This step is crucial as AFP is not a substrate for the final enzyme in the pathway, RosA.[1]

Step 3: N,N-dimethylation of AF to this compound by RosA

The final two steps in the biosynthesis are catalyzed by the S-adenosyl-L-methionine (SAM)-dependent N,N-8-amino-8-demethyl-d-riboflavin dimethyltransferase, RosA. RosA sequentially methylates the amino group of AF, first to 8-methylamino-8-demethyl-d-riboflavin (MAF) and then to this compound (8-demethyl-8-dimethylamino-riboflavin).[5][6]

Quantitative Data

The following table summarizes the available quantitative data for the enzymes of the this compound biosynthesis pathway.

EnzymeSubstrateKm (µM)kcat (min-1)OrganismReference
RosC 8-demethyl-8-amino-riboflavin-5'-phosphate (AFP)34.5 ± 5.631.3 ± 1.4Streptomyces davaonensis[7]
riboflavin-5'-phosphate (FMN)309 ± 617.1 ± 0.5Streptomyces davaonensis[7]
RosA 8-demethyl-8-amino-riboflavin (AF)57.7 ± 9.2 (apparent)0.37 ± 0.02 s-1Streptomyces davaonensis

Note: Detailed kinetic parameters for RosB are not yet available due to the complexity of its multi-step reaction.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Heterologous Expression and Purification of RosA, RosB, and RosC in E. coli

This protocol describes the overexpression of the rosA, rosB, and rosC genes from Streptomyces davaonensis in Escherichia coli for subsequent purification and characterization.[8]

a. Gene Cloning:

  • Amplify the full-length rosA, rosB, and rosC genes from S. davaonensis genomic DNA using high-fidelity DNA polymerase and gene-specific primers containing appropriate restriction sites (e.g., NdeI and HindIII).

  • Ligate the digested PCR products into a suitable expression vector, such as pET-28a(+), which allows for the expression of N-terminally His-tagged fusion proteins.

  • Transform the ligation products into a cloning host like E. coli DH5α and verify the constructs by restriction digestion and DNA sequencing.

b. Protein Expression:

  • Transform the verified expression plasmids into an expression host such as E. coli BL21(DE3).

  • Grow the transformed cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic (e.g., kanamycin for pET-28a) at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

  • Continue to incubate the cultures at a lower temperature (e.g., 18-25°C) for 12-16 hours to enhance the yield of soluble protein.

c. Protein Purification:

  • Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

  • Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole) to remove non-specifically bound proteins.

  • Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Analyze the purified protein fractions by SDS-PAGE for purity.

  • If necessary, perform further purification steps such as size-exclusion chromatography.

  • Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

Enzymatic Assay for RosC Activity

This protocol describes a spectrophotometric assay to determine the phosphatase activity of RosC by measuring the formation of AF from AFP.[7]

a. Reaction Mixture:

  • Prepare a reaction mixture containing:

    • 50 mM Tris-HCl buffer (pH 7.5)

    • 5 mM MgCl2

    • Varying concentrations of the substrate AFP (e.g., 0-500 µM)

    • Purified RosC enzyme (e.g., 0.1-1 µM)

b. Assay Procedure:

  • Pre-incubate the reaction mixture (without the enzyme) at 30°C for 5 minutes.

  • Initiate the reaction by adding the purified RosC enzyme.

  • Monitor the increase in absorbance at a specific wavelength corresponding to the formation of AF (the exact wavelength should be determined empirically, but flavins typically absorb around 450 nm).

  • Alternatively, stop the reaction at different time points by adding an acid (e.g., 1 M HCl) and quantify the amount of AF produced using High-Performance Liquid Chromatography (HPLC).

c. Data Analysis:

  • Calculate the initial reaction velocities (v0) from the linear portion of the absorbance vs. time curve or from the HPLC quantification.

  • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

  • Calculate the kcat value by dividing Vmax by the enzyme concentration used in the assay.

Gene Knockout in Streptomyces davaonensis using PCR Targeting

This protocol provides a general workflow for creating a gene knockout of a ros gene in S. davaonensis using the PCR-targeting method.[2][4][9][10]

a. Construction of the Disruption Cassette:

  • Design forward and reverse primers with ~40 nucleotides of homology to the regions flanking the target gene (rosA, rosB, or rosC) at their 5' ends and ~20 nucleotides of priming sequence for a resistance cassette (e.g., apramycin resistance) at their 3' ends.

  • Use these primers to amplify the resistance cassette from a template plasmid (e.g., pIJ773).

b. Preparation of Electrocompetent E. coli and Recombineering:

  • Prepare electrocompetent E. coli BW25113/pIJ790 cells carrying a cosmid containing the S. davaonensis genomic region of interest.

  • Electroporate the purified PCR-generated disruption cassette into the competent E. coli cells.

  • Select for recombinants on LB agar plates containing the appropriate antibiotics (for both the cosmid and the disruption cassette).

  • Verify the correct replacement of the target gene with the resistance cassette in the cosmid by PCR and restriction analysis.

c. Intergeneric Conjugation:

  • Introduce the recombinant cosmid into a non-methylating E. coli strain (e.g., ET12567/pUZ8002).

  • Conjugate the E. coli donor strain with S. davaonensis spores on a suitable medium (e.g., SFM agar).

  • Overlay the conjugation plates with an appropriate antibiotic to select for Streptomyces exconjugants that have integrated the mutated cosmid.

d. Screening for Double Crossovers:

  • Subculture the exconjugants on a medium without selection for the cosmid vector to allow for the second crossover event (loss of the vector backbone).

  • Screen for colonies that are sensitive to the cosmid marker but resistant to the disruption cassette marker.

  • Confirm the gene knockout in the desired mutants by PCR analysis of genomic DNA.

Visualizations

Pathway Diagram

Roseoflavin_Biosynthesis Riboflavin Riboflavin Riboflavin_kinase Riboflavin Kinase FMN Riboflavin-5'-phosphate (FMN) RosB RosB FMN->RosB AFP 8-demethyl-8-aminoriboflavin-5'-phosphate (AFP) RosC RosC AFP->RosC AF 8-demethyl-8-aminoriboflavin (AF) RosA1 RosA AF->RosA1 MAF 8-methylamino-8-demethyl-d-riboflavin (MAF) RosA2 RosA MAF->RosA2 This compound This compound Riboflavin_kinase->FMN RosB->AFP alpha_KG α-Ketoglutarate RosB->alpha_KG RosC->AF Pi Pi RosC->Pi RosA1->MAF SAH1 SAH RosA1->SAH1 RosA2->this compound SAH2 SAH RosA2->SAH2 Glutamate Glutamate Glutamate->RosB SAM1 SAM SAM1->RosA1 SAM2 SAM SAM2->RosA2

Caption: The enzymatic pathway of this compound biosynthesis from riboflavin.

Experimental Workflow: Gene Knockout

Gene_Knockout_Workflow start Start: Target Gene Identification pcr PCR Amplification of Disruption Cassette start->pcr recombineering Recombineering in E. coli pcr->recombineering conjugation Intergeneric Conjugation with Streptomyces recombineering->conjugation screening1 Selection of Exconjugants conjugation->screening1 screening2 Screening for Double Crossovers screening1->screening2 verification Verification of Gene Knockout screening2->verification end End: Confirmed Mutant Strain verification->end

Caption: A streamlined workflow for targeted gene knockout in Streptomyces.

Conclusion

The biosynthesis of this compound from the primary metabolite riboflavin is a concise and elegant pathway that generates a potent antibiotic. The three key enzymes, RosB, RosC, and RosA, perform a series of unique chemical transformations, making them interesting subjects for enzymological studies and potential targets for synthetic biology applications. This technical guide has provided a detailed overview of this pathway, including the available quantitative data and essential experimental protocols. Further research is needed to fully elucidate the kinetic parameters of RosB and RosA and to explore the regulatory mechanisms governing the expression of the ros genes. A deeper understanding of this pathway will not only advance our knowledge of secondary metabolism but may also pave the way for the development of novel antimicrobial agents and the engineered biosynthesis of valuable flavin analogs.

References

In-Depth Technical Guide to Key Enzymes in Roseoflavin Synthesis: RosB and RosC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of RosB and RosC, the pivotal enzymes in the biosynthesis of roseoflavin, a potent antibiotic analog of riboflavin (vitamin B2). This document details their catalytic mechanisms, kinetic properties, and provides structured experimental protocols for their study. The information presented is intended to facilitate further research and application of these enzymes in drug development and biocatalysis.

Introduction to this compound and its Biosynthesis

This compound is a natural antibiotic produced by the bacterium Streptomyces davawensis.[1] Its structural similarity to riboflavin allows it to act as an antimetabolite, interfering with essential metabolic pathways that rely on flavin cofactors. The biosynthesis of this compound from riboflavin-5'-phosphate (RP) is a three-step enzymatic pathway, with RosB and RosC catalyzing the initial critical transformations.

RosB: The Key Multi-Step Synthase

RosB is the first and most crucial enzyme in the this compound biosynthetic pathway. It is an 8-demethyl-8-aminoriboflavin-5'-phosphate (AFP) synthase that catalyzes the complex conversion of riboflavin-5'-phosphate (RP) into AFP.[2][3] This transformation involves a series of oxidative and transamination reactions.

Biochemical Properties and Reaction Mechanism of RosB

RosB is a multi-step enzyme that utilizes RP as a substrate, not a cofactor.[3] The overall reaction is dependent on the presence of molecular oxygen, thiamine, and glutamate, which serves as the amino group donor.[3][4] The catalytic process proceeds through two key intermediates: 8-demethyl-8-formylriboflavin-5'-phosphate (OHC-RP) and 8-demethyl-8-carboxylriboflavin-5'-phosphate (HOOC-RP).[3]

The proposed mechanism involves the following steps:

  • Oxidation of the C8 methyl group of RP to a formyl group, yielding OHC-RP.

  • Further oxidation of the formyl group to a carboxyl group, forming HOOC-RP.

  • A final transamination reaction, where the carboxyl group is replaced by an amino group from glutamate, producing AFP.

RosB_Mechanism

Quantitative Data for RosB

Currently, specific kinetic parameters such as kcat and KM for the overall reaction catalyzed by RosB have not been reported in the literature. The focus of existing research has been on the elucidation of its crystal structure and multi-step catalytic mechanism.

Experimental Protocols for RosB

Streptomyces genes can be challenging to express in E. coli due to high GC content and different codon usage. However, successful expression has been reported.

Protocol:

  • Gene Synthesis and Cloning: Synthesize the rosB gene from S. davawensis with codon optimization for E. coli. Clone the gene into an expression vector (e.g., pET series) with a C-terminal His6-tag.

  • Transformation: Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Expression:

    • Grow the transformed E. coli in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression with 0.1-0.5 mM IPTG and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to improve protein solubility.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation.

  • Purification:

    • Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole).

    • Elute the RosB protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

    • Analyze the purified protein by SDS-PAGE.

    • For higher purity, a further size-exclusion chromatography step can be performed.

This assay monitors the conversion of RP to AFP and its intermediates.

Materials:

  • Purified RosB enzyme

  • Riboflavin-5'-phosphate (RP)

  • Thiamine pyrophosphate (TPP)

  • L-glutamate

  • Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

  • HPLC system with a C18 column and a fluorescence or UV-Vis detector

Protocol:

  • Prepare a reaction mixture containing:

    • 100 µM RP

    • 1 mM TPP

    • 10 mM L-glutamate

    • Reaction buffer

  • Pre-incubate the mixture at the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding a known concentration of purified RosB enzyme.

  • Incubate the reaction for a specific time period (e.g., 30-60 minutes).

  • Stop the reaction by adding an equal volume of ice-cold methanol or by heat inactivation.

  • Centrifuge the mixture to pellet the precipitated protein.

  • Analyze the supernatant by HPLC to separate and quantify the substrate (RP) and products (OHC-RP, HOOC-RP, and AFP). The flavin compounds can be detected by their characteristic absorbance at around 450 nm or by fluorescence.

RosC: The Specific Phosphatase

RosC is a phosphatase that catalyzes the dephosphorylation of 8-demethyl-8-aminoriboflavin-5'-phosphate (AFP) to 8-demethyl-8-aminoriboflavin (AF). This step is essential as the subsequent enzyme in the pathway, RosA, cannot utilize the phosphorylated substrate.

Biochemical Properties and Reaction Mechanism of RosC

RosC is a highly efficient phosphatase. The catalytic mechanism of phosphatases generally involves a nucleophilic attack on the phosphorus atom of the phosphate group, often involving a metal cofactor or key amino acid residues in the active site, followed by hydrolysis to release inorganic phosphate.

RosC_Mechanism

Quantitative Data for RosC

The kinetic parameters for RosC from S. davawensis have been determined.[2]

SubstrateKM (µM)kcat (min-1)
AFP34.5 ± 5.631.3 ± 1.4
RP309 ± 617.1 ± 0.5

These data indicate that while RosC can dephosphorylate RP, its primary and much more efficiently converted substrate is AFP.

Experimental Protocols for RosC

The protocol for recombinant expression and purification of RosC is similar to that of RosB, utilizing an E. coli expression system and affinity chromatography.

A common method for assaying phosphatase activity is to measure the release of inorganic phosphate. A colorimetric method using malachite green is suitable for this purpose.

Materials:

  • Purified RosC enzyme

  • 8-demethyl-8-aminoriboflavin-5'-phosphate (AFP) as substrate

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl2 if required)

  • Malachite Green reagent (for phosphate detection)

  • Phosphate standard solution

Protocol:

  • Prepare a reaction mixture containing:

    • Varying concentrations of AFP (e.g., 5-400 µM)

    • Reaction buffer

  • Pre-incubate the mixture at the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding a known concentration of purified RosC enzyme.

  • Incubate for a specific time, ensuring the reaction is in the linear range.

  • Stop the reaction by adding the Malachite Green reagent, which is acidic and will denature the enzyme.

  • Allow color to develop for a set time (e.g., 15-30 minutes).

  • Measure the absorbance at ~620-650 nm.

  • Create a standard curve using known concentrations of inorganic phosphate to quantify the amount of phosphate released in the enzymatic reaction.

  • Calculate the initial reaction velocity and determine the kinetic parameters (KM and kcat) by fitting the data to the Michaelis-Menten equation.

Overall this compound Biosynthesis Pathway

The complete biosynthesis of this compound from riboflavin-5'-phosphate involves the sequential action of RosB, RosC, and finally RosA, an N,N-dimethyltransferase.

Roseoflavin_Pathway

Conclusion

RosB and RosC are fascinating enzymes with significant potential for biocatalytic applications and as targets for the development of novel antibiotics. This guide provides a detailed foundation for researchers to further explore the structure, function, and application of these key enzymes in this compound biosynthesis. The provided protocols offer a starting point for the expression, purification, and characterization of RosB and RosC, which will be instrumental in advancing our understanding and utilization of this important biosynthetic pathway.

References

The Antimicrobial Spectrum of Roseoflavin Against Gram-Positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roseoflavin, a natural analog of riboflavin (vitamin B2), has garnered significant interest within the scientific community for its potent antimicrobial properties, particularly against Gram-positive bacteria. This technical guide provides an in-depth overview of the antimicrobial spectrum of this compound, focusing on its quantitative activity, the experimental protocols for its evaluation, and its molecular mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.

Antimicrobial Spectrum of this compound

This compound exhibits a significant inhibitory effect against a range of Gram-positive bacteria. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that prevents visible growth of a microorganism. The following table summarizes the reported MIC values of this compound against various Gram-positive species.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria
Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureus-1.25[1]
Bacillus subtilis-1.6[2]
Listeria monocytogenes-0.5[1]
Clostridium difficileVPI 10463 (ATCC 43255)>32[3]
Enterococcus faecalis-Active, specific MIC not provided[4]
Streptococcus pyogenes-Active, specific MIC not provided[1]

Note: The activity against Enterococcus faecalis and Streptococcus pyogenes has been reported, but specific MIC values were not available in the cited literature. For Clostridium difficile, while a specific MIC is not provided, the study indicates that this compound's phosphorylated form is a potent inhibitor.[3]

Mechanism of Action: Targeting the FMN Riboswitch

The primary molecular target of this compound in bacteria is the flavin mononucleotide (FMN) riboswitch.[5][6] Riboswitches are non-coding RNA elements found in the 5'-untranslated region (5'-UTR) of messenger RNA (mRNA) that regulate gene expression in response to binding a specific small molecule.

In Gram-positive bacteria, the FMN riboswitch controls the expression of genes involved in the biosynthesis and transport of riboflavin.[5][7] When intracellular concentrations of FMN (the active form of riboflavin) are sufficient, FMN binds to the riboswitch, inducing a conformational change in the mRNA. This change typically leads to the formation of a terminator stem, resulting in premature transcription termination and thus, downregulation of the associated genes.

This compound, being a structural analog of FMN, effectively mimics it and binds to the FMN riboswitch.[8][9] This binding event triggers the same conformational change as FMN, leading to the repression of riboflavin biosynthesis and transport genes. By shutting down the cell's ability to produce and acquire this essential vitamin, this compound effectively starves the bacteria of a critical cofactor, leading to growth inhibition.[5][7]

FMN_Riboswitch_Mechanism cluster_0 Bacterial Cell Roseoflavin_ext Extracellular This compound Transport Riboflavin Transporter Roseoflavin_ext->Transport Uptake Roseoflavin_int Intracellular This compound Transport->Roseoflavin_int FMN_Riboswitch FMN Riboswitch (5'-UTR of mRNA) Roseoflavin_int->FMN_Riboswitch Binds to Rib_Genes Riboflavin Biosynthesis & Transport Genes FMN_Riboswitch->Rib_Genes Represses Transcription Transcription_Blocked Transcription Blocked No_Riboflavin Riboflavin Deficiency Transcription_Blocked->No_Riboflavin Growth_Inhibition Bacterial Growth Inhibition No_Riboflavin->Growth_Inhibition

This compound's mechanism of action via the FMN riboswitch.

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in antimicrobial research. The two most common methods for determining the MIC of a compound like this compound are the broth microdilution and agar dilution methods.

Broth Microdilution Method

This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.

Materials:

  • This compound stock solution

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or McFarland standards

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Prepare Inoculum:

    • Aseptically pick several colonies of the test bacterium from an agar plate and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Prepare Serial Dilutions:

    • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to the first well of each row to be tested.

    • Perform a twofold serial dilution by transferring 100 µL from the first well to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to each well containing the serially diluted this compound and to a positive control well (containing only broth and inoculum).

    • A negative control well (containing only broth) should also be included.

  • Incubation:

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by using a microplate reader to measure absorbance.

Broth_Microdilution_Workflow cluster_workflow Broth Microdilution Protocol A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate Wells with Bacterial Suspension A->C B Prepare Serial Dilutions of This compound in 96-well Plate B->C D Incubate Plate (35-37°C, 16-20h) C->D E Read Results: Determine MIC D->E F Lowest concentration with no visible growth E->F

Workflow for the broth microdilution MIC assay.
Agar Dilution Method

In this method, varying concentrations of the antimicrobial agent are incorporated into molten agar, which is then poured into petri dishes. A standardized inoculum of the test bacteria is then spotted onto the surface of the agar plates.

Materials:

  • This compound stock solution

  • Sterile Mueller-Hinton Agar (MHA) or other appropriate agar medium

  • Sterile petri dishes

  • Bacterial culture in logarithmic growth phase

  • Sterile saline or PBS

  • Spectrophotometer or McFarland standards

  • Pipettes and sterile tips

  • Water bath

  • Inoculating device (e.g., multipoint inoculator)

  • Incubator

Procedure:

  • Prepare Agar Plates:

    • Prepare a series of twofold dilutions of the this compound stock solution.

    • For each concentration, add a specific volume of the diluted this compound to a corresponding volume of molten MHA (kept at 45-50°C in a water bath) to achieve the desired final concentration.

    • Mix gently and pour the agar into sterile petri dishes. Allow the agar to solidify completely. A control plate with no this compound should also be prepared.

  • Prepare Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

    • Further dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.

  • Inoculation:

    • Using a multipoint inoculator or a pipette, spot a small, standardized volume (e.g., 1-10 µL) of the bacterial inoculum onto the surface of each agar plate, including the control plate.

  • Incubation:

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate the plates at 35-37°C for 16-20 hours.

  • Reading Results:

    • The MIC is the lowest concentration of this compound that completely inhibits the growth of the bacteria at the site of inoculation.

Conclusion

This compound demonstrates a promising antimicrobial spectrum against a variety of Gram-positive bacteria by targeting the essential FMN riboswitch. The data and protocols presented in this technical guide provide a solid foundation for further research into the therapeutic potential of this compound and its analogs. The detailed methodologies for MIC determination will enable reproducible and comparable evaluation of its antimicrobial activity, while the understanding of its mechanism of action can guide the development of novel riboswitch-targeting antibacterial agents. Further investigation is warranted to fully elucidate the in vivo efficacy and safety profile of this compound as a potential therapeutic agent.

References

A Technical Guide to the Natural Sources and Producers of Roseoflavin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roseoflavin is a naturally occurring red pigment and a structural analog of riboflavin (vitamin B2) with potent antimicrobial properties.[1][2][3][4] Its unique mode of action, which involves the mimicry of riboflavin to disrupt essential metabolic pathways, has made it a compound of significant interest in the development of novel antibiotics. This technical guide provides an in-depth overview of the natural sources of this compound, its producers, quantitative production data, detailed experimental protocols for its study, and a visualization of its biosynthetic pathway.

Natural Producers of this compound

The primary natural producers of this compound are bacteria belonging to the genus Streptomyces. These soil-dwelling, Gram-positive, filamentous bacteria are renowned for their ability to produce a wide array of secondary metabolites with diverse biological activities.

The known natural producers of this compound include:

  • Streptomyces davawensis (also referred to as Streptomyces davaonensis ): This species was the first identified producer of this compound, originally isolated from a soil sample in the Philippines.[5][6] It remains the most extensively studied natural source of this antibiotic.

  • Streptomyces cinnabarinus : This species has also been identified as a natural producer of this compound.[1][7][8][9][10]

  • Streptomyces berlinensis : A more recent addition to the list of this compound producers, this novel species was isolated from a soil sample in Germany, suggesting a wider geographical distribution of this compound-producing streptomycetes than previously thought.[8]

In addition to these natural producers, metabolic engineering efforts have successfully introduced the this compound biosynthetic pathway into other microorganisms, creating heterologous producers. Notable examples include:

  • Corynebacterium glutamicum : This industrial workhorse has been engineered to produce this compound, demonstrating the potential for scalable biotechnological production.[1][3][11]

  • Bacillus subtilis : While initial attempts to express the this compound biosynthesis genes in B. subtilis were not successful, it remains a target for heterologous production due to its well-characterized genetics and fermentation capabilities.[11]

Quantitative Production of this compound

The production of this compound varies significantly between different producers and strains, and can be substantially increased through metabolic engineering. The following table summarizes the reported production titers of this compound in various microorganisms.

OrganismStrain TypeProduction TiterReference
Streptomyces davaonensisWild-Type~20 µM[8]
Streptomyces davaonensisRecombinant (RML7)34.9 ± 5.2 µM (~14 mg/L)[11][12]
Streptomyces berlinensisWild-Type (isolate 14.2)~1.1 µM (after 80h)[8]
Corynebacterium glutamicumRecombinant1.6 ± 0.2 µM (~0.7 mg/L)[11]
Corynebacterium glutamicumEngineered (CgRose6)17.4 ± 1.5 mg/L[1][3][12]

Biosynthesis of this compound

This compound is synthesized from the primary metabolite riboflavin-5'-phosphate (flavin mononucleotide, FMN). The biosynthetic pathway involves a series of enzymatic conversions catalyzed by proteins encoded by the ros gene cluster.

The key enzymatic steps are:

  • Conversion of FMN to 8-demethyl-8-aminoriboflavin-5'-phosphate (AFP): This crucial step is catalyzed by the enzyme RosB , an AFP synthase.[2]

  • Dephosphorylation of AFP to 8-demethyl-8-aminoriboflavin (AF): The phosphate group is removed from AFP by a specific phosphatase, RosC .[2]

  • Dimethylation of AF to this compound: The final step involves the consecutive N,N-dimethylation of the 8-amino group of AF to form this compound. This reaction is catalyzed by the S-adenosyl-L-methionine (SAM)-dependent N,N-dimethyltransferase, RosA .

The following diagram illustrates the biosynthetic pathway of this compound.

Roseoflavin_Biosynthesis This compound Biosynthetic Pathway FMN Riboflavin-5'-phosphate (FMN) AFP 8-demethyl-8-aminoriboflavin-5'-phosphate (AFP) FMN->AFP AF 8-demethyl-8-aminoriboflavin (AF) AFP->AF This compound This compound AF->this compound 2x SAM RosB RosB (AFP synthase) RosC RosC (Phosphatase) RosA RosA (N,N-dimethyltransferase)

Biosynthetic pathway of this compound from FMN.

Experimental Protocols

This section provides a compilation of methodologies for the cultivation of this compound producers, and the extraction, purification, and quantification of this compound.

Cultivation of Streptomyces for this compound Production

4.1.1. Media Preparation

  • Yeast Starch (YS) Broth (for liquid culture):

    • Yeast Extract: 2 g/L

    • Soluble Potato Starch: 10 g/L

    • Adjust pH to 7.2 before autoclaving.[8]

  • Mannitol Soy (MS) Agar (for sporulation):

    • Mannitol: 20 g/L

    • Soybean Meal: 20 g/L

    • Agar: 20 g/L[8]

4.1.2. Inoculation and Incubation

  • Grow Streptomyces strains on MS agar plates to induce sporulation.

  • Harvest spores from the agar surface.

  • Inoculate 50 mL of YS broth in a 300 mL flask with 5 x 10⁶ spores.[12]

  • Incubate aerobically at 30°C with shaking for up to 14 days. This compound production typically occurs in the stationary phase of growth.[5][12]

Extraction and Purification of this compound
  • Cell Separation: Separate the bacterial cells from the culture broth by centrifugation (e.g., 6000 x g for 10 minutes).[8]

  • Sample Preparation for HPLC:

    • For starch-containing media (like YS), treat the supernatant with α-amylase to degrade the starch.

    • Precipitate proteins by adding trichloroacetic acid (TCA) to a final concentration of 5% (w/v) and incubating at 4°C for 10 minutes.[8]

    • Centrifuge the sample (e.g., 8000 x g for 10 minutes at 4°C) to pellet the precipitate.[8]

    • Filter the supernatant through a 0.2 µm regenerated cellulose membrane filter before HPLC analysis.[8]

  • Preparative HPLC for Purification:

    • For purification of this compound, the supernatant can be subjected to preparative reversed-phase HPLC on a C18 column.[8]

    • Collect fractions and identify those containing this compound by their characteristic red color and absorption maximum at approximately 509 nm.[8][12]

Quantification of this compound by HPLC

4.3.1. HPLC System and Conditions

  • HPLC System: An Agilent 1260 Infinity system or equivalent, coupled with a diode array detector (DAD) or a UV/Vis detector.

  • Column: Phenomenex Biphenyl HPLC column (2.6 µm particle size, 150 mm × 2.1 mm) or a Kinetex 5 µm C18 column (100 × 4 mm).[8]

  • Mobile Phase:

    • Solvent A: 10 mM formic acid, 10 mM ammonium formate, pH 3.7.[8]

    • Solvent B: Methanol.[8]

  • Gradient Elution: A typical gradient starts with a low percentage of solvent B (e.g., 15%), which is gradually increased to a high percentage (e.g., 100%) over a set period to elute the compounds.[8]

  • Flow Rate: 0.2 mL/min to 1.0 mL/min.[8]

  • Column Temperature: 50°C.[8]

  • Detection: Monitor the absorbance at 509 nm for this compound.

4.3.2. Quantification

  • Prepare a standard curve using a purified this compound standard of known concentrations.

  • Inject the prepared samples and standards onto the HPLC system.

  • Determine the concentration of this compound in the samples by comparing the peak area with the standard curve.

Experimental Workflow

The following diagram outlines the general workflow for the production, extraction, and analysis of this compound from Streptomyces cultures.

Roseoflavin_Workflow Experimental Workflow for this compound Analysis cluster_production Production cluster_extraction Extraction & Purification cluster_analysis Analysis Cultivation Cultivation of Streptomyces (YS Broth, 30°C, 14 days) Centrifugation Centrifugation (6000 x g, 10 min) Cultivation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant TCA_Precipitation TCA Precipitation (5%) & Centrifugation Supernatant->TCA_Precipitation Filtration Filtration (0.2 µm) TCA_Precipitation->Filtration HPLC HPLC Analysis (C18/Biphenyl Column, 509 nm) Filtration->HPLC Quantification Quantification (vs. Standard Curve) HPLC->Quantification

Workflow for this compound production and analysis.

Conclusion

This technical guide has summarized the key information regarding the natural sources and producers of this compound, providing a foundation for researchers and drug development professionals. The detailed methodologies and biosynthetic pathway information offer a starting point for further investigation into this promising antimicrobial compound. The continued exploration of natural producers and the optimization of heterologous production systems will be crucial for unlocking the full therapeutic potential of this compound.

References

An In-depth Technical Guide to Roseoflavin Analogues and Their Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roseoflavin, a naturally occurring analogue of riboflavin (vitamin B2), is produced by the bacterium Streptomyces davawensis and exhibits potent antimicrobial properties.[1][2] Its unique mechanism of action, which involves the targeting of flavin mononucleotide (FMN) riboswitches, has positioned it as a compelling lead compound in the development of novel antibiotics.[3][4] Riboswitches are structured RNA elements found in the 5' untranslated regions of messenger RNA that can directly bind to small molecule metabolites to regulate gene expression.[1][4] The phosphorylated form of this compound, this compound mononucleotide (RoFMN), mimics FMN and binds to the FMN riboswitch, leading to the downregulation of genes essential for riboflavin biosynthesis and transport.[1][3] This targeted action makes this compound and its analogues attractive candidates for combating bacterial infections, including those caused by drug-resistant pathogens.

This technical guide provides a comprehensive overview of this compound analogues and their derivatives, with a focus on their synthesis, biological activity, and the experimental methodologies used for their characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new antimicrobial agents.

Biological Activity and Mechanism of Action

The primary mechanism of antibacterial action for this compound and its analogues is the hijacking of the FMN riboswitch-mediated gene regulation.[1][3] Upon cellular uptake, which is often facilitated by riboflavin transporters, this compound is phosphorylated to RoFMN by flavokinases.[3][5] RoFMN then binds to the FMN riboswitch with high affinity, causing a conformational change in the RNA structure that typically results in premature transcription termination or inhibition of translation initiation of genes involved in the riboflavin biosynthesis pathway.[1][3] By effectively shutting down the cell's ability to produce its own FMN and FAD, essential cofactors for a multitude of redox enzymes, this compound analogues induce a state of flavin starvation, ultimately leading to growth inhibition and cell death.[3][5]

The affinity of this compound for the FMN riboswitch from Bacillus subtilis has been determined to be approximately 100 nM, which is only slightly weaker than the affinity for its natural ligand FMN (~5 nM).[6] This high-affinity binding underscores the potency of this compound as a riboswitch agonist. Beyond their antibacterial effects, certain this compound analogues have also demonstrated antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria.[7][8]

Signaling Pathway: Mechanism of Action

Roseoflavin_Mechanism_of_Action Mechanism of Action of this compound Analogues cluster_extracellular Extracellular cluster_cell Bacterial Cell Roseoflavin_Analogue This compound Analogue Riboflavin_Transporter Riboflavin Transporter Roseoflavin_Analogue->Riboflavin_Transporter Uptake Roseoflavin_Analogue_Internal This compound Analogue Flavokinase Flavokinase RoFMN This compound Mononucleotide (RoFMN) Flavokinase->RoFMN FMN_Riboswitch FMN Riboswitch (mRNA) RoFMN->FMN_Riboswitch Binding Gene_Expression_Repression Repression of Riboflavin Biosynthesis & Transport Genes FMN_Riboswitch->Gene_Expression_Repression Flavin_Starvation Flavin Starvation (No FMN/FAD) Gene_Expression_Repression->Flavin_Starvation Growth_Inhibition Bacterial Growth Inhibition Flavin_Starvation->Growth_Inhibition Roseoflavin_Analogue_Internal->Flavokinase Phosphorylation

Caption: Mechanism of action of this compound analogues in bacteria.

Quantitative Data on Biological Activity

The biological activity of this compound analogues is typically quantified by determining their half-maximal inhibitory concentration (IC50) against parasitic targets or their minimum inhibitory concentration (MIC) against bacterial strains. The following tables summarize key quantitative data for this compound and some of its derivatives.

Table 1: Antiplasmodial Activity of this compound Analogues against Plasmodium falciparum [7][8]

CompoundStructureIC50 (µM) in 0.532 µM RiboflavinIC50 (µM) in 50 nM Riboflavin
This compound7-methyl-8-dimethylamino-10-(1'-D-ribityl)isoalloxazine1.6 ± 0.10.118 ± 0.048
8-Demethyl-8-aminoriboflavin (8-AF)7-methyl-8-amino-10-(1'-D-ribityl)isoalloxazine7 ± 10.120 (approx.)
Analogue 2Structure not specified> 25Not tested
Analogue 3Structure not specified> 25Not tested
Analogue 4Structure not specified100 (approx.)Not tested
Analogue 5Structure not specified> 100Not tested
Analogue 6Structure not specified> 100Not tested
Analogue 7Structure not specified> 100Not tested
Analogue 8Structure not specified> 100Not tested

Table 2: In Vitro Activity of a Synthetic Flavin Analogue, 5FDQD, Targeting the FMN Riboswitch [9]

ParameterValue (µM)Description
IC500.003 (approx.)Half maximal inhibitory concentration as measured by in-line probing.
EC50Not specifiedHalf maximal effective concentration in transcription termination assays.

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative this compound analogue and for key biological assays used in their characterization.

Protocol 1: Synthesis of 8-Demethyl-8-aminoriboflavin (8-AF)

This protocol is based on the biosynthetic pathway of this compound and outlines the enzymatic conversion of FMN to 8-AF.[10][11]

Materials:

  • Flavin mononucleotide (FMN)

  • Recombinant 8-demethyl-8-aminoriboflavin-5'-phosphate (AFP) synthase (RosB)

  • Recombinant AFP phosphatase (RosC)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • S-adenosyl methionine (SAM)

  • HPLC system with a C18 column

Procedure:

  • Step 1: Synthesis of AFP:

    • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 1 mM FMN, and a catalytic amount of purified RosB enzyme.

    • Incubate the reaction mixture at 37°C for 4 hours.

    • Monitor the conversion of FMN to AFP by HPLC.

  • Step 2: Dephosphorylation of AFP to 8-AF:

    • To the reaction mixture from Step 1, add a catalytic amount of purified RosC enzyme.

    • Continue the incubation at 37°C for another 2 hours.

    • Monitor the conversion of AFP to 8-AF by HPLC.

  • Step 3: Purification of 8-AF:

    • Terminate the reaction by heat inactivation of the enzymes (e.g., 95°C for 10 minutes).

    • Centrifuge the reaction mixture to pellet the denatured proteins.

    • Purify 8-AF from the supernatant using preparative HPLC with a C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).

    • Lyophilize the purified fractions to obtain 8-AF as a solid.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial strain.

Materials:

  • This compound analogue stock solution (e.g., in DMSO)

  • Bacterial strain of interest (e.g., Bacillus subtilis, Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Step 1: Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Step 2: Serial Dilution of the Analogue:

    • In a 96-well plate, perform a two-fold serial dilution of the this compound analogue stock solution in CAMHB to obtain a range of desired concentrations.

  • Step 3: Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the serially diluted analogue.

    • Include a positive control well (bacteria in CAMHB without analogue) and a negative control well (CAMHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Step 4: Determination of MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the analogue that completely inhibits visible growth.

Experimental Workflow: MIC Determination

MIC_Determination_Workflow Workflow for MIC Determination Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate 96-well Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution Serial Dilution of This compound Analogue Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results Read Results Visually Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol 3: In Vitro Riboswitch Binding Assay (In-line Probing)

In-line probing is a technique used to monitor the binding of a ligand to an RNA molecule by observing changes in the RNA's spontaneous cleavage pattern.

Materials:

  • 5'-radiolabeled FMN riboswitch RNA

  • This compound analogue

  • Tris-HCl buffer (50 mM, pH 8.3)

  • MgCl2 (20 mM)

  • KCl (100 mM)

  • Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

  • Phosphorimager

Procedure:

  • Step 1: RNA Preparation:

    • Synthesize the FMN riboswitch RNA by in vitro transcription and 5'-end label it with a radioactive isotope (e.g., 32P).

  • Step 2: Binding Reaction:

    • Incubate a small amount of the radiolabeled RNA (~1 nM) in the reaction buffer (50 mM Tris-HCl, 20 mM MgCl2, 100 mM KCl) with varying concentrations of the this compound analogue.

    • Include a no-ligand control.

    • Allow the reactions to incubate at room temperature for an extended period (e.g., 40-48 hours) to allow for spontaneous RNA cleavage.

  • Step 3: Gel Electrophoresis:

    • Stop the reactions and resolve the RNA cleavage products on a high-resolution denaturing polyacrylamide gel.

  • Step 4: Analysis:

    • Visualize the cleavage patterns using a phosphorimager.

    • Regions of the RNA that become structured upon ligand binding will show reduced cleavage, while flexible regions will show more cleavage.

    • Quantify the changes in cleavage at specific sites to determine the binding affinity (Kd) of the analogue for the riboswitch.

Structure-Activity Relationships (SAR)

The development of potent this compound analogues relies on a thorough understanding of their structure-activity relationships. Modifications to the isoalloxazine ring and the ribityl side chain can significantly impact biological activity.

Key SAR Observations:

  • Position 8: The dimethylamino group at position 8 is crucial for the potent activity of this compound. Analogues with modifications at this position often exhibit altered activity profiles.

  • Ribityl Side Chain: The ribityl side chain is important for recognition by flavokinases and subsequent phosphorylation, which is often a prerequisite for high-affinity riboswitch binding.

  • Isoalloxazine Ring: Modifications to the core ring structure can influence both target binding and pharmacokinetic properties.

Logical Relationships in SAR

SAR_Relationships Structure-Activity Relationship Logic Modification Chemical Modification Position_8 Position 8 (e.g., dimethylamino) Modification->Position_8 Ribityl_Chain Ribityl Side Chain Modification->Ribityl_Chain Isoalloxazine_Core Isoalloxazine Core Modification->Isoalloxazine_Core Riboswitch_Binding Riboswitch Binding Affinity Position_8->Riboswitch_Binding affects Phosphorylation Flavokinase Phosphorylation Ribityl_Chain->Phosphorylation affects PK_Properties Pharmacokinetic Properties Isoalloxazine_Core->PK_Properties influences Activity Biological Activity Riboswitch_Binding->Activity determines Phosphorylation->Riboswitch_Binding enables high-affinity PK_Properties->Activity modulates

Caption: Logical relationships in the structure-activity of this compound analogues.

Future Directions and Therapeutic Potential

This compound analogues represent a promising class of antibacterial agents with a novel mechanism of action that can potentially circumvent existing resistance mechanisms. Future research in this area will likely focus on:

  • Optimization of Pharmacokinetic Properties: Improving the drug-like properties of this compound analogues to enhance their bioavailability and in vivo efficacy.

  • Broadening the Antibacterial Spectrum: Designing analogues with activity against a wider range of pathogenic bacteria, including Gram-negative organisms.

  • Overcoming Resistance: Investigating potential resistance mechanisms and developing strategies to mitigate their emergence.

  • Exploring Other Therapeutic Applications: Further investigating the potential of this compound analogues as antifungal, and antiplasmodial agents.

The continued exploration of the chemical space around the this compound scaffold holds great promise for the discovery of new and effective therapeutics to address the growing challenge of antimicrobial resistance.

References

The Double-Edged Sword: A Technical Guide to the Physiological Effects of Roseoflavin in Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roseoflavin, a naturally occurring analog of riboflavin, presents a fascinating case study in antimicrobial action and bacterial resistance. This technical guide provides an in-depth exploration of the physiological effects of this compound on bacteria, with a focus on its dual mechanisms of action: the targeted disruption of riboflavin metabolism through FMN riboswitch binding and the widespread inactivation of essential flavoenzymes. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to serve as a comprehensive resource for researchers in microbiology, drug discovery, and metabolic engineering.

Introduction

This compound is a red-pigmented antibiotic produced by Streptomyces davawensis[1]. Its structural similarity to riboflavin (Vitamin B2) allows it to act as a potent antimetabolite in many bacterial species[2][3]. The antimicrobial properties of this compound stem from its ability to hijack the riboflavin utilization pathways, leading to a cascade of detrimental effects on bacterial physiology. This guide will dissect these effects, from the initial uptake to the ultimate consequences for bacterial growth and survival.

Mechanism of Action: A Two-Pronged Attack

This compound exerts its antibacterial effects through two primary, interconnected mechanisms:

2.1. Targeting the FMN Riboswitch: Hijacking Gene Regulation

Many bacteria utilize FMN riboswitches, which are RNA regulatory elements typically found in the 5'-untranslated regions of mRNAs, to control the expression of genes involved in riboflavin biosynthesis and transport[2][3][4]. These riboswitches act as sensors for intracellular flavin mononucleotide (FMN) levels.

This compound is taken up by bacterial cells, often through riboflavin transporters[5]. Once inside the cell, it is phosphorylated by flavokinases to form this compound mononucleotide (RoFMN)[5][6]. RoFMN mimics FMN and binds to the FMN riboswitch with high affinity[3][7]. This binding event induces a conformational change in the riboswitch structure, prematurely terminating transcription or blocking translation initiation of the downstream genes[2][3]. This leads to a shutdown of the cell's ability to produce or import riboflavin, creating a state of flavin starvation.

FMN_Riboswitch_Regulation cluster_0 Bacterial Cell This compound This compound Riboflavin_Transporter Riboflavin Transporter This compound->Riboflavin_Transporter Uptake Flavokinase Flavokinase This compound->Flavokinase Phosphorylation RoFMN RoFMN Flavokinase->RoFMN FMN_Riboswitch FMN Riboswitch (on mRNA) RoFMN->FMN_Riboswitch Binds Rib_Genes Riboflavin Biosynthesis & Transport Genes FMN_Riboswitch->Rib_Genes Represses Transcription/ Translation Riboflavin_Pathway Riboflavin Pathway Products Rib_Genes->Riboflavin_Pathway Blocked

Figure 1: Mechanism of FMN riboswitch regulation by this compound.

2.2. Formation of Fraudulent Cofactors: Inactivating Flavoenzymes

In addition to the formation of RoFMN, this compound can be further converted to this compound adenine dinucleotide (RoFAD) by FAD synthetase[5][8][9]. RoFMN and RoFAD are considered "fraudulent" or "dummy" cofactors. They can replace the native flavin cofactors, FMN and FAD, in the active sites of a wide range of essential flavoenzymes[5][6][9].

Flavoenzymes are critical for numerous cellular processes, including cellular respiration, DNA repair, and fatty acid metabolism. The incorporation of RoFMN or RoFAD into these enzymes often leads to their inactivation or significantly reduced activity, disrupting vital metabolic pathways and contributing to the bactericidal effect of this compound[5][9].

Fraudulent_Cofactor_Formation cluster_1 Metabolic Disruption This compound This compound Flavokinase Flavokinase This compound->Flavokinase RoFMN RoFMN Flavokinase->RoFMN FAD_Synthetase FAD Synthetase RoFAD RoFAD FAD_Synthetase->RoFAD RoFMN->FAD_Synthetase Flavoenzymes Essential Flavoenzymes RoFMN->Flavoenzymes Incorporation RoFAD->Flavoenzymes Incorporation Inactive_Flavoenzymes Inactive Flavoenzymes Flavoenzymes->Inactive_Flavoenzymes Metabolic_Pathways Vital Metabolic Pathways Inactive_Flavoenzymes->Metabolic_Pathways Disruption Cell_Death Cell Death Metabolic_Pathways->Cell_Death Leads to MIC_Workflow start Start prep_this compound Prepare this compound Serial Dilutions start->prep_this compound prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_this compound->inoculate prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_results Read and Record MIC incubate->read_results end End read_results->end

References

Methodological & Application

Application Notes and Protocols for Roseoflavin In Vitro Antibacterial Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roseoflavin is a naturally occurring antibiotic and an analog of riboflavin (vitamin B2). Its antibacterial properties stem from its ability to act as an antimetabolite. This document provides detailed protocols for assessing the in vitro antibacterial activity of this compound, including Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) determination, time-kill assays, and checkerboard synergy assays.

Mechanism of Action

This compound exerts its antibacterial effect primarily by targeting FMN riboswitches, which are regulatory RNA elements found in the 5'-untranslated region of mRNAs for genes involved in riboflavin biosynthesis and transport.[1][2][3][4] In susceptible bacteria, this compound is taken up by riboflavin transporters.[1][2][3] Inside the cell, it is converted into this compound mononucleotide (RoFMN) and this compound adenine dinucleotide (RoFAD).[1][2][3] RoFMN binds to the FMN riboswitch, causing a conformational change that leads to the premature termination of transcription of the downstream genes. This effectively shuts down the production and import of riboflavin, an essential vitamin for bacterial growth, leading to growth inhibition and cell death.[1][2][3] Gram-negative bacteria like Escherichia coli are often naturally resistant to this compound because they lack a dedicated riboflavin uptake system. However, the introduction of a heterologous riboflavin transporter can render them susceptible.[1][2][3]

Roseoflavin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Bacterial Cell cluster_transport Transport cluster_metabolism Metabolism cluster_regulation Gene Regulation Roseoflavin_ext This compound Riboflavin_Transporter Riboflavin Transporter Roseoflavin_ext->Riboflavin_Transporter Uptake Membrane Cell Membrane Roseoflavin_int This compound Riboflavin_Transporter->Roseoflavin_int Flavokinase Flavokinase Roseoflavin_int->Flavokinase Substrate RoFMN RoFMN FMN_Riboswitch FMN Riboswitch (rib operon mRNA) RoFMN->FMN_Riboswitch Binding Flavokinase->RoFMN Conversion Transcription_Termination Transcription Termination FMN_Riboswitch->Transcription_Termination Induces No_Riboflavin_Synthesis Inhibition of Riboflavin Synthesis & Transport Transcription_Termination->No_Riboflavin_Synthesis Leads to Bacterial_Growth_Inhibition Bacterial Growth Inhibition No_Riboflavin_Synthesis->Bacterial_Growth_Inhibition Results in

Figure 1: Mechanism of action of this compound in susceptible bacteria.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Various Bacterial Strains
Bacterial SpeciesStrainMIC (µg/mL)Reference
Bacillus subtilisWild Type0.1 - 1.0[1][2][3]
Staphylococcus aureusATCC 259230.5 - 2.0[2]
Staphylococcus aureusMRSA0.5 - 2.0[2]
Listeria monocytogenesEGD-e~5[5]
Enterococcus faecalisV583> 32[6][7][8]
Escherichia coliWild Type> 50[1][2][3]
Escherichia coliwith ribM transporter2.0[1][2][3]

Note: MIC values can vary depending on the specific strain, inoculum size, and testing medium. The provided values are for reference.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay

This protocol follows the broth microdilution method to determine the MIC and subsequently the MBC of this compound.

MIC_MBC_Workflow A Prepare this compound Stock Solution (e.g., 1 mg/mL in DMSO) C Perform Serial Dilutions of this compound in 96-well plate with Mueller-Hinton Broth (MHB) A->C B Prepare Bacterial Inoculum (0.5 McFarland standard) D Inoculate Wells with Bacterial Suspension (Final concentration ~5 x 10^5 CFU/mL) B->D C->D E Incubate at 37°C for 18-24 hours D->E F Determine MIC: Lowest concentration with no visible growth E->F G Plate Aliquots from Clear Wells onto Agar Plates F->G H Incubate Agar Plates at 37°C for 24 hours G->H I Determine MBC: Lowest concentration with ≥99.9% killing H->I

Figure 2: Workflow for MIC and MBC determination.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB)

  • Tryptic Soy Agar (TSA) plates

  • Sterile 96-well microtiter plates

  • Bacterial strains of interest

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Protocol:

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 1 mg/mL. Further dilutions should be made in MHB.

  • Preparation of Bacterial Inoculum: From a fresh overnight culture, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in MHB. The final volume in each well should be 100 µL. Include a growth control (MHB with bacteria, no this compound) and a sterility control (MHB only).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume to 200 µL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

  • MBC Determination: To determine the MBC, take a 10 µL aliquot from each well showing no visible growth and plate it onto a TSA plate. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Time-Kill Assay

This assay evaluates the rate at which this compound kills a bacterial population over time.

Protocol:

  • Preparation: Prepare flasks containing MHB with this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Also, prepare a growth control flask without this compound.

  • Inoculation: Inoculate each flask with a starting bacterial concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation and Sampling: Incubate the flasks at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Count: Perform serial dilutions of each aliquot in sterile saline and plate onto TSA plates. Incubate the plates at 37°C for 24 hours.

  • Data Analysis: Count the colonies on each plate to determine the CFU/mL at each time point. Plot the log10 CFU/mL versus time for each this compound concentration. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Checkerboard Synergy Assay

This assay is used to assess the interaction between this compound and another antimicrobial agent.

Checkerboard_Assay_Workflow A Determine MIC of each drug individually B Prepare 96-well plate with serial dilutions of Drug A along the x-axis and Drug B along the y-axis A->B C Inoculate plate with bacterial suspension (~5 x 10^5 CFU/mL) B->C D Incubate at 37°C for 18-24 hours C->D E Read the MIC of each drug in combination D->E F Calculate the Fractional Inhibitory Concentration (FIC) Index E->F G Interpret the interaction: Synergy, Additive, Indifference, or Antagonism F->G

Figure 3: Workflow for the checkerboard synergy assay.

Protocol:

  • MIC Determination: Determine the MIC of this compound and the other antimicrobial agent individually as described in the MIC protocol.

  • Plate Setup: In a 96-well plate, prepare a checkerboard layout. Along the x-axis, create serial dilutions of this compound. Along the y-axis, create serial dilutions of the second antimicrobial agent. The final volume in each well should be 50 µL of each drug dilution.

  • Inoculation: Add 100 µL of the bacterial inoculum (prepared as in the MIC protocol) to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each drug in the combination from the wells showing no growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FIC Index (FICI) by summing the FIC of both drugs: FICI = FIC of Drug A + FIC of Drug B.

    • Interpret the results based on the FICI value:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Conclusion

The protocols outlined in this document provide a comprehensive framework for the in vitro evaluation of the antibacterial activity of this compound. Accurate and consistent application of these methods will yield valuable data for researchers and drug development professionals exploring the potential of this natural antibiotic.

References

Application Note: Quantification of Roseoflavin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the quantification of roseoflavin in various samples, primarily from bacterial culture supernatants, utilizing High-Performance Liquid Chromatography (HPLC). This compound, a riboflavin analog with antibiotic properties, is a subject of growing interest in drug development and microbial research. Accurate and reproducible quantification methods are essential for this work. This application note details sample preparation, HPLC systems and conditions, and data analysis. Methodologies employing UV-Visible, fluorescence, and mass spectrometry detection are presented, offering flexibility based on available instrumentation and required sensitivity.

Introduction

This compound is a red-colored flavin analog naturally produced by some bacterial species, such as Streptomyces davawensis and Streptomyces berlinensis. It exhibits potent antibiotic activity by targeting FMN riboswitches, thereby inhibiting essential gene expression in susceptible bacteria. The study of this compound production, its mechanism of action, and its potential as a therapeutic agent necessitates reliable analytical methods for its quantification. HPLC is a powerful and widely used technique for the separation and quantification of small molecules like this compound from complex biological matrices. This note outlines established HPLC methods for this compound analysis.

I. Experimental Protocols

A. Sample Preparation from Bacterial Culture Supernatant

This protocol is adapted for the extraction of this compound from liquid bacterial cultures.

Materials:

  • Bacterial culture broth

  • Centrifuge

  • Trichloroacetic acid (TCA), 5% (w/v)

  • α-amylase (for starch-containing media)

  • Syringe filters (0.2 µm, regenerated cellulose membrane)

  • HPLC vials

Protocol:

  • Harvest bacterial culture by centrifugation at 6,000 x g for 10 minutes to separate the cells from the culture broth (supernatant).[1]

  • Carefully collect the supernatant, which contains the secreted this compound.

  • For starch-containing media: Treat the supernatant with α-amylase for 10 minutes at room temperature to digest the starch.[1]

  • To precipitate proteins and other macromolecules, add 5% (w/v) trichloroacetic acid (TCA) to the supernatant and incubate for 10 minutes at 4°C.[1]

  • Centrifuge the treated supernatant at 8,000 x g for 10 minutes at 4°C to pellet the precipitated material.[1]

  • Filter the resulting supernatant through a 0.2 µm regenerated cellulose membrane filter.[1]

  • Transfer the filtered sample into an HPLC vial for analysis.

B. HPLC Instrumentation and Conditions

Several HPLC methods have been successfully employed for the analysis of this compound and other flavins. The choice of column, mobile phase, and detector will depend on the specific requirements of the analysis, such as the need for high sensitivity or the separation from other flavin compounds.

Method 1: HPLC with Diode Array and Fluorescence Detection (HPLC-DAD/FLD)

This method is suitable for the simultaneous quantification and spectral characterization of flavins.

  • HPLC System: Agilent 1260 Infinity system or equivalent, equipped with a diode array detector (DAD) and a fluorescence detector (FLD).[1]

  • Column: Phenomenex Biphenyl, 2.6 µm particle size, 150 mm x 2.1 mm.[1]

  • Mobile Phase A: 10 mM formic acid, 10 mM ammonium formate, pH 3.7.[1]

  • Mobile Phase B: Methanol.[1]

  • Gradient Program: Start with 15% B, increase to 100% B (specific gradient timing to be optimized based on system and sample complexity).[1]

  • Flow Rate: 0.2 mL/min.[1]

  • Column Temperature: 50°C.[1]

  • Detection:

    • DAD: Monitor at relevant wavelengths for this compound (around 505 nm) and other flavins.

    • FLD: Excitation at 440 nm and emission at 520 nm for general flavin detection.[2]

Method 2: HPLC with Mass Spectrometry Detection (HPLC-MS/MS)

This method provides high sensitivity and specificity, confirming the identity of the analyte by its mass-to-charge ratio.

  • HPLC System: Waters 2695 HPLC system or equivalent.[1]

  • Mass Spectrometer: Micromass Ultima triple quadrupole mass spectrometer with ESI positive mode.[1]

  • Column: Kinetex 5 µm C18 100 Å, 100 x 4 mm.[1]

  • Mobile Phase A: 0.1% (v/v) formic acid / 10 mM ammonium formate (w/v) in H₂O.[1]

  • Mobile Phase B: 0.1% (v/v) formic acid in methanol.[1]

  • Gradient Program: Start at 85% A, increase to 100% B over 10 minutes, and hold for 5 minutes.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Autosampler Temperature: 10°C.[1]

Method 3: Isocratic HPLC with UV Detection for General Flavins

This is a simpler, isocratic method often used for riboflavin that can be adapted for this compound.

  • Column: µBondapak C18.[3]

  • Mobile Phase: Water:Methanol:Acetic Acid (68:32:0.1 v/v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV detector at 270 nm.[3]

II. Data Presentation

Quantitative data from various HPLC methods for flavin analysis are summarized in the tables below for easy comparison. Note that some data pertains to riboflavin, a structurally similar compound, and can serve as a starting point for method development for this compound.

Parameter Method 1 (HPLC-DAD/FLD) [1]Method 2 (HPLC-MS/MS) [1]Method 3 (Isocratic HPLC-UV) [3]Riboflavin HPLC-FLD [2]
Analyte This compoundThis compoundRiboflavinRiboflavin
Column Phenomenex BiphenylKinetex C18µBondapak C18Not Specified
Mobile Phase Gradient (Methanol/Formate Buffer)Gradient (Methanol/Formic Acid)Isocratic (Water/Methanol/Acetic Acid)Isocratic (Methanol/Water)
Detection DAD/FLDMS/MSUV (270 nm)FLD (Ex: 440 nm, Em: 520 nm)
Limit of Detection Not ReportedNot ReportedNot Reported0.03 mg/L
Limit of Quantitation Not ReportedNot ReportedNot Reported0.15 mg/L
Flow Rate 0.2 mL/min1.0 mL/min1.0 mL/min1.0 mL/min
Column Temperature 50°CNot ReportedNot ReportedNot Reported

III. Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound from a bacterial culture.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis culture Bacterial Culture centrifuge1 Centrifugation (6,000 x g, 10 min) culture->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant tca TCA Precipitation (5%, 4°C, 10 min) supernatant->tca centrifuge2 Centrifugation (8,000 x g, 10 min) tca->centrifuge2 filter Filtration (0.2 µm) centrifuge2->filter hplc_injection HPLC Injection filter->hplc_injection separation Chromatographic Separation hplc_injection->separation detection Detection (DAD/FLD/MS) separation->detection quantification Data Analysis & Quantification detection->quantification

Caption: Workflow for this compound Quantification.

Logical Relationship of HPLC Components

This diagram shows the logical relationship between the core components of an HPLC system used for this compound analysis.

hplc_components cluster_system HPLC System solvent Mobile Phase (Solvent Reservoir) pump Pump solvent->pump injector Autosampler/Injector pump->injector column HPLC Column injector->column detector Detector (UV/FLD/MS) column->detector data_system Data Acquisition System detector->data_system

References

Application Notes and Protocols for Roseoflavin Riboswitch Binding Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riboswitches are structured non-coding RNA elements, typically found in the 5' untranslated region of bacterial mRNAs, that regulate gene expression in response to binding specific small molecule metabolites. The flavin mononucleotide (FMN) riboswitch, a highly conserved regulatory element in many bacterial species, controls the expression of genes involved in the biosynthesis and transport of riboflavin (vitamin B2). Roseoflavin, a natural antibiotic analog of FMN, has been shown to bind to the FMN riboswitch, thereby inhibiting bacterial growth. This property makes the FMN riboswitch an attractive target for the development of novel antimicrobial agents.

These application notes provide a detailed experimental protocol for a nitrocellulose filter binding assay to characterize the interaction between this compound and the FMN riboswitch. This assay is a robust and quantitative method to determine the binding affinity of small molecules to a target RNA.

Principle of the Assay

The nitrocellulose filter binding assay is based on the principle that proteins and some structured RNAs can be retained on a nitrocellulose membrane, while small, unbound molecules pass through. In this adaptation for RNA-small molecule interactions, a radiolabeled FMN riboswitch RNA is incubated with varying concentrations of the ligand (this compound). The mixture is then passed through a nitrocellulose filter. The amount of radiolabeled RNA retained on the filter is proportional to the amount of RNA-ligand complex formed. By measuring the radioactivity on the filter at different ligand concentrations, a binding curve can be generated, from which the equilibrium dissociation constant (Kd) can be determined.

Quantitative Data Summary

The binding affinities of this compound and the natural ligand FMN to the FMN riboswitch have been determined using various biophysical techniques. The following table summarizes representative quantitative data from the literature.

LigandRiboswitch SourceMethodDissociation Constant (Kd) / IC50Reference
This compoundBacillus subtilisIn-line probing~100 nM[1]
FMNBacillus subtilisIn-line probing~5 nM
RiboflavinBacillus subtilisIn-line probing~3 µM
This compoundBacillus subtilisPhotoaffinity Labeling7.0 ± 0.18 µM (IC50)[2]
FMNBacillus subtilisPhotoaffinity Labeling0.4 ± 0.01 µM (IC50)[2]
This compound mononucleotide (RoFMN)Streptomyces coelicolorIn vitro transcription/translationT50: 20 ± 5 µM[3]
FMNStreptomyces coelicolorIn vitro transcription/translationT50: 50 ± 8 µM[3]
This compound mononucleotide (RoFMN)Bacillus subtilisIn vitro transcription/translationT50: 40 ± 4 µM[3]
FMNBacillus subtilisIn vitro transcription/translationT50: 46 ± 6 µM[3]

Experimental Protocols

Part 1: In Vitro Transcription of FMN Riboswitch RNA

This protocol describes the synthesis of the FMN riboswitch RNA from a DNA template using T7 RNA polymerase.

Materials:

  • Linearized plasmid DNA or PCR product containing the FMN riboswitch sequence downstream of a T7 promoter

  • T7 RNA Polymerase

  • 10x Transcription Buffer (400 mM Tris-HCl pH 8.0, 200 mM MgCl2, 50 mM DTT, 10 mM Spermidine)

  • Ribonucleotide Triphosphates (NTPs: ATP, GTP, CTP, UTP) at 100 mM each

  • RNase Inhibitor

  • DNase I (RNase-free)

  • Nuclease-free water

  • Denaturing polyacrylamide gel (8% acrylamide, 8 M urea)

  • Gel loading buffer (e.g., 95% formamide, 0.025% bromophenol blue, 0.025% xylene cyanol, 5 mM EDTA)

  • Elution buffer (0.3 M sodium acetate, 0.1% SDS, 1 mM EDTA)

  • Ethanol (100% and 70%)

Procedure:

  • Transcription Reaction Setup: Assemble the following reaction components at room temperature in a nuclease-free microcentrifuge tube:

    • Nuclease-free water to a final volume of 100 µL

    • 10 µL of 10x Transcription Buffer

    • 2 µL of each 100 mM NTP

    • 1 µg of linearized DNA template

    • 1 µL of RNase Inhibitor

    • 2 µL of T7 RNA Polymerase

  • Incubation: Mix gently and incubate at 37°C for 2-4 hours.

  • DNase Treatment: Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes to digest the DNA template.

  • RNA Purification:

    • Add an equal volume of gel loading buffer to the transcription reaction and heat at 95°C for 3 minutes.

    • Load the sample onto a denaturing polyacrylamide gel.

    • Run the gel until the desired RNA size is well-resolved.

    • Visualize the RNA by UV shadowing.

    • Excise the gel slice containing the RNA band.

    • Crush the gel slice and elute the RNA overnight at 4°C in elution buffer.

    • Precipitate the RNA with 3 volumes of cold 100% ethanol.

    • Wash the pellet with 70% ethanol and resuspend in nuclease-free water.

  • Quantification: Determine the RNA concentration using a spectrophotometer (A260).

Part 2: 5' End-Radiolabeling of FMN Riboswitch RNA

This protocol describes the labeling of the in vitro transcribed RNA with radioactive [γ-³²P]ATP.

Materials:

  • Purified FMN riboswitch RNA

  • Calf Intestinal Phosphatase (CIP)

  • 10x CIP Buffer

  • T4 Polynucleotide Kinase (PNK)

  • 10x PNK Buffer

  • [γ-³²P]ATP (3000 Ci/mmol)

  • Nuclease-free water

  • G-25 spin column for purification

Procedure:

  • Dephosphorylation:

    • In a nuclease-free tube, combine:

      • ~10-20 pmol of purified RNA

      • 2 µL of 10x CIP Buffer

      • 1 µL of CIP

      • Nuclease-free water to a final volume of 20 µL

    • Incubate at 37°C for 30-60 minutes.

    • Inactivate the CIP by heating at 70°C for 10 minutes or by phenol:chloroform extraction followed by ethanol precipitation.

  • Kinase Reaction (Phosphorylation):

    • To the dephosphorylated RNA, add:

      • 2.5 µL of 10x PNK Buffer

      • 1 µL of T4 PNK

      • 2 µL of [γ-³²P]ATP

      • Nuclease-free water to a final volume of 25 µL

    • Incubate at 37°C for 30-60 minutes.

  • Purification of Labeled RNA:

    • Purify the 5' end-labeled RNA from unincorporated [γ-³²P]ATP using a G-25 spin column according to the manufacturer's instructions.

    • The purified, radiolabeled RNA is now ready for use in the binding assay.

Part 3: Nitrocellulose Filter Binding Assay

This protocol details the binding reaction between the radiolabeled FMN riboswitch and this compound, followed by detection.

Materials:

  • 5' end-labeled FMN riboswitch RNA

  • This compound stock solution (in DMSO or appropriate buffer)

  • Binding Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂)

  • Wash Buffer (same as Binding Buffer)

  • Nitrocellulose membrane (0.45 µm pore size)

  • Nylon membrane (as a control for non-specific binding)

  • Dot-blot or vacuum filtration apparatus

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare Membranes: Cut the nitrocellulose and nylon membranes to the appropriate size for the filtration apparatus. Pre-soak the membranes in Wash Buffer for at least 10 minutes before use.

  • Binding Reactions:

    • Prepare a series of dilutions of this compound in Binding Buffer. Include a no-ligand control (buffer only).

    • In separate nuclease-free tubes, set up the binding reactions (typically 20-50 µL final volume):

      • A fixed, low concentration of 5' end-labeled FMN riboswitch RNA (e.g., 1-10 nM).

      • Varying concentrations of this compound.

    • Incubate the reactions at room temperature (or desired temperature) for 30-60 minutes to allow binding to reach equilibrium.

  • Filtration:

    • Assemble the filtration apparatus with the nitrocellulose membrane on top of the nylon membrane.

    • Apply a gentle vacuum.

    • Load each binding reaction onto a separate well of the apparatus.

    • Wash each well with 2-3 volumes of cold Wash Buffer to remove unbound RNA and ligand.

  • Quantification:

    • Carefully remove the membranes from the apparatus and allow them to air dry.

    • Place each filter spot into a separate scintillation vial.

    • Add scintillation fluid to each vial.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the fraction of RNA bound at each this compound concentration: Fraction Bound = (CPM_nitrocellulose) / (CPM_nitrocellulose + CPM_nylon).

    • Plot the Fraction Bound as a function of the this compound concentration.

    • Fit the data to a one-site binding model (e.g., using GraphPad Prism or a similar program) to determine the equilibrium dissociation constant (Kd).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep RNA Preparation cluster_assay Binding Assay cluster_analysis Data Analysis dna_template DNA Template (Plasmid or PCR Product) in_vitro_transcription In Vitro Transcription dna_template->in_vitro_transcription rna_purification Denaturing PAGE Purification in_vitro_transcription->rna_purification radiolabeling 5' End-Radiolabeling with [γ-³²P]ATP rna_purification->radiolabeling labeled_rna Purified, Labeled FMN Riboswitch RNA radiolabeling->labeled_rna binding_reaction Incubation of Labeled RNA with this compound labeled_rna->binding_reaction filtration Nitrocellulose Filter Binding binding_reaction->filtration quantification Scintillation Counting filtration->quantification data_plotting Plot Fraction Bound vs. [this compound] quantification->data_plotting curve_fitting Non-linear Regression (One-site binding model) data_plotting->curve_fitting kd_determination Determine Kd curve_fitting->kd_determination

Caption: Experimental workflow for the this compound riboswitch binding assay.

Signaling Pathway (Conceptual)

riboswitch_mechanism cluster_low_this compound Low [this compound] cluster_high_this compound High [this compound] riboswitch_unbound FMN Riboswitch (Unbound) anti_terminator Anti-terminator Structure Forms riboswitch_unbound->anti_terminator transcription_on Transcription of Downstream Genes (ON) anti_terminator->transcription_on This compound This compound riboswitch_bound FMN Riboswitch (Bound) This compound->riboswitch_bound Binds terminator Terminator Structure Forms riboswitch_bound->terminator transcription_off Transcription of Downstream Genes (OFF) terminator->transcription_off

Caption: Conceptual signaling pathway of the FMN riboswitch regulated by this compound.

References

Application Notes and Protocols for Using Roseoflavin to Study Gene Expression Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roseoflavin is a naturally occurring antibiotic and an analog of riboflavin (vitamin B2).[1] It serves as a powerful tool for investigating riboswitch-mediated gene expression regulation, particularly in bacteria.[2][3] This document provides detailed application notes and protocols for utilizing this compound to study and manipulate gene expression.

This compound is transported into bacterial cells via riboflavin transporters.[4] Inside the cell, it is converted to this compound mononucleotide (RoFMN) by flavokinases.[4] RoFMN mimics flavin mononucleotide (FMN) and binds with high affinity to the aptamer domain of FMN riboswitches, which are non-coding RNA elements typically found in the 5' untranslated region of mRNAs for riboflavin biosynthesis (rib operon) and transport genes.[5][6] This binding induces a conformational change in the riboswitch, leading to the formation of a transcriptional terminator or sequestration of the ribosome binding site, thereby downregulating the expression of the downstream genes.[5]

Data Presentation

Table 1: Ligand Binding Affinities for the B. subtilis ribD FMN Riboswitch Aptamer
LigandApparent Dissociation Constant (KD)
Flavin Mononucleotide (FMN)~5 nM
This compound~100 nM
Riboflavin~3 µM

Data sourced from in-line probing assays.[5]

Table 2: Effect of this compound and Riboflavin on FMN Riboswitch-Mediated Gene Expression in B. subtilis
Riboswitch GenotypeTreatment (100 µM)Relative β-galactosidase Activity (%)
Wild-TypeNone100
Riboflavin<20
This compound<20
Mutant 1 (M1)None100
Riboflavin~90
This compound~50
Mutant 2 (M2)None100
Riboflavin~95
This compound~55
Mutant 3 (M3)None100
Riboflavin~100
This compound~100

Reporter gene assays were conducted using a lacZ fusion to the wild-type or mutant B. subtilis ribD FMN riboswitch.[5]

Table 3: Riboflavin Synthase Activity in S. coelicolor and S. davawensis in Response to Flavins
OrganismTreatmentRibB Activity (% of Control)
S. coelicolorRiboflavin47.7
This compound20.7 (after 20h), 0 (after 40h)
S. davawensisRiboflavin23.5
This compound>90

RibB (riboflavin synthase) activity was measured as an indicator of rib operon expression.[7]

Experimental Protocols

Protocol 1: Bacterial Growth Inhibition Assay

This protocol determines the minimum inhibitory concentration (MIC) of this compound for a specific bacterial strain.

Materials:

  • Bacterial strain of interest

  • Appropriate liquid growth medium (e.g., Luria-Bertani broth, Minimal Medium)[4][8]

  • This compound stock solution (dissolved in a suitable solvent like DMSO)[4]

  • Sterile 96-well microplates

  • Microplate reader

Procedure:

  • Prepare a fresh overnight culture of the bacterial strain.

  • Dilute the overnight culture in fresh medium to a starting optical density at 600 nm (OD600) of approximately 0.05-0.1.

  • Prepare a serial dilution of this compound in the growth medium in a 96-well plate. Ensure the final concentration of the solvent is non-inhibitory. Include a no-drug control.

  • Inoculate each well with the diluted bacterial culture.

  • Incubate the plate at the optimal growth temperature for the bacterium with shaking.

  • Monitor bacterial growth by measuring the OD600 at regular intervals (e.g., every hour for 8-24 hours).

  • The MIC is the lowest concentration of this compound that significantly inhibits bacterial growth.

Protocol 2: In Vivo Reporter Gene Assay

This protocol measures the effect of this compound on gene expression controlled by an FMN riboswitch using a reporter gene like lacZ.

Materials:

  • Bacterial reporter strain (e.g., B. subtilis with an FMN riboswitch-lacZ fusion integrated into the genome).[1][5]

  • Appropriate growth medium (e.g., Glucose Minimal Medium).[5]

  • This compound and Riboflavin stock solutions.

  • Z buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, pH 7.0).[5]

  • β-mercaptoethanol

  • ONPG (o-nitrophenyl-β-D-galactopyranoside) solution

  • Sodium carbonate (Na2CO3) solution

Procedure:

  • Grow the reporter strain overnight in a suitable medium at 37°C with shaking.

  • Dilute the overnight culture to an OD600 of ~0.2 in fresh medium and grow for approximately two hours.

  • Pellet the cells by centrifugation and resuspend in the assay medium (e.g., Glucose Minimal Medium) to an OD600 of ~0.7.

  • Divide the culture into aliquots for different treatments: no compound, 100 µM riboflavin, and 100 µM this compound.

  • Incubate the cultures at 37°C with shaking for 2-3 hours.

  • Measure the final OD600 of each culture.

  • Pellet the cells and wash them multiple times with Z buffer (without β-mercaptoethanol) to remove extracellular this compound and riboflavin.[5]

  • Perform a standard β-galactosidase assay: a. Resuspend the cell pellet in Z buffer. b. Lyse the cells (e.g., with chloroform and SDS). c. Add ONPG to start the reaction and incubate at a controlled temperature. d. Stop the reaction by adding Na2CO3. e. Measure the absorbance at 420 nm.

  • Calculate Miller units to quantify β-galactosidase activity.

Protocol 3: Quantitative Reverse Transcription PCR (qRT-PCR)

This protocol quantifies the mRNA levels of a gene regulated by an FMN riboswitch in response to this compound.

Materials:

  • Bacterial strain of interest

  • Appropriate growth medium

  • This compound

  • RNA stabilization solution (e.g., RNAprotect Bacteria Reagent)[9]

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit[9]

  • qPCR primers for the target gene and a housekeeping gene[9]

  • SYBR Green qPCR master mix[9]

  • qPCR instrument

Procedure:

  • Grow bacterial cultures to the mid-logarithmic phase.

  • Treat the cultures with and without a specific concentration of this compound for a defined period.

  • Harvest the cells and immediately stabilize the RNA using an RNA stabilization solution.

  • Extract total RNA using a commercial kit, including a DNase I treatment step to remove contaminating genomic DNA.

  • Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

  • Synthesize cDNA from an equal amount of RNA for each sample using a reverse transcription kit.[9]

  • Perform qPCR using primers for the target gene (downstream of the riboswitch) and a housekeeping gene for normalization.

  • Set up qPCR reactions in triplicate for each sample and primer set.

  • Run the qPCR program with appropriate cycling conditions.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.[9]

Mandatory Visualizations

Roseoflavin_Mechanism cluster_extracellular Extracellular cluster_cell Bacterial Cell Roseoflavin_ext This compound Riboflavin_Transporter Riboflavin Transporter Roseoflavin_ext->Riboflavin_Transporter Uptake Roseoflavin_int This compound Riboflavin_Transporter->Roseoflavin_int Flavokinase Flavokinase Roseoflavin_int->Flavokinase Phosphorylation RoFMN RoFMN Flavokinase->RoFMN FMN_Riboswitch FMN Riboswitch (on mRNA) RoFMN->FMN_Riboswitch Binding Transcription_Repression Transcription Repression FMN_Riboswitch->Transcription_Repression Conformational Change Rib_Operon Riboflavin Biosynthesis & Transport Genes Transcription_Repression->Rib_Operon Inhibits

Caption: Mechanism of this compound-mediated gene regulation.

Reporter_Assay_Workflow start 1. Grow Reporter Strain (e.g., riboswitch-lacZ) treatment 2. Treat with this compound, Riboflavin, or Control start->treatment incubation 3. Incubate for 2-3 hours treatment->incubation measurement 4. Measure OD600 incubation->measurement lysis 5. Cell Lysis measurement->lysis assay 6. Add ONPG (β-galactosidase assay) lysis->assay stop_read 7. Stop Reaction & Measure Absorbance (A420) assay->stop_read analysis 8. Calculate Miller Units (Quantify Gene Expression) stop_read->analysis

Caption: Workflow for a reporter gene assay.

Mutant_Selection_Workflow start 1. Grow Wild-Type Bacteria in presence of this compound selection 2. Select for This compound-Resistant Colonies start->selection isolation 3. Isolate Genomic DNA from Resistant Mutants selection->isolation pcr 4. PCR Amplify the FMN Riboswitch Region isolation->pcr sequencing 5. Sequence the PCR Products pcr->sequencing analysis 6. Identify Mutations in the Riboswitch Aptamer sequencing->analysis phenotype 7. Characterize Phenotype (e.g., Reporter Assay) analysis->phenotype

Caption: Workflow for selecting and analyzing this compound-resistant mutants.

References

Application Notes and Protocols: Roseoflavin as a Tool for Metabolic Engineering of Riboflavin Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riboflavin (Vitamin B2) is an essential micronutrient and the precursor to the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are critical for a wide range of redox reactions in cellular metabolism.[1] The industrial production of riboflavin has shifted from chemical synthesis to more sustainable and cost-effective microbial fermentation processes.[2] Metabolic engineering of microorganisms, such as Bacillus subtilis, Lactic Acid Bacteria (LAB), and Ashbya gossypii, aims to enhance riboflavin yields.[3][4] Roseoflavin, a natural analog of riboflavin produced by Streptomyces davawensis, serves as a powerful tool for selecting riboflavin-overproducing microbial strains.[5][6]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in the metabolic engineering of riboflavin production.

Mechanism of Action

This compound acts as an antimetabolite to riboflavin. In many bacteria, the biosynthesis of riboflavin is regulated by a negative feedback mechanism involving an FMN-binding riboswitch located in the 5' untranslated region of the riboflavin operon mRNA.[5] When FMN levels are sufficient, FMN binds to the riboswitch, inducing a conformational change in the mRNA that leads to the premature termination of transcription, thus shutting down riboflavin synthesis.

This compound, being structurally similar to riboflavin, can be taken up by the cell and converted to this compound mononucleotide (RoFMN). RoFMN mimics FMN and binds to the FMN riboswitch, repressing the expression of the riboflavin biosynthesis genes even under conditions of riboflavin starvation.[5] This leads to cell growth inhibition and provides a strong selective pressure for the emergence of resistant mutants. Resistance often arises from mutations within the FMN riboswitch that prevent the binding of FMN or RoFMN, leading to the constitutive expression of the riboflavin operon and subsequent overproduction of riboflavin.[5][7]

cluster_0 Bacterial Cell Riboflavin Riboflavin FMN FMN Riboflavin->FMN Flavokinase This compound This compound RoFMN RoFMN This compound->RoFMN Flavokinase Riboswitch (Active) FMN Riboswitch (Active) FMN->Riboswitch (Active) Binds to RoFMN->Riboswitch (Active) Binds to Riboflavin Biosynthesis Genes Riboflavin Biosynthesis Genes Riboswitch (Active)->Riboflavin Biosynthesis Genes Represses Transcription Riboswitch (Inactive) FMN Riboswitch (Inactive) Riboswitch (Inactive)->Riboflavin Biosynthesis Genes Allows Transcription

Caption: Mechanism of this compound action on the FMN riboswitch.

Quantitative Data Summary

The use of this compound as a selective agent has successfully led to the isolation of various bacterial strains with significantly increased riboflavin production. The table below summarizes the quantitative data from several studies.

OrganismStrainSelection MethodRiboflavin Production (mg/L)Fold IncreaseReference
Weissella cibariaWild-type-0.15-[8][9]
Weissella cibariaMutant strainsSpontaneous resistance to 100-400 µg/mL this compound0.80 - 6.505.3 - 43.3[8][9]
Lactobacillus fermentumWild-type (PBCC11)-< 1-[7]
Lactobacillus fermentumMutant strainsSpontaneous resistance to increasing concentrations of this compound> 1-[7]
Bifidobacterium longum subsp. infantisThis compound-derivative strainSpontaneous resistance to 5-50 mg/L this compound0.0608-[10]
Ashbya gossypiiTriple mutantMetabolic engineering of purine pathway22810[11]
Escherichia coliRF05S-M40Metabolic engineering and fermentation optimization2702.8~12 (vs. initial engineered strain)[12]
Streptomyces davaonensisRecombinant strainOverexpression of this compound biosynthesis genes141.78[13]
Corynebacterium glutamicumRecombinant strainHeterologous expression of this compound biosynthesis genes0.7-[13]

Experimental Protocols

Protocol 1: Selection of Spontaneous Riboflavin-Overproducing Mutants Using this compound

This protocol describes a general method for selecting spontaneous this compound-resistant mutants that overproduce riboflavin, adapted from studies on Weissella cibaria and other lactic acid bacteria.[8][9][10]

1. Preparation of Media and Reagents:

  • Growth Medium: Use an appropriate rich medium for the target bacterium (e.g., MRS for Lactobacillus, RAM for general riboflavin assays).[8][9]

  • Selective Medium: Prepare the growth medium supplemented with varying concentrations of this compound. A typical starting range is 10-400 µg/mL.[8][9] The optimal concentration should be determined empirically for each species.

  • This compound Stock Solution: Prepare a stock solution of this compound (e.g., 10 mg/mL in a suitable solvent like DMSO or water, filter-sterilize).

2. Mutant Selection:

  • Initial Culture: Grow the wild-type bacterial strain in the appropriate growth medium to the mid-exponential phase.[8][9]

  • Exposure to this compound:

    • Liquid Culture Method: Inoculate fresh growth medium containing a specific concentration of this compound with the mid-exponential phase culture. Incubate under optimal growth conditions for an extended period (e.g., 60 hours) to allow for the growth of resistant mutants.[8][9]

    • Plating Method: Plate a dense culture of the wild-type strain onto solid agar medium containing a high concentration of this compound.

  • Isolation of Mutants:

    • After incubation, plate the liquid cultures (that show growth) onto solid medium.

    • Visually screen for colonies with a distinct yellow phenotype, indicative of riboflavin overproduction.[8][9]

    • Isolate and purify these colonies by re-streaking.

3. Characterization of Mutants:

  • Confirmation of Resistance: Grow the isolated mutants in liquid medium with and without this compound to confirm their resistance.

  • Quantification of Riboflavin Production:

    • Grow the mutant and wild-type strains in a suitable production medium.

    • Harvest the culture supernatant by centrifugation.

    • Quantify the riboflavin concentration in the supernatant using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[7]

  • Genetic Analysis: Sequence the FMN riboswitch region of the riboflavin operon in the overproducing mutants to identify mutations responsible for the phenotype.[7]

A 1. Grow wild-type culture to mid-exponential phase B 2. Expose culture to This compound (liquid or solid media) A->B C 3. Incubate to select for resistant mutants B->C D 4. Isolate colonies with yellow phenotype C->D E 5. Confirm this compound resistance D->E F 6. Quantify riboflavin production (HPLC) E->F G 7. Sequence FMN riboswitch for mutations F->G

Caption: Workflow for selecting riboflavin-overproducing mutants.

Protocol 2: Quantification of Riboflavin by HPLC

This protocol provides a general method for the quantification of riboflavin in culture supernatants.

1. Sample Preparation:

  • Centrifuge the bacterial culture to pellet the cells.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining cells and debris.

2. HPLC Analysis:

  • HPLC System: A standard HPLC system equipped with a C18 reverse-phase column and a fluorescence detector.

  • Mobile Phase: An isocratic or gradient elution using a mixture of a buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol). The exact composition should be optimized.

  • Detection: Set the fluorescence detector to an excitation wavelength of approximately 445 nm and an emission wavelength of approximately 530 nm.

  • Standard Curve: Prepare a series of riboflavin standards of known concentrations in the same medium as the samples to generate a standard curve for quantification.

  • Injection and Analysis: Inject the prepared samples and standards onto the HPLC system and record the chromatograms. Calculate the riboflavin concentration in the samples by comparing their peak areas to the standard curve.

Signaling and Metabolic Pathways

Riboflavin Biosynthesis Pathway

The biosynthesis of riboflavin starts from two precursors: guanosine triphosphate (GTP) and ribulose 5-phosphate (Ru5P).[2][3] The pathway involves a series of enzymatic reactions catalyzed by the products of the rib genes (ribA, ribB, ribD, ribE, ribH).

GTP GTP Intermediate1 Intermediate 1 GTP->Intermediate1 ribA Ru5P Ribulose 5-phosphate Intermediate2 Intermediate 2 Ru5P->Intermediate2 ribB Lumazine 6,7-dimethyl-8-ribityllumazine Intermediate1->Lumazine ribD, ribE Intermediate2->Lumazine ribH Riboflavin Riboflavin Lumazine->Riboflavin ribH

Caption: Simplified riboflavin biosynthesis pathway in bacteria.

Conclusion

This compound is a highly effective and straightforward tool for the selection of riboflavin-overproducing microbial strains. The protocols and information provided herein offer a solid foundation for researchers and scientists to apply this metabolic engineering strategy. By leveraging the strong selective pressure exerted by this compound, it is possible to rapidly isolate high-yielding production strains, contributing to the advancement of industrial riboflavin fermentation and the development of novel microbial cell factories.

References

Heterologous Biosynthesis of Roseoflavin: Application Notes and Protocols for E. coli and Yeast

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Roseoflavin, a natural analog of riboflavin (vitamin B2), exhibits potent antibiotic activity, making it a compound of significant interest for drug development.[1][2] Its biosynthesis from the precursor flavin mononucleotide (FMN) is catalyzed by a set of key enzymes, primarily found in Streptomyces davaonensis and Streptomyces cinnabarinus.[1][2] The heterologous expression of the this compound biosynthetic pathway in well-characterized microbial hosts like Escherichia coli and various yeast species offers a promising avenue for scalable and efficient production. This document provides detailed application notes and protocols for the heterologous biosynthesis of this compound in E. coli and yeast.

This compound Biosynthetic Pathway

The biosynthesis of this compound from FMN involves three key enzymatic steps catalyzed by the products of the rosB, rosC, and rosA genes.[1][3]

  • RosB (8-demethyl-8-amino-riboflavin-5′-phosphate synthase): This enzyme catalyzes the conversion of FMN to 8-demethyl-8-amino-riboflavin-5′-phosphate (AFP).[1][3]

  • RosC (AFP phosphatase): RosC dephosphorylates AFP to yield 8-demethyl-8-amino-riboflavin (AF).[1][3]

  • RosA (N,N-8-amino-8-demethyl-d-riboflavin dimethyltransferase): This final enzyme in the pathway dimethylates AF to produce this compound.[1][4]

Roseoflavin_Biosynthesis_Pathway FMN Flavin Mononucleotide (FMN) AFP 8-demethyl-8-amino-riboflavin-5'-phosphate (AFP) FMN->AFP rosB AF 8-demethyl-8-amino-riboflavin (AF) AFP->AF rosC This compound This compound AF->this compound rosA

Caption: The heterologous this compound biosynthetic pathway.

Data Presentation: Quantitative Analysis of this compound and Precursor Production

The following tables summarize the production titers of this compound and its precursor, aminoriboflavin (AF), in various engineered microbial hosts.

Table 1: this compound and Aminoriboflavin Production in Engineered Yeast
Host OrganismStrainKey Genes ExpressedProductTiter (mg/L)Volumetric Productivity (mg/L·h)Reference
Candida famataEngineered StrainrosB, rosC from S. davaonensisAminoriboflavin1.5Not Reported[4]
Komagataella phaffiiEngineered StrainrosB, rosC, rosA from S. davaonensisThis compound5Not Reported[4]
Komagataella phaffiiY-33/FMN1-rosB-rosA-rosCFMN1, rosB, rosA, rosCThis compoundup to 40Not Reported[5]
Komagataella phaffiiY-33/FMN1-rosB-rosA-rosCFMN1, rosB, rosA, rosCAminoriboflavin21.8Not Reported[5]
Table 2: this compound Production in Other Engineered Microorganisms
Host OrganismStrainKey Genes ExpressedTiterVolumetric Productivity (mg/L·h)Reference
Corynebacterium glutamicumRecombinant StrainrosB, rosA, RFK from S. davaonensis1.6 ± 0.2 µM (~0.7 mg/L)Not Reported[2]
Corynebacterium glutamicumCgRose6rosABC, ribM from S. davaonensis; ribF from S. davaonensis and C. glutamicum17.4 ± 1.5 mg/L0.36 ± 0.03[6]
Streptomyces davaonensisRecombinant StrainOverexpression of native ros genes34.9 ± 5.2 µM (~14 mg/L)Not Reported[2]

Experimental Protocols

General Experimental Workflow

The overall process for establishing heterologous this compound production involves several key stages, from gene synthesis and plasmid construction to strain engineering and fermentation.

Experimental_Workflow cluster_prep Preparation cluster_construction Strain Construction cluster_production Production & Analysis Gene_Synthesis Codon-Optimized Gene Synthesis (rosA, rosB, rosC) Ligation Ligation/Assembly into Vector Gene_Synthesis->Ligation Vector_Prep Expression Vector Preparation Vector_Prep->Ligation Transformation Transformation into Host Ligation->Transformation Selection Colony Selection & Verification Transformation->Selection Preculture Pre-culture Preparation Selection->Preculture Fermentation Fermentation & Induction Preculture->Fermentation Extraction Metabolite Extraction Fermentation->Extraction Quantification HPLC/LC-MS Analysis Extraction->Quantification

Caption: A generalized workflow for heterologous this compound production.
Protocol for Heterologous Expression in E. coli

This protocol provides a general framework for expressing the this compound biosynthetic genes in E. coli. Optimization of specific parameters such as inducer concentration and incubation temperature may be required.

1. Plasmid Construction:

  • Synthesize the rosA, rosB, and rosC genes from S. davaonensis, codon-optimized for E. coli expression.
  • Clone the synthesized genes into a suitable E. coli expression vector (e.g., pET series, pBAD series) under the control of an inducible promoter (e.g., T7, araBAD). The genes can be cloned as a single operon or on separate plasmids.
  • Verify the integrity of the constructed plasmids by restriction digestion and Sanger sequencing.

2. Strain Transformation:

  • Transform the expression plasmid(s) into a suitable E. coli expression strain (e.g., BL21(DE3)).
  • Plate the transformed cells on selective LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

3. Protein Expression and this compound Production:

  • Inoculate a single colony from the selective plate into 5 mL of LB medium with the corresponding antibiotic. Grow overnight at 37°C with shaking.
  • Inoculate a larger volume of expression medium (e.g., Terrific Broth or a defined minimal medium) with the overnight culture to an initial OD600 of 0.05-0.1.
  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
  • Induce protein expression by adding the appropriate inducer (e.g., IPTG for T7 promoter-based systems).
  • Continue incubation at a reduced temperature (e.g., 18-25°C) for 16-48 hours to enhance soluble protein expression and product formation.

4. Sample Preparation and Analysis:

  • Harvest the cells by centrifugation.
  • Extract the flavins from the cell pellet and the supernatant. For intracellular flavins, resuspend the pellet in a suitable buffer and lyse the cells (e.g., by sonication).
  • Clarify the lysate by centrifugation.
  • Analyze the flavin content in the supernatant and the clarified cell lysate by HPLC or LC-MS.

Protocol for Heterologous Expression in Saccharomyces cerevisiae (Yeast)

This protocol outlines the general steps for expressing the this compound biosynthetic genes in yeast.

1. Plasmid Construction:

  • Synthesize the rosA, rosB, and rosC genes, codon-optimized for S. cerevisiae expression.
  • Clone the genes into a yeast expression vector (e.g., pYES2, pESC series) under the control of a strong promoter (e.g., GAL1, TEF1).
  • Verify the constructed plasmids by restriction analysis and sequencing.

2. Yeast Transformation:

  • Transform the expression plasmid into a suitable S. cerevisiae strain (e.g., BY4741, W303) using a standard yeast transformation protocol (e.g., lithium acetate method).
  • Plate the transformed cells on selective synthetic defined (SD) medium lacking the appropriate auxotrophic marker. Incubate at 30°C for 2-3 days until colonies appear.

3. This compound Production:

  • Inoculate a single colony into 5 mL of selective SD medium and grow overnight at 30°C with shaking.
  • Inoculate a larger volume of selective expression medium with the overnight culture. If using an inducible promoter like GAL1, the initial growth should be in a medium containing a non-inducing carbon source (e.g., raffinose), followed by induction with galactose.
  • Incubate the culture at 30°C with vigorous shaking for 48-96 hours.

4. Metabolite Extraction and Analysis:

  • Harvest the yeast cells by centrifugation.
  • Quench the metabolism rapidly, for example, by using cold methanol.[7]
  • Extract intracellular metabolites using methods such as boiling ethanol or chloroform-methanol extraction.[8]
  • Analyze the this compound content in the cell extract and the culture supernatant by HPLC or LC-MS. A detailed protocol for yeast metabolome analysis using GC-MS can be adapted for this purpose.[9]

Conclusion

The heterologous biosynthesis of this compound in E. coli and yeast is a viable strategy for the production of this potent antibiotic. The choice of host organism and expression strategy will depend on the specific research or production goals. The protocols and data presented here provide a foundation for researchers to develop and optimize their own this compound production systems. Further metabolic engineering efforts, such as increasing the precursor FMN supply and optimizing fermentation conditions, can lead to significantly higher yields.

References

Application Notes and Protocols for In-line Probing Assays to Study Roseoflavin-RNA Interaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roseoflavin, a natural antibiotic analog of riboflavin, exerts its antimicrobial effects by targeting flavin mononucleotide (FMN) riboswitches.[1][2][3][4][5] Riboswitches are structured RNA elements, typically found in the 5' untranslated regions of bacterial messenger RNAs, that bind to specific ligands and regulate gene expression.[6][7] The binding of a ligand to the riboswitch's aptamer domain induces a conformational change that can modulate transcription termination or translation initiation. Understanding the interaction between this compound and FMN riboswitches is crucial for the development of novel antimicrobial agents.

In-line probing is a powerful and straightforward biochemical technique used to analyze the structure of RNA and its interactions with ligands in a protein-free environment.[6][7] The assay relies on the principle of spontaneous phosphodiester bond cleavage in RNA, which is more likely to occur in flexible, unstructured regions.[8][9][10] When a ligand such as this compound binds to an RNA aptamer, it stabilizes specific structural elements, leading to a decrease in cleavage at those sites. This pattern of protection can be visualized by gel electrophoresis, providing insights into the ligand-binding site and the resulting RNA secondary structure. This application note provides detailed protocols for performing in-line probing assays to characterize the interaction between this compound and FMN riboswitch RNAs.

Principle of In-line Probing

In-line probing leverages the inherent chemical instability of the RNA phosphodiester backbone. For cleavage to occur, the 2'-hydroxyl group must be positioned "in-line" for a nucleophilic attack on the adjacent phosphorus atom. This alignment is more probable in conformationally flexible regions of the RNA. Structured regions, such as those stabilized by ligand binding, are less flexible and thus exhibit reduced rates of spontaneous cleavage. By comparing the cleavage patterns of an RNA in the presence and absence of a ligand, one can identify the regions involved in ligand binding and structural organization.

Key Applications

  • Confirmation of Ligand Binding: Qualitatively determine if a small molecule, like this compound, directly interacts with a target RNA.

  • Identification of Binding Site: Map the specific nucleotides within the RNA that are involved in ligand binding.

  • Determination of Binding Affinity (Kd): Quantify the strength of the RNA-ligand interaction by titrating the ligand concentration.

  • Structural Analysis of RNA: Elucidate the secondary structure of an RNA molecule and observe ligand-induced conformational changes.

  • Screening for Novel RNA-Binding Compounds: Adapt the assay for higher throughput screening of potential drug candidates that target specific RNAs.

Quantitative Data Summary

The following tables summarize the quantitative data obtained from in-line probing and competitive binding assays for the interaction of this compound and other flavins with the Bacillus subtilis ribD FMN riboswitch.

Table 1: Dissociation Constants (Kd) for FMN Riboswitch Aptamer Interactions

LigandApparent Dissociation Constant (Kd)Reference
Flavin Mononucleotide (FMN)~5 nM[1]
This compound~100 nM[1]
Riboflavin~3 µM[1]

Table 2: Half Maximal Inhibitory Concentration (IC50) from Competitive Photoaffinity Labeling

Competitor LigandApparent IC50Reference
Flavin Mononucleotide (FMN)0.4 ± 0.01 µM[11]
This compound7.0 ± 0.18 µM[11]

Experimental Protocols

Protocol 1: Preparation of 5'-32P-labeled RNA

This protocol describes the synthesis of the target RNA via in vitro transcription and subsequent radiolabeling at the 5' end.

Materials:

  • DNA template for the RNA of interest (e.g., PCR product with a T7 promoter)

  • T7 RNA polymerase

  • Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP)

  • DNase I (RNase-free)

  • T4 Polynucleotide Kinase (PNK)

  • [γ-32P]ATP

  • Denaturing polyacrylamide gel (8%, 8 M urea)

  • Elution buffer (e.g., 0.5 M ammonium acetate, 1 mM EDTA)

  • Ethanol

Methodology:

  • In Vitro Transcription: Set up a standard in vitro transcription reaction using the DNA template, T7 RNA polymerase, and rNTPs. Incubate at 37°C for 2-4 hours.

  • DNase Treatment: Add DNase I to the transcription reaction to digest the DNA template. Incubate at 37°C for 15 minutes.

  • RNA Purification: Purify the transcribed RNA using denaturing polyacrylamide gel electrophoresis (PAGE). Excise the band corresponding to the full-length RNA.

  • RNA Elution and Precipitation: Elute the RNA from the crushed gel slice using an appropriate elution buffer overnight. Precipitate the RNA with ethanol, wash with 70% ethanol, and resuspend in nuclease-free water.

  • Dephosphorylation (Optional but Recommended): Treat the purified RNA with a phosphatase to remove the 5'-triphosphate group. This is followed by heat inactivation and purification.

  • 5' End-Labeling: Set up a reaction with the purified RNA, T4 PNK, and [γ-32P]ATP. Incubate at 37°C for 1 hour.

  • Purification of Labeled RNA: Purify the 5'-32P-labeled RNA using denaturing PAGE to separate it from unincorporated [γ-32P]ATP. Elute and precipitate the labeled RNA as described in step 4.

  • Final RNA Preparation: Resuspend the purified, labeled RNA in nuclease-free water and store at -20°C.

Protocol 2: In-line Probing Assay

This protocol details the setup of the in-line probing reaction to assess this compound-RNA interaction.

Materials:

  • 5'-32P-labeled RNA (from Protocol 1)

  • This compound stock solution (in a suitable solvent, e.g., DMSO or water)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 8.3, 20 mM MgCl2, 100 mM KCl)

  • Stop solution/loading dye (e.g., 80% formamide, 10 mM EDTA, 0.025% bromophenol blue, 0.025% xylene cyanol)

  • RNase T1 ladder mix (for generating a G-specific cleavage ladder)

  • Alkaline hydrolysis ladder mix (for generating a ladder of all nucleotide positions)

Methodology:

  • Reaction Setup: In separate microcentrifuge tubes, prepare the in-line probing reactions. For a typical experiment, you will have a no-ligand control and several concentrations of this compound.

  • Ligand Addition: Add the desired concentrations of this compound to the respective tubes. For quantitative analysis, a range of concentrations bracketing the expected Kd should be used (e.g., 0, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).

  • Initiate the Reaction: Add the 5'-32P-labeled RNA to each reaction tube to a final concentration of ~0.5-2 nM. Gently mix.

  • Incubation: Incubate the reactions at room temperature (or a specified temperature) for a period of 24-48 hours in the dark to allow for spontaneous cleavage. The long incubation time is necessary to achieve sufficient cleavage for analysis.[8]

  • Reaction Termination: Stop the reactions by adding an equal volume of the stop solution/loading dye.

  • Marker Lane Preparation:

    • RNase T1 Ladder: Incubate a small aliquot of the labeled RNA with RNase T1 according to the manufacturer's instructions to generate a guanine-specific cleavage pattern.

    • Alkaline Hydrolysis Ladder: Incubate a small aliquot of the labeled RNA in an alkaline hydrolysis buffer (e.g., 50 mM sodium carbonate, pH 9.2) at 90°C for a few minutes to generate a ladder representing cleavage at every nucleotide.

  • Gel Electrophoresis: Denature the samples by heating at 95°C for 3 minutes, then immediately place on ice. Load the samples, including the ladders, onto a high-resolution denaturing polyacrylamide gel.

  • Visualization and Analysis: After electrophoresis, expose the gel to a phosphor screen and visualize using a phosphorimager. The intensity of each band corresponds to the amount of cleavage at that nucleotide position. Analyze the changes in band intensity in the presence of this compound compared to the no-ligand control. A decrease in intensity indicates protection and suggests that the region is structured upon ligand binding.

Data Analysis and Interpretation

  • Qualitative Analysis: Compare the cleavage patterns between the control lane (no this compound) and the lanes with this compound. Regions of the RNA that become protected from cleavage upon this compound binding will show a decrease in band intensity. These protected regions likely constitute the binding pocket or undergo a structural change upon binding.

  • Quantitative Analysis (for Kd determination):

    • Quantify the band intensities in each lane for the regions that show a clear change upon ligand binding using densitometry software.

    • Normalize the data to a region of the RNA that does not change upon ligand binding to account for loading differences.

    • Plot the fraction of RNA bound (calculated from the decrease in cleavage) as a function of the this compound concentration.

    • Fit the data to a binding isotherm (e.g., the Hill equation) to determine the apparent dissociation constant (Kd).

Visualizations

experimental_workflow cluster_prep RNA Preparation cluster_probing In-line Probing Assay cluster_analysis Data Analysis dna_template DNA Template (with T7 Promoter) transcription In Vitro Transcription dna_template->transcription purification1 PAGE Purification transcription->purification1 labeling 5'-32P End-Labeling purification1->labeling purification2 PAGE Purification of Labeled RNA labeling->purification2 reaction_setup Reaction Setup (+/- this compound) purification2->reaction_setup incubation Incubation (24-48h, RT) reaction_setup->incubation termination Reaction Termination incubation->termination page Denaturing PAGE termination->page visualization Phosphorimaging page->visualization quantification Band Quantification visualization->quantification kd_determination Kd Determination quantification->kd_determination

Caption: Experimental workflow for in-line probing of this compound-RNA interactions.

riboswitch_mechanism cluster_off Gene Expression ON (No Ligand) cluster_on Gene Expression OFF (this compound Bound) rna_unbound FMN Riboswitch (Aptamer Unbound) antiterminator Anti-terminator Structure Forms rna_unbound->antiterminator rna_bound This compound Binds to Aptamer rna_unbound->rna_bound Conformational Change transcription_on Transcription Continues antiterminator->transcription_on gene_product Gene Product (e.g., Riboflavin Biosynthesis) transcription_on->gene_product This compound This compound This compound->rna_bound terminator Terminator Structure Forms rna_bound->terminator transcription_off Transcription Terminates terminator->transcription_off no_product No Gene Product transcription_off->no_product

Caption: Mechanism of FMN riboswitch regulation by this compound.

References

Application Notes and Protocols for β-Galactosidase Reporter Assays of FMN Riboswitch Activity in the Presence of Roseoflavin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing a β-galactosidase reporter gene assay to investigate the activity of the flavin mononucleotide (FMN) riboswitch in response to the natural antibiotic, roseoflavin. This assay is a powerful tool for screening and characterizing compounds that target bacterial riboswitches, a promising class of novel antibacterial targets.

Introduction

Riboswitches are structured RNA elements, typically found in the 5' untranslated region of bacterial mRNAs, that directly bind to small molecule metabolites to regulate gene expression. The FMN riboswitch, upon binding its cognate ligand FMN, undergoes a conformational change that typically leads to the termination of transcription or inhibition of translation of downstream genes involved in riboflavin (vitamin B2) biosynthesis and transport.

This compound, a structural analog of riboflavin and FMN, has been shown to exert its antimicrobial effect by targeting the FMN riboswitch.[1][2][3] It binds to the riboswitch aptamer, mimicking the action of FMN and leading to the downregulation of essential genes, thereby inhibiting bacterial growth.[1][3] The β-galactosidase reporter assay provides a robust and quantitative method to study this interaction by fusing the lacZ gene, which encodes β-galactosidase, to an FMN riboswitch. The activity of β-galactosidase, which can be easily measured colorimetrically, serves as a proxy for the expression of the downstream gene and thus the activity of the riboswitch.

Principle of the Assay

In this system, the FMN riboswitch regulatory element is placed upstream of the lacZ reporter gene. In the absence of a ligand (FMN or this compound), the riboswitch adopts a conformation that allows for transcription and subsequent translation of the lacZ gene, resulting in high β-galactosidase activity. When FMN or this compound is present, it binds to the riboswitch aptamer, inducing a structural change that sequesters the ribosome binding site or promotes premature transcription termination.[1] This leads to reduced lacZ expression and a corresponding decrease in β-galactosidase activity. By measuring the enzymatic activity, one can quantify the effect of this compound on the FMN riboswitch.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the FMN riboswitch signaling pathway and the general workflow of the β-galactosidase reporter assay.

FMN_Riboswitch_Signaling FMN Riboswitch Signaling Pathway FMN FMN Riboswitch_OFF Riboswitch 'OFF' State (Conformational Change) FMN->Riboswitch_OFF Binds to Aptamer This compound This compound This compound->Riboswitch_OFF Binds to Aptamer Transcription_Translation_OFF Transcription/Translation Blocked Riboswitch_OFF->Transcription_Translation_OFF Riboswitch_ON Riboswitch 'ON' State (Default Conformation) Transcription_Translation_ON Transcription/Translation Proceeds Riboswitch_ON->Transcription_Translation_ON LacZ_High High β-galactosidase Activity Transcription_Translation_ON->LacZ_High LacZ_Low Low β-galactosidase Activity Transcription_Translation_OFF->LacZ_Low Experimental_Workflow β-Galactosidase Reporter Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Bacterial Culture with FMN Riboswitch-lacZ Reporter B Overnight Growth A->B C Inoculate Fresh Media B->C D Add this compound/Controls C->D E Incubate to Mid-log Phase D->E F Cell Lysis E->F G Add ONPG Substrate F->G H Incubate and Stop Reaction G->H I Measure Absorbance (OD420) H->I J Calculate Miller Units I->J

References

Application Notes and Protocols for the Isolation of Roseoflavin from Bacterial Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the isolation and purification of roseoflavin, a riboflavin analog with antibiotic properties, from bacterial cultures. The primary producers of this compound are species within the genus Streptomyces, including Streptomyces davawensis, Streptomyces cinnabarinus, and Streptomyces berlinensis.[1][2] Genetically engineered microorganisms like Corynebacterium glutamicum have also been developed for this compound production.[3]

Data Summary: this compound Production Titers

The following table summarizes reported this compound production yields from various bacterial strains and culture conditions. This data can be used for comparison and to guide strain selection and process optimization.

Bacterial StrainCulture ConditionsProduction TiterReference
Streptomyces 14.2YS broth, 30°C, 80 hours~1.1 µM[1]
Recombinant S. davaonensis-34.9 ± 5.2 µM (~14 mg/L)[4]
Engineered C. glutamicum CgRose6Glucose minimal medium + thiamine17.4 ± 1.5 mg/L[3]
Engineered C. glutamicum CgRose5-10.7 ± 0.5 mg/L (48 hours)[3]
Engineered C. glutamicum CgRose2-4.6 ± 0.4 mg/L (24 hours)[3]
Recombinant C. glutamicum-~0.7 mg/L[4]
Recombinant K. phaffiiShake-flask culture5 mg/L[5]

Experimental Protocols

Protocol 1: Cultivation of Streptomyces for this compound Production

This protocol describes the cultivation of Streptomyces species for the production of this compound.

Materials:

  • Streptomyces strain (e.g., S. davawensis, S. berlinensis)

  • Yeast Extract-Starch (YS) Broth

  • Mannitol-Soy (MS) Agar

  • Spore suspension of the selected Streptomyces strain

  • Sterile flasks

  • Incubator shaker

Procedure:

  • Inoculum Preparation:

    • Prepare a spore suspension from a well-sporulated culture of the Streptomyces strain grown on MS agar.[6]

    • Inoculate 50 mL of YS broth in a 300 mL flask with approximately 5 x 10⁶ spores.[2]

  • Cultivation:

    • Incubate the cultures aerobically at 30°C with shaking for a period ranging from 80 hours to 14 days.[1][2] this compound synthesis typically occurs in the stationary phase of growth.[1]

    • Monitor the culture for the appearance of a characteristic red color, indicating this compound production.[6]

Protocol 2: Extraction and Initial Purification of this compound

This protocol details the extraction of this compound from the culture supernatant.

Materials:

  • Bacterial culture from Protocol 1

  • Centrifuge and tubes

  • α-amylase (for starch-containing media)

  • 5% (w/v) Trichloroacetic acid (TCA)

  • 0.2 µm regenerated cellulose membrane filters

  • Ethyl acetate (optional, for solvent extraction)

Procedure:

  • Cell Separation:

    • Harvest the culture by centrifugation at 8,000 x g for 10 minutes at 4°C to pellet the bacterial cells.[1]

    • Carefully collect the supernatant, which contains the secreted this compound.

  • Pre-treatment for Starch-Containing Media:

    • If YS broth or another starch-containing medium was used, treat the supernatant with α-amylase for 10 minutes at room temperature to digest the starch.[1]

    • Precipitate interfering proteins by adding 5% (w/v) TCA and incubating for 10 minutes at 4°C.[1]

    • Clarify the supernatant by centrifugation at 8,000 x g for 10 minutes at 4°C.[1]

  • Filtration:

    • Filter the clarified supernatant through a 0.2 µm regenerated cellulose membrane filter prior to HPLC analysis.[1]

  • Solvent Extraction (Alternative Method):

    • Alternatively, the culture filtrate can be extracted with an equal volume of ethyl acetate by vigorous shaking.[7] The organic phase containing this compound is then separated and can be concentrated under reduced pressure.

Protocol 3: HPLC Purification of this compound

This protocol outlines the final purification of this compound using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Filtered supernatant from Protocol 2

  • HPLC system with a UV/Vis detector

  • Reversed-phase HPLC column (e.g., Phenomenex Biphenyl, 2.6 µm, 150 mm x 2.1 mm or C18)[1]

  • Mobile Phase A: 10 mM formic acid, 10 mM ammonium formate, pH 3.7[1]

  • Mobile Phase B: Methanol[1]

  • This compound standard

Procedure:

  • HPLC System Setup:

    • Equilibrate the HPLC column with the initial mobile phase conditions.

  • Gradient Elution:

    • Inject the filtered supernatant onto the column.

    • Perform a gradient elution. An example gradient starts at 15% (v/v) methanol and increases to separate this compound.[1]

    • Set the flow rate (e.g., 0.2 mL/min) and column temperature (e.g., 50°C) as optimized for the specific column and system.[1]

  • Detection and Fraction Collection:

    • Monitor the elution profile at 509 nm, the characteristic absorption maximum for this compound.[1]

    • Collect the fractions corresponding to the this compound peak, identified by comparison with the retention time of a this compound standard.

  • Verification:

    • Confirm the identity and purity of the isolated this compound using HPLC-MS/MS analysis.[1]

Visualizations

This compound Isolation Workflow

Roseoflavin_Isolation_Workflow cluster_cultivation Bacterial Cultivation cluster_extraction Extraction & Initial Purification cluster_purification Final Purification cluster_analysis Analysis inoculation Inoculation of YS Broth with Streptomyces Spores incubation Incubation at 30°C (80h - 14 days) inoculation->incubation centrifugation1 Centrifugation to Separate Supernatant incubation->centrifugation1 amylase_treatment α-Amylase Treatment (if starch is present) centrifugation1->amylase_treatment tca_precipitation TCA Precipitation amylase_treatment->tca_precipitation centrifugation2 Centrifugation to Clarify Supernatant tca_precipitation->centrifugation2 filtration 0.2 µm Filtration centrifugation2->filtration hplc Reversed-Phase HPLC filtration->hplc detection UV/Vis Detection (509 nm) hplc->detection fraction_collection Fraction Collection detection->fraction_collection hplc_ms HPLC-MS/MS Verification fraction_collection->hplc_ms

Caption: Experimental workflow for the isolation of this compound.

This compound Biosynthetic Pathway

Roseoflavin_Biosynthesis FMN Flavin Mononucleotide (FMN) RosB RosB FMN->RosB Glutamate AFP 8-demethyl-8-amino-riboflavin-5'-phosphate (AFP) RosC RosC AFP->RosC AF 8-demethyl-8-amino-riboflavin (AF) RosA RosA AF->RosA 2x SAM This compound This compound RosB->AFP RosC->AF RosA->this compound

Caption: Biosynthesis of this compound from FMN.

References

Application Notes and Protocols: Roseoflavin Solution Preparation and Storage for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Roseoflavin is a naturally occurring antibiotic and an analog of riboflavin (Vitamin B2), originally isolated from Streptomyces davawensis.[1] Its mechanism of action involves acting as an antimetabolite of riboflavin.[1] In target cells, this compound is enzymatically converted into fraudulent flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD) analogs, namely this compound mononucleotide (RoFMN) and this compound adenine dinucleotide (RoFAD).[2][3] These analogs can then inhibit essential FAD-dependent enzymes or bind to FMN riboswitches, downregulating genes involved in riboflavin biosynthesis and transport, thereby exerting its antimicrobial effects.[2][4][5][6] Due to its specific mode of action, this compound is a valuable tool for studying flavin metabolism and for the development of novel antimicrobial agents. Proper preparation and storage of this compound solutions are critical to ensure experimental reproducibility and the integrity of results.

Chemical Properties and Data

This compound is a crystalline solid, appearing as a brown to reddish-brown powder.[1] It is sensitive to light and should be handled accordingly.[1] Below is a summary of its key properties.

PropertyValueSource(s)
Molecular Formula C₁₈H₂₃N₅O₆[1][7]
Molecular Weight 405.41 g/mol [1]
Appearance Brown to reddish-brown crystalline solid[1][7]
Solubility
   • DMSO~50-55 mg/mL (approx. 123-136 mM); may require warming or sonication[1][8]
   • Dimethyl formamide~0.3 mg/mL[7]
   • Water / Aqueous BuffersSparingly soluble[7]
   • DMSO:PBS (pH 7.2), 1:1~0.5 mg/mL[7]
Storage (Solid) -20°C, sealed, protected from light and moisture[1][7]
Storage (Stock Solution in DMSO)
   • -80°CStable for up to 6 months (aliquoted)[1]
   • -20°CStable for up to 1 month (aliquoted)[1]
Storage (Aqueous Solution) Not recommended for more than one day[7]

Signaling Pathway and Mechanism of Action

This compound primarily disrupts cellular metabolism by interfering with riboflavin-dependent pathways. It competes with riboflavin for transport into the cell and is subsequently metabolized by the same enzymatic machinery.

  • Uptake: this compound is taken up by cells via riboflavin transporters.[2]

  • Metabolic Conversion: Inside the cell, Riboflavin Kinase (Flavokinase) phosphorylates this compound to RoFMN. Subsequently, FAD Synthetase adenlylates RoFMN to RoFAD.[2][3]

  • Inhibition: These fraudulent cofactors, RoFMN and RoFAD, have altered physicochemical properties compared to their natural counterparts.[2] They can:

    • Inhibit FAD-dependent enzymes: By replacing FAD, RoFAD can render essential flavoenzymes partially or completely inactive, disrupting processes like redox reactions and electron transport.[2][3]

    • Downregulate Gene Expression: RoFMN can bind to FMN riboswitches, which are regulatory RNA elements in the 5' untranslated region of genes for riboflavin synthesis and transport.[4][5] This binding typically represses the expression of these essential genes, starving the cell of natural flavins.[4]

Roseoflavin_Mechanism Figure 1: Cellular uptake and metabolic activation of this compound cluster_Extracellular Extracellular cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Riboflavin_ext Riboflavin Transporter Riboflavin Transporter Riboflavin_ext->Transporter Roseoflavin_ext This compound Roseoflavin_ext->Transporter Competes Riboflavin_int Riboflavin Transporter->Riboflavin_int Roseoflavin_int This compound Transporter->Roseoflavin_int RFK Flavokinase Riboflavin_int->RFK Roseoflavin_int->RFK FMN FMN RFK->FMN RoFMN RoFMN (Fraudulent) RFK->RoFMN FADS FAD Synthase FAD FAD FADS->FAD RoFAD RoFAD (Fraudulent) FADS->RoFAD FMN->FADS Flavoenzymes Flavoenzyme Function FAD->Flavoenzymes RoFMN->FADS Riboswitch FMN Riboswitch Gene Regulation RoFMN->Riboswitch Repression RoFAD->Flavoenzymes Inhibition

Caption: Cellular uptake and metabolic activation of this compound

Experimental Protocols

Important Precaution: this compound is light-sensitive.[1] All procedures involving the compound or its solutions should be performed with minimal exposure to light. Use amber vials or wrap containers in aluminum foil.

This protocol describes the preparation of a high-concentration stock solution for long-term storage.

Materials:

  • This compound powder (MW: 405.41 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or cryovials

  • Vortex mixer and/or sonicator

  • Calibrated analytical balance and weighing paper

  • Sterile 0.22 µm syringe filter (optional, for sterilization)

Procedure:

  • Calculation: To prepare a 10 mM stock solution, weigh out 4.05 mg of this compound powder for every 1 mL of DMSO.

    • Calculation: 10 mmol/L * 1 L/1000 mL * 405.41 g/mol * 1000 mg/g = 4.0541 mg/mL

  • Weighing: In a fume hood or on a balance with appropriate containment, carefully weigh the desired amount of this compound powder.

  • Dissolving: Add the weighed this compound to a sterile glass vial. Add the calculated volume of sterile DMSO. Cap the vial tightly.

  • Solubilization: Vortex the solution vigorously. If the solid does not fully dissolve, sonicate the vial in a water bath for short intervals until the solution is clear.[1][8] Gentle warming may also aid dissolution.

  • Sterilization (Optional): For cell culture applications, the stock solution can be sterilized by passing it through a sterile 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into single-use aliquots in sterile, amber cryovials.[1]

  • Storage: Store the aliquots immediately.

    • For long-term storage (up to 6 months), store at -80°C.[1]

    • For short-term storage (up to 1 month), store at -20°C.[1]

    • Crucially, all storage must be protected from light and moisture. [1]

This protocol describes the dilution of the DMSO stock solution into an aqueous medium for treating cells.

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Sterile cell culture medium or phosphate-buffered saline (PBS)

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Thawing: Remove one aliquot of the 10 mM stock solution from the -20°C or -80°C freezer and thaw it at room temperature, protected from light.

  • Dilution: Perform a serial dilution. It is critical to add the DMSO stock to the aqueous medium and not the other way around to prevent precipitation. This compound is sparingly soluble in aqueous buffers.[7]

    • Example for a 10 µM working solution: Prepare an intermediate dilution first. Add 10 µL of the 10 mM stock to 990 µL of sterile medium to get a 100 µM intermediate solution. Vortex gently.

    • Then, add 100 µL of the 100 µM intermediate solution to 900 µL of medium to achieve the final 10 µM concentration.

  • Vehicle Control: Prepare a vehicle control by performing the same dilutions with DMSO that does not contain this compound. The final concentration of DMSO in the experimental and control conditions must be identical and should typically be kept below 0.5% (v/v) to avoid solvent toxicity to cells.

  • Use Immediately: Aqueous solutions of this compound are not stable and should be used immediately.[7] Do not store diluted aqueous solutions.

Experimental Workflow

The following diagram illustrates a general workflow for an experiment involving the treatment of cells with this compound.

Experimental_Workflow Figure 2: General Workflow for a Cell-Based this compound Experiment prep_stock 1. Prepare & Aliquot 10 mM Stock in DMSO (Store at -80°C) prep_working 3. Prepare Fresh Working Solution (Dilute stock in culture medium) prep_stock->prep_working culture 2. Seed and Culture Cells (Allow cells to adhere/stabilize) treatment 4. Treat Cells (this compound & Vehicle Control) culture->treatment prep_working->treatment incubation 5. Incubate (e.g., 24-72 hours) treatment->incubation harvest 6. Harvest Cells (e.g., Lysis for protein, RNA, etc.) incubation->harvest analysis 7. Downstream Analysis (e.g., Western Blot, qPCR, Viability Assay) harvest->analysis

Caption: General Workflow for a Cell-Based this compound Experiment

References

Application Notes and Protocols for Investigating Bacterial Flavin Metabolism Using Roseoflavin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing roseoflavin, a natural riboflavin analog, as a powerful tool to investigate bacterial flavin metabolism. This compound serves as a potent and specific inhibitor of flavin mononucleotide (FMN) riboswitches, offering a unique mechanism to probe the regulation of riboflavin biosynthesis and transport in various bacteria. Understanding these pathways is critical for the development of novel antimicrobial agents.

Introduction to this compound and its Mechanism of Action

This compound is a red-colored vitamin B2 analog produced by Streptomyces davawensis. Its antimicrobial properties stem from its ability to mimic riboflavin and its active form, FMN. In susceptible bacteria, this compound is actively transported into the cell via riboflavin transporters. Inside the cell, it is converted into this compound mononucleotide (RoFMN) and subsequently to this compound adenine dinucleotide (RoFAD) by the host cell's flavokinase and FAD synthetase, respectively.[1][2]

The primary mechanism of this compound's antibacterial activity is the binding of its phosphorylated form, RoFMN, to FMN riboswitches.[3][4][5] FMN riboswitches are highly conserved RNA regulatory elements found in the 5' untranslated regions of mRNAs that code for proteins involved in riboflavin biosynthesis and transport.[5][6] The binding of RoFMN to the FMN riboswitch induces a conformational change in the RNA structure, leading to premature transcription termination or inhibition of translation initiation. This effectively shuts down the production and uptake of riboflavin, starving the cell of essential flavin cofactors (FMN and FAD) and ultimately leading to growth inhibition.[3][5][7][8]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative effects of this compound on various bacterial species as reported in the literature. This data can serve as a reference for designing experiments and understanding the potency of this compound.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound for Various Bacteria

Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureus-0.25 - 6.25[7]
Bacillus subtilis1681.56[7]
Listeria monocytogenesEGDe~25 (in rich medium)[9]
Escherichia coliCmpX131 (engineered with RibM transporter)>50 (wild-type), ~2 (with RibM)[1][8]
Corynebacterium glutamicumATCC 13032>500 (wild-type)[4]
Corynebacterium glutamicumCgRibo2 (riboflavin overproducer with ribM)~15.6[4]

Table 2: Effect of this compound on Bacterial Growth

Bacterial SpeciesStrainThis compound Concentration (µM)Observed EffectReference
Bacillus subtilisPxyl-RS (ribD expression under xylose induction)-Growth dependent on xylose-induced ribD expression, demonstrating the essentiality of the operon targeted by this compound.[5]
Escherichia coliCpXFMN (engineered with RibM transporter)50Significant reduction in final cell density (OD600 of 1.6 vs. 4.3 in control).[4][7]
Listeria monocytogenesEGDe100Strong growth reduction.[10]

Table 3: this compound-Mediated Changes in Gene Expression

Bacterial SpeciesGene(s) AffectedThis compound Concentration (µM)Fold Change in ExpressionExperimental MethodReference
Bacillus subtilisribD-lacZ reporter fusion100Significant downregulationβ-galactosidase assay[5][11]
Listeria monocytogeneslmo1945 (riboflavin transporter)100Blocked expression-[8][9]
Weissella cibariaribG-Increased expression in this compound-resistant mutants.qRT-PCR[3]

Experimental Protocols

This section provides detailed protocols for key experiments to investigate the effects of this compound on bacterial flavin metabolism.

Protocol for Determining the Minimum Inhibitory Concentration (MIC) of this compound

This protocol is adapted from standard broth microdilution methods.[12][13][14]

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)

  • This compound stock solution (dissolved in a suitable solvent like DMSO or water, filter-sterilized)

  • Sterile diluent (e.g., broth or saline)

  • Multichannel pipette

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Prepare this compound Dilutions: a. Prepare a 2x working stock of the highest desired this compound concentration in the appropriate broth medium. b. In the 96-well plate, add 100 µL of sterile broth to all wells except the first column. c. Add 200 µL of the 2x this compound working stock to the first column of wells. d. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. The eleventh column will serve as a positive control (no this compound), and the twelfth column as a sterility control (no bacteria).

  • Prepare Bacterial Inoculum: a. Dilute the logarithmic phase bacterial culture in sterile broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculate the Plate: a. Add 100 µL of the diluted bacterial suspension to each well from column 1 to 11. Do not add bacteria to column 12.

  • Incubation: a. Cover the plate and incubate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • Determine MIC: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Protocol for In-line Probing Assay of FMN Riboswitch

This protocol allows for the direct assessment of this compound binding to the FMN riboswitch aptamer.[5][15]

Materials:

  • In vitro transcribed and 5'-radiolabeled FMN riboswitch RNA

  • This compound, FMN (positive control), and riboflavin (control) solutions of various concentrations

  • In-line probing buffer (e.g., 50 mM Tris-HCl pH 8.3, 20 mM MgCl₂, 100 mM KCl)

  • Formamide loading buffer

  • Denaturing polyacrylamide gel (e.g., 10%)

  • Phosphorimager

Procedure:

  • RNA Preparation: a. Synthesize the FMN riboswitch RNA of interest using in vitro transcription from a DNA template. b. Dephosphorylate the RNA and radiolabel the 5' end with ³²P-ATP using T4 polynucleotide kinase. c. Purify the labeled RNA.

  • Binding Reaction: a. In separate tubes, mix a small amount of the 5'-³²P-labeled RNA (e.g., ~1 nM) with the in-line probing buffer. b. Add varying concentrations of this compound, FMN, or riboflavin to the respective tubes. Include a no-ligand control. c. Incubate the reactions at room temperature for an extended period (e.g., 40-48 hours) to allow for spontaneous RNA cleavage.

  • Gel Electrophoresis: a. Stop the reactions by adding formamide loading buffer. b. Denature the samples by heating. c. Separate the RNA cleavage products on a denaturing polyacrylamide gel.

  • Analysis: a. Visualize the cleavage patterns using a phosphorimager. b. Regions of the RNA that become structured upon ligand binding will show reduced cleavage, while flexible regions will show more cleavage. Analyze the changes in the cleavage pattern in the presence of different concentrations of this compound to determine the binding affinity (Kd).

Protocol for Analysis of Intracellular Flavin Pools by HPLC

This protocol is for the extraction and quantification of riboflavin, FMN, FAD, this compound, RoFMN, and RoFAD from bacterial cells.[4][16][17][18]

Materials:

  • Bacterial culture treated with and without this compound

  • Cold quenching solution (e.g., 60% methanol, -40°C)

  • Extraction solvent (e.g., acidic methanol or perchloric acid)

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence or diode array detector

  • C18 reverse-phase HPLC column

  • Standards for riboflavin, FMN, FAD, this compound, RoFMN, and RoFAD

Procedure:

  • Cell Harvesting and Quenching: a. Grow bacterial cultures to the desired growth phase with and without this compound treatment. b. Rapidly quench metabolic activity by mixing the culture with a cold quenching solution. c. Harvest the cells by centrifugation at a low temperature.

  • Flavin Extraction: a. Resuspend the cell pellet in a cold extraction solvent. b. Lyse the cells using methods such as sonication or bead beating, keeping the samples on ice. c. Centrifuge to pellet cell debris. d. Collect the supernatant containing the extracted flavins.

  • HPLC Analysis: a. Filter the supernatant through a 0.22 µm filter. b. Inject the sample into the HPLC system. c. Separate the flavins using a C18 column with an appropriate mobile phase gradient (e.g., a gradient of methanol and an aqueous buffer like ammonium acetate or formic acid). d. Detect the flavins using a fluorescence detector (e.g., excitation at ~450 nm, emission at ~520 nm for natural flavins; excitation at ~500 nm for this compound and its derivatives) or a diode array detector to monitor specific wavelengths.

  • Quantification: a. Create a standard curve for each flavin compound using known concentrations. b. Quantify the amount of each flavin in the bacterial extracts by comparing the peak areas to the standard curves.

Visualizations

Signaling Pathway: this compound Action on the FMN Riboswitch

Roseoflavin_Action cluster_extracellular Extracellular Space cluster_cell Bacterial Cell Roseoflavin_ext This compound Riboflavin_Transporter Riboflavin Transporter Roseoflavin_ext->Riboflavin_Transporter Uptake Roseoflavin_ext->Riboflavin_Transporter Roseoflavin_int This compound Riboflavin_Transporter->Roseoflavin_int Flavokinase Flavokinase Roseoflavin_int->Flavokinase Phosphorylation RoFMN RoFMN Flavokinase->RoFMN FMN_Riboswitch FMN Riboswitch (on mRNA) RoFMN->FMN_Riboswitch Binding Transcription_Translation Transcription/ Translation Inhibition INHIBITION FMN_Riboswitch->Inhibition Rib_Operon Riboflavin Biosynthesis & Transport Genes

Caption: this compound is transported into the bacterium and converted to RoFMN, which binds to the FMN riboswitch, inhibiting the expression of riboflavin synthesis and transport genes.

Experimental Workflow: Investigating this compound's Antibacterial Effect

Experimental_Workflow cluster_workflow Experimental Workflow Start Start: Bacterial Culture MIC_Assay Determine MIC of this compound Start->MIC_Assay Growth_Curve Analyze Bacterial Growth Curves (with/without this compound) Start->Growth_Curve Data_Analysis Data Analysis & Interpretation MIC_Assay->Data_Analysis Gene_Expression Measure Gene Expression (qRT-PCR of rib genes) Growth_Curve->Gene_Expression Flavin_Pool Analyze Intracellular Flavin Pools (HPLC) Growth_Curve->Flavin_Pool Gene_Expression->Data_Analysis Flavin_Pool->Data_Analysis In_line_Probing Confirm Riboswitch Binding (In-line Probing Assay) In_line_Probing->Data_Analysis Conclusion Conclusion on this compound's Effect on Flavin Metabolism Data_Analysis->Conclusion

Caption: A logical workflow for characterizing the antibacterial effects of this compound, from initial MIC determination to detailed molecular analysis.

Logical Relationship: this compound Resistance Mechanisms

Resistance_Mechanisms cluster_resistance Mechanisms of this compound Resistance cluster_mutations Potential Mutations Roseoflavin_Treatment This compound Treatment Wild_Type Wild-Type Bacterium (Susceptible) Roseoflavin_Treatment->Wild_Type Leads to Growth Inhibition Resistant_Mutant Resistant Mutant Roseoflavin_Treatment->Resistant_Mutant No significant effect on growth Riboswitch_Mutation FMN Riboswitch Mutation (prevents RoFMN binding) Resistant_Mutant->Riboswitch_Mutation Caused by Transporter_Mutation Riboflavin Transporter Mutation (reduced this compound uptake) Resistant_Mutant->Transporter_Mutation Caused by Flavokinase_Mutation Flavokinase Mutation (reduced RoFMN production) Resistant_Mutant->Flavokinase_Mutation Caused by

Caption: Common mechanisms of bacterial resistance to this compound involve mutations in the FMN riboswitch, riboflavin transporters, or flavokinase.

References

Application Notes: Roseoflavin in Synthetic Biology and Riboswitch Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Roseoflavin is a natural riboflavin (vitamin B2) analog and antibiotic produced by Streptomyces davawensis. It functions as a potent antagonist of flavin mononucleotide (FMN) riboswitches. These riboswitches are non-coding RNA elements found in the 5'-untranslated region of messenger RNA (mRNA) that regulate the expression of genes involved in riboflavin biosynthesis and transport. Upon binding its ligand, FMN, the riboswitch undergoes a conformational change that typically leads to the termination of transcription or inhibition of translation initiation. This compound, after being taken up by the cell and converted to this compound mononucleotide (RoFMN), mimics FMN and binds to the FMN riboswitch, effectively repressing gene expression. This "off-switch" capability has been harnessed in synthetic biology for the development of inducible gene expression systems and shows promise in the development of novel antimicrobial agents.

Key Applications and Mechanisms

Inducible Gene Expression Systems

This compound, in conjunction with FMN riboswitches, provides a powerful tool for creating tunable, ligand-inducible gene expression systems in various bacteria. By placing an FMN riboswitch upstream of a gene of interest, its expression can be tightly controlled by the addition of this compound to the culture medium. This system is characterized by its low cost, high specificity, and minimal impact on host metabolism.

Mechanism of Action: In the absence of this compound, the FMN riboswitch adopts a conformation that allows for transcription and translation of the downstream gene. When this compound is introduced, it is internalized by the cell and phosphorylated to RoFMN. RoFMN then binds to the FMN riboswitch aptamer domain, inducing a structural change that sequesters the ribosome binding site (RBS) or forms a transcriptional terminator, thereby repressing gene expression.

Roseoflavin_Mechanism cluster_extracellular Extracellular Space cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm roseoflavin_ext This compound transporter Flavin Transporter (e.g., RibU) roseoflavin_ext->transporter Uptake roseoflavin_int This compound transporter->roseoflavin_int ribokinase Riboflavin Kinase roseoflavin_int->ribokinase Phosphorylation rofmn RoFMN ribokinase->rofmn fmn_riboswitch FMN Riboswitch (on mRNA) rofmn->fmn_riboswitch Binding & Repression gene_expression Gene Expression fmn_riboswitch->gene_expression Inhibition protein Protein (e.g., Riboflavin Biosynthesis Enzymes) gene_expression->protein Translation

Caption: Mechanism of this compound-mediated gene repression via an FMN riboswitch.

Antimicrobial Drug Development and Research

This compound's ability to inhibit the growth of various bacteria, particularly Gram-positive species like Bacillus subtilis, Listeria monocytogenes, and Staphylococcus aureus, makes it a subject of interest for antimicrobial research.[1][2] Its primary mechanism of action is the disruption of riboflavin metabolism by targeting FMN riboswitches, which control essential genes for riboflavin synthesis and transport.[3][4][5] This leads to flavin starvation and ultimately cell death. Studying this compound and its interaction with FMN riboswitches can aid in the discovery of novel antimicrobial compounds that exploit this regulatory system.

Riboswitch Characterization and Ligand Screening

This compound serves as a valuable tool for studying the function, structure, and ligand-binding properties of FMN riboswitches. By using this compound as a known ligand, researchers can:

  • Investigate the conformational changes in the riboswitch upon ligand binding.

  • Identify key nucleotides involved in ligand recognition and discrimination.

  • Develop high-throughput screening assays to identify new synthetic or natural compounds that target FMN riboswitches.

Quantitative Data Summary

The following tables summarize key quantitative data related to the application of this compound.

Table 1: this compound Concentrations for Gene Regulation and Growth Inhibition

Organism Application This compound Concentration Observed Effect Reference
Bacillus subtilis Gene Expression Repression 1 µM Downregulation of an FMN riboswitch-lacZ reporter gene [4]
Listeria monocytogenes Growth Inhibition Low µM range Profound inhibiting effect on growth [1]

| Corynebacterium glutamicum | Growth Inhibition (50%) | ~15 mg/L | 50% growth inhibition |[6] |

Table 2: Production Titers of this compound in Engineered Microorganisms

Organism Genetic Modification Titer Volumetric Productivity Reference
Corynebacterium glutamicum Overexpression of rosABC, ribM, and ribF 17.4 ± 1.5 mg/L 0.36 ± 0.03 mg/L·h [7]
Streptomyces davaonensis Recombinant strain 34.9 ± 5.2 µM (~14 mg/L) Not Reported [8]

| Corynebacterium glutamicum | Recombinant strain | 1.6 ± 0.2 µM (~0.7 mg/L) | Not Reported |[8] |

Experimental Protocols

Protocol 1: this compound-Mediated Repression of a Reporter Gene in Bacillus subtilis

This protocol is adapted from methodologies used to demonstrate the effect of this compound on FMN riboswitch-controlled gene expression.

Objective: To quantify the repression of a reporter gene (e.g., lacZ) under the control of an FMN riboswitch in B. subtilis in response to this compound.

Materials:

  • B. subtilis strain harboring a plasmid with an FMN riboswitch-lacZ fusion.

  • Luria-Bertani (LB) medium.

  • This compound stock solution (e.g., 1 mM in DMSO).

  • ONPG (o-nitrophenyl-β-D-galactopyranoside).

  • Z buffer (Na2HPO4·7H2O, NaH2PO4·H2O, KCl, MgSO4·7H2O, β-mercaptoethanol).

  • Chloroform, SDS.

Procedure:

  • Culture Preparation: Inoculate a single colony of the B. subtilis reporter strain into 5 mL of LB medium and grow overnight at 37°C with shaking.

  • Induction: Dilute the overnight culture 1:100 into fresh LB medium. Aliquot the culture into multiple tubes. Add this compound to final concentrations ranging from 0 to 10 µM. An untreated culture serves as the negative control.

  • Growth: Incubate the cultures at 37°C with shaking until they reach mid-logarithmic phase (OD600 ≈ 0.4-0.6).

  • Cell Lysis:

    • Measure the OD600 of each culture.

    • Pellet 1 mL of each culture by centrifugation.

    • Resuspend the cell pellet in 1 mL of Z buffer.

    • Add 10 µL of chloroform and 5 µL of 0.1% SDS to each tube and vortex for 10 seconds to lyse the cells.

  • β-Galactosidase Assay:

    • Equilibrate the cell lysates at 28°C for 5 minutes.

    • Start the reaction by adding 200 µL of ONPG (4 mg/mL in Z buffer).

    • Stop the reaction by adding 500 µL of 1 M Na2CO3 when a yellow color develops.

    • Record the reaction time.

  • Measurement and Calculation:

    • Pellet the cell debris by centrifugation.

    • Measure the absorbance of the supernatant at 420 nm (A420).

    • Calculate Miller Units using the formula: Miller Units = (1000 * A420) / (t * V * OD600), where t is the reaction time in minutes and V is the volume of the culture used in mL.

  • Data Analysis: Plot Miller Units against the concentration of this compound to determine the dose-dependent repression of gene expression.

Protocol_Workflow start Start culture Overnight Culture of B. subtilis Reporter Strain start->culture induction Subculture and Induce with this compound culture->induction growth Incubate to Mid-Log Phase induction->growth lysis Cell Lysis (Chloroform/SDS) growth->lysis assay β-Galactosidase Assay (ONPG) lysis->assay measure Measure A420 assay->measure calculate Calculate Miller Units measure->calculate end End calculate->end

Caption: Workflow for β-galactosidase reporter assay with this compound.

Protocol 2: In Vitro Transcription/Translation (IVTT) Assay for Riboswitch Activity

Objective: To assess the direct effect of this compound on the regulatory activity of an FMN riboswitch in a cell-free system.

Materials:

  • Purified plasmid DNA containing a gene of interest downstream of an FMN riboswitch.

  • Commercial IVTT kit (e.g., PURExpress®).

  • This compound stock solution.

  • FMN stock solution (positive control).

  • Nuclease-free water.

Procedure:

  • Reaction Setup: On ice, assemble the IVTT reactions in small reaction tubes according to the manufacturer's instructions. For a typical 10 µL reaction, this will include the solution A and B from the kit, plasmid DNA (e.g., 100 ng), and nuclease-free water.

  • Ligand Addition: Add this compound or FMN to the respective tubes to achieve the desired final concentrations (e.g., 100 µM). Include a no-ligand control.

  • Incubation: Incubate the reactions at 37°C for 2-4 hours.

  • Analysis: Analyze the protein product. This can be done in several ways:

    • SDS-PAGE and Coomassie Staining: If the protein expression is high, it can be visualized directly on a gel.

    • Western Blot: For more sensitive detection using a specific antibody.

    • Enzymatic Assay: If the expressed protein is an enzyme, its activity can be measured.

    • Autoradiography: If using 35S-methionine in the reaction, the protein can be detected by autoradiography.

  • Quantification: Quantify the band intensities (e.g., using ImageJ) to determine the fold-repression caused by this compound compared to the no-ligand control.

IVTT_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction and Analysis dna Plasmid DNA (Riboswitch + Gene) ligands Add Ligands: - No Ligand (Control) - this compound - FMN (Control) dna->ligands ivtt IVTT Kit Reagents ivtt->ligands incubation Incubate at 37°C ligands->incubation analysis Analyze Protein Product (e.g., SDS-PAGE) incubation->analysis quantification Quantify Protein Levels analysis->quantification

Caption: In Vitro Transcription/Translation (IVTT) workflow.

References

Determining the Minimum Inhibitory Concentration (MIC) of Roseoflavin: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for determining the Minimum Inhibitory Concentration (MIC) of roseoflavin, a naturally occurring antimicrobial compound. The described methodology is based on the widely accepted broth microdilution method, adhering to the standards set by the Clinical and Laboratory Standards Institute (CLSI). This application note includes detailed procedures for the preparation of materials, bacterial cultures, and this compound solutions, as well as step-by-step instructions for performing the assay and interpreting the results. Additionally, it outlines the selection of appropriate quality control (QC) strains and summarizes expected outcomes based on available literature. Visual diagrams generated using Graphviz are included to illustrate the experimental workflow and the mode of action of this compound.

Introduction

This compound is a riboflavin analog with known antimicrobial activity, primarily against Gram-positive bacteria.[1] Its mechanism of action involves the inhibition of FMN riboswitches, which are regulatory RNA elements that control the expression of genes involved in riboflavin biosynthesis and transport. By binding to these riboswitches, this compound disrupts essential metabolic pathways in susceptible bacteria. The determination of the MIC is a critical step in the evaluation of any antimicrobial agent, providing a quantitative measure of its potency. The broth microdilution method is a standardized and widely used technique for this purpose, offering high reproducibility and the ability to test multiple samples simultaneously.[2][3][4]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for the accurate preparation of stock and working solutions for MIC testing.

PropertyValueReference
Molecular Formula C₁₈H₂₃N₅O₆Cayman Chemical
Molecular Weight 405.4 g/mol Cayman Chemical
Appearance Crystalline solidCayman Chemical
Solubility - Soluble in DMSO (~10 mg/mL)- Sparingly soluble in aqueous buffersCayman Chemical
Stability in Aqueous Solution Recommended not to store for more than one day.Cayman Chemical

Table 1: Physicochemical Properties of this compound

Experimental Protocol: Broth Microdilution Method

This protocol is designed for determining the MIC of this compound against susceptible Gram-positive bacteria in a 96-well microtiter plate format.

Materials and Equipment
  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well, U-bottom microtiter plates

  • Sterile reagent reservoirs

  • Multichannel and single-channel pipettes

  • Sterile pipette tips

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or nephelometer

  • Vortex mixer

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • Quality Control (QC) bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Enterococcus faecalis ATCC 29212, Bacillus subtilis ATCC 6633)

  • Test bacterial isolates

  • Tryptic Soy Agar (TSA) or other suitable agar plates

Preparation of this compound Stock Solution

Due to its limited aqueous solubility, a stock solution of this compound should be prepared in DMSO.

  • Weigh out the required amount of this compound powder.

  • Dissolve the powder in 100% DMSO to a final concentration of 10 mg/mL.

  • Ensure complete dissolution by vortexing. This will be the stock solution .

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Preparation of Bacterial Inoculum
  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

  • Transfer the colonies to a tube containing 5 mL of sterile saline or CAMHB.

  • Vortex thoroughly to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This is equivalent to approximately 1.5 x 10⁸ CFU/mL. A spectrophotometer can be used to confirm the turbidity (absorbance at 625 nm of 0.08-0.13).

  • Within 15 minutes of preparation, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate. This typically requires a 1:100 dilution of the 0.5 McFarland suspension.

Broth Microdilution Procedure
  • Preparation of this compound Dilutions:

    • Aseptically add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

    • Prepare an intermediate dilution of the this compound stock solution in CAMHB. The concentration of this intermediate solution should be twice the highest final concentration to be tested. For example, to test a final concentration range of 0.125 to 64 µg/mL, the intermediate solution should be 128 µg/mL. Remember to account for the initial DMSO solvent; the final concentration of DMSO in the wells should not exceed 1% to avoid affecting bacterial growth.

    • Add 100 µL of the intermediate this compound solution to the first well of each row to be tested, resulting in a total volume of 200 µL.

    • Perform a serial two-fold dilution by transferring 100 µL from the first well to the second well. Mix thoroughly by pipetting up and down.

    • Continue this serial dilution process across the plate to the desired final concentration, discarding 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum (prepared in section 3.3) to each well, resulting in a final volume of 200 µL per well and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

    • The final concentrations of this compound will now be half of the concentrations prepared in the serial dilution step.

  • Controls:

    • Growth Control (Positive Control): Include at least one well containing 100 µL of CAMHB and 100 µL of the bacterial inoculum, with no this compound.

    • Sterility Control (Negative Control): Include at least one well containing 200 µL of sterile CAMHB only (no bacteria, no this compound).

    • Solvent Control: If the final DMSO concentration is a concern, include a well with bacteria and the highest concentration of DMSO used in the assay.

  • Incubation:

    • Cover the microtiter plate with a lid to prevent evaporation.

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

Interpretation of Results
  • After incubation, visually inspect the plate for bacterial growth. The sterility control should show no growth (clear), and the growth control should show distinct turbidity.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism. This is observed as the first clear well in the dilution series.

  • The results can be read visually or with a microplate reader by measuring the absorbance at 600 nm.

Quality Control

It is imperative to include QC strains with known MIC values in each assay to ensure the accuracy and reproducibility of the results. The following ATCC strains are recommended for Gram-positive antimicrobial susceptibility testing.

Quality Control StrainATCC NumberRationaleExpected MIC Range (µg/mL)
Staphylococcus aureus25923Commonly used QC strain for Gram-positive susceptibility testing.Literature suggests susceptibility; specific QC range not established.
Enterococcus faecalis29212Standard QC strain for enterococci.Literature suggests susceptibility; specific QC range not established.
Bacillus subtilis6633Known to be susceptible to this compound.Literature suggests susceptibility; specific QC range not established.

Table 2: Recommended Quality Control Strains for this compound MIC Testing

Note: While these strains are known to be susceptible to this compound, standardized QC ranges have not been formally established by organizations like CLSI. Laboratories should establish their own internal QC ranges based on repeated testing.

Data Presentation

Quantitative data from MIC experiments should be summarized in a clear and structured format to allow for easy comparison.

Bacterial StrainThis compound MIC (µg/mL) - Replicate 1This compound MIC (µg/mL) - Replicate 2This compound MIC (µg/mL) - Replicate 3Mean MIC (µg/mL)
S. aureus ATCC 25923
E. faecalis ATCC 29212
B. subtilis ATCC 6633
Test Isolate 1
Test Isolate 2

Table 3: Example of MIC Data Summary Table

Visualizations

Experimental Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound Stock Solution (in DMSO) D Serial Dilution of This compound A->D B Prepare Bacterial Inoculum (0.5 McFarland) E Inoculation of Bacterial Suspension B->E C Prepare 96-Well Plate (CAMHB in all wells) C->D D->E F Incubation (16-20h at 35°C) E->F G Visual Inspection & MIC Determination F->G

Caption: Workflow for the determination of the Minimum Inhibitory Concentration (MIC) of this compound.

This compound Mode of Action

Roseoflavin_MOA cluster_bacterium Bacterial Cell Riboflavin Riboflavin FMN_Riboswitch FMN Riboswitch Riboflavin->FMN_Riboswitch Binds & regulates This compound This compound This compound->FMN_Riboswitch Binds & inhibits Rib_Genes Riboflavin Biosynthesis & Transport Genes FMN_Riboswitch->Rib_Genes Controls expression Metabolism Essential Metabolic Pathways Rib_Genes->Metabolism Inhibition Inhibition of Bacterial Growth Metabolism->Inhibition

Caption: Simplified signaling pathway illustrating the inhibitory action of this compound on the FMN riboswitch.

References

Application Notes and Protocols for Studying Roseoflavin Uptake and Transport in Bacterial Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roseoflavin, a naturally occurring analog of riboflavin (vitamin B2), has garnered significant interest as a potent antimicrobial agent. Its mechanism of action is intrinsically linked to its transport into bacterial cells, where it disrupts essential metabolic processes. Understanding the dynamics of this compound uptake is therefore crucial for the development of novel antibacterial strategies and for overcoming potential resistance mechanisms.

This document provides a comprehensive overview of the current knowledge on this compound transport in bacteria, including key transporters, binding affinities, and detailed protocols for experimental investigation. This compound is recognized as a substrate for riboflavin transporters, and its entry into the bacterial cell is the critical first step in its antibacterial activity. Once inside, it is metabolically converted into fraudulent flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD) analogs. These analogs can then inhibit the function of essential flavoenzymes and interfere with gene regulation by binding to FMN riboswitches, ultimately leading to cell growth inhibition.

Data Presentation

The uptake of this compound is mediated by riboflavin transport systems. While specific transport kinetics (Km and Vmax) for this compound are not extensively documented in the literature, binding affinity studies provide valuable insights into the interaction between this compound and its transporters.

SubstrateTransporterBacterial SpeciesParameterValueReference
This compoundRibULactococcus lactisKd (Dissociation Constant)High Affinity[1][2]
RiboflavinRibULactococcus lactisKd (Dissociation Constant)0.6 nM[1][2]
This compoundRibMStreptomyces davawensisTransport confirmed-[3][4]
RiboflavinRibM (PnuX)Corynebacterium glutamicumTransport confirmed-[5][6]

Note: The high affinity of RibU for this compound suggests it is an efficient substrate for this transporter. The expression of RibM in Bacillus subtilis has been shown to increase sensitivity to this compound, confirming its role as a transporter for this riboflavin analog[3][4].

Signaling Pathways and Transport Mechanisms

The uptake of this compound and its subsequent intracellular action involves a multi-step process that ultimately disrupts riboflavin-dependent pathways.

Roseoflavin_Uptake_and_Action cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Roseoflavin_ext This compound RibU RibU Transporter Roseoflavin_ext->RibU Uptake RibM RibM Transporter Roseoflavin_ext->RibM Uptake Roseoflavin_int Intracellular This compound RibU->Roseoflavin_int RibM->Roseoflavin_int RoFMN This compound Mononucleotide (RoFMN) Roseoflavin_int->RoFMN Flavokinase RoFAD This compound Adenine Dinucleotide (RoFAD) RoFMN->RoFAD FAD Synthetase FMN_Riboswitch FMN Riboswitch RoFMN->FMN_Riboswitch Binding Flavoenzymes Flavoenzymes RoFMN->Flavoenzymes Incorporation RoFAD->Flavoenzymes Incorporation Riboflavin_synthesis Riboflavin Biosynthesis Genes FMN_Riboswitch->Riboflavin_synthesis Downregulation Riboflavin_transport Riboflavin Transport Genes FMN_Riboswitch->Riboflavin_transport Downregulation Inhibition_enzyme Inhibition Inhibition_synthesis Inhibition Inhibition_transport Inhibition

Caption: this compound uptake and its mechanism of action in a bacterial cell.

Experimental Protocols

Radiolabeled Substrate Uptake Assay

This protocol describes a method to measure the uptake of radiolabeled this compound (or riboflavin) into whole bacterial cells.

Materials:

  • Bacterial strain of interest (e.g., Bacillus subtilis, Lactococcus lactis)

  • Appropriate growth medium (e.g., Luria-Bertani broth, M9 minimal medium)

  • Radiolabeled substrate (e.g., [14C]-roseoflavin or [3H]-riboflavin)

  • Unlabeled this compound and riboflavin

  • Transport buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, with 5 mM MgCl2)

  • Energy source (e.g., 1% glucose)

  • Ice-cold wash buffer (e.g., 100 mM LiCl)

  • 0.45 µm nitrocellulose membrane filters

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Cell Culture: Grow the bacterial cells in the appropriate medium to the mid-exponential phase (OD600 of 0.5-0.8).

  • Cell Preparation: Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C). Wash the cell pellet twice with ice-cold transport buffer.

  • Resuspension: Resuspend the cells in transport buffer to a final OD600 of 1.0.

  • Energization: Add the energy source (e.g., glucose to a final concentration of 1%) to the cell suspension and incubate at the desired temperature (e.g., 30°C or 37°C) for 5 minutes.

  • Initiation of Uptake: Start the uptake assay by adding the radiolabeled substrate to the cell suspension at a desired final concentration (e.g., 1 µM).

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, and 300 seconds), take aliquots (e.g., 100 µL) of the cell suspension and immediately filter them through a 0.45 µm nitrocellulose membrane filter under vacuum.

  • Washing: Immediately wash the filters with 5 mL of ice-cold wash buffer to remove extracellular radiolabeled substrate.

  • Scintillation Counting: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the amount of substrate taken up per unit of time and normalize to the cell density or protein concentration. Kinetic parameters (Km and Vmax) can be calculated by performing the assay with varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Competitive Inhibition Assay

This assay is used to determine if an unlabeled compound (e.g., this compound) can inhibit the uptake of a radiolabeled substrate (e.g., [3H]-riboflavin), suggesting they share the same transporter.

Procedure:

  • Follow steps 1-4 of the Radiolabeled Substrate Uptake Assay protocol.

  • Inhibition: Prior to adding the radiolabeled substrate, add varying concentrations of the unlabeled competitor (e.g., this compound at 10x, 50x, 100x molar excess) to the energized cell suspension and incubate for 1-2 minutes.

  • Initiation of Uptake: Add the radiolabeled substrate at a fixed concentration (ideally at or below its Km value).

  • Measurement: Measure the uptake of the radiolabeled substrate at a single time point within the initial linear range of uptake (determined from the uptake assay).

  • Data Analysis: Compare the uptake of the radiolabeled substrate in the presence and absence of the competitor. A significant reduction in uptake in the presence of the competitor indicates competition for the same transporter.

Preparation of Bacterial Membrane Vesicles

Membrane vesicles are a useful tool for studying transport processes in a cell-free system. This protocol describes a general method for their preparation.

Materials:

  • Bacterial culture

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 20% sucrose, 1 mM EDTA)

  • Lysozyme

  • DNase I

  • Ultracentrifuge and appropriate rotors

Procedure:

  • Cell Growth and Harvest: Grow a large volume of bacterial culture to the late exponential phase and harvest the cells by centrifugation.

  • Spheroplast Formation: Resuspend the cell pellet in lysis buffer containing lysozyme (e.g., 1 mg/mL) and incubate on ice to digest the cell wall.

  • Lysis: Lyse the resulting spheroplasts by osmotic shock (e.g., rapid dilution in a hypotonic buffer) or by mechanical means (e.g., French press). Add DNase I to reduce the viscosity from released DNA.

  • Removal of Unbroken Cells: Centrifuge the lysate at low speed (e.g., 10,000 x g for 20 minutes) to pellet unbroken cells and large debris.

  • Membrane Vesicle Collection: Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 150,000 x g for 1-2 hours) to pellet the membrane vesicles.

  • Washing: Wash the membrane vesicle pellet with an appropriate buffer to remove cytoplasmic contaminants.

  • Final Resuspension: Resuspend the final membrane vesicle pellet in a small volume of storage buffer and store at -80°C.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating this compound transport in a bacterial strain.

Experimental_Workflow cluster_preparation Preparation cluster_assays Uptake Assays cluster_analysis Data Analysis A Bacterial Cell Culture B Harvest and Wash Cells A->B C Prepare Membrane Vesicles (Optional) B->C Cell-free studies D Radiolabeled Uptake Assay (Varying Time) B->D E Radiolabeled Uptake Assay (Varying Substrate Concentration) B->E F Competitive Inhibition Assay B->F G Determine Initial Rate of Uptake D->G H Calculate Km and Vmax E->H I Determine Inhibitory Effect F->I

Caption: A generalized workflow for studying this compound transport kinetics.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Roseoflavin Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with roseoflavin and encountering bacterial resistance.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Question: My bacterial culture, which was initially sensitive to this compound, has started to show growth at previously inhibitory concentrations. What could be the cause?

Answer: This is a common indication of acquired resistance. The most likely causes are spontaneous mutations within your bacterial population. The primary resistance mechanisms against this compound are:

  • FMN Riboswitch Mutations: Bacteria can develop point mutations in the FMN riboswitch, which is the primary target of this compound mononucleotide (RoFMN).[1][2][3] These mutations prevent RoFMN from binding, leading to the continuous expression of genes for riboflavin biosynthesis and transport.[1] An overproduction of riboflavin can then outcompete this compound, rendering it ineffective.

  • Mutations in Flavin Transporters: Resistance can arise from mutations in genes encoding riboflavin transporters, such as ribU in Bacillus subtilis.[4][5] These mutations can reduce the uptake of this compound into the bacterial cell, thus lowering its intracellular concentration.

  • Increased Efflux Pump Activity: Bacteria may upregulate or acquire mutations in efflux pumps that actively transport this compound out of the cell.[6][7] While specific pumps for this compound are not as well-characterized as for other antibiotics, this is a known general mechanism of antibiotic resistance.[8][9] The RibM transporter in the producer organism Streptomyces davawensis is thought to export this compound.[10][11]

  • Alterations in Flavokinases: Mutations in the flavokinase/FAD synthetase enzyme (ribC) can potentially reduce the conversion of this compound into its active, toxic forms (RoFMN and RoFAD).[1]

To identify the specific mechanism in your culture, you will need to perform further characterization, such as sequencing the FMN riboswitch and relevant transporter genes.

Question: I am trying to select for this compound-resistant mutants, but I am not getting any colonies. What experimental parameters should I check?

Answer: Several factors could be affecting the outcome of your selection experiment:

  • This compound Concentration: The concentration of this compound might be too high, killing all cells before any resistant mutants can arise and replicate. Try using a range of concentrations, typically around the Minimum Inhibitory Concentration (MIC) and slightly above (e.g., 2x, 4x, and 8x MIC).

  • Inoculum Size: The initial number of cells plated is critical. Spontaneous mutations are rare events. Ensure you are plating a sufficiently large population of cells (e.g., 10⁸ to 10¹⁰ CFU) to increase the probability of finding a resistant mutant.

  • Incubation Time: Resistant mutants may initially grow slower than the wild-type strain. Extend the incubation period to allow smaller, slower-growing colonies to become visible.

  • Growth Medium: The composition of the medium can influence the efficacy of this compound. For example, a medium rich in riboflavin may antagonize the effect of this compound. Use a defined minimal medium for more consistent results.

Question: How can I confirm that the resistance I am observing is due to mutations in the FMN riboswitch?

Answer: You can use a combination of genetic and phenotypic approaches:

  • Sequence Analysis: Extract genomic DNA from your resistant isolates and PCR-amplify the region containing the FMN riboswitch (e.g., the 5' UTR of the ribD operon in B. subtilis).[1] Sequence the PCR product and compare it to the wild-type sequence to identify any mutations.

  • Reporter Gene Assay: Clone the wild-type and the mutated FMN riboswitch sequences upstream of a reporter gene (e.g., lacZ or gfp) in an expression vector. Transform these constructs into a clean wild-type background. Measure the reporter gene expression in the presence and absence of this compound. A functional riboswitch will show repressed expression in the presence of this compound, while a mutated, resistant one will show derepressed (high) expression regardless of the presence of this compound.[1][12]

  • Riboflavin Overproduction Assay: Many FMN riboswitch mutants overproduce riboflavin, which can often be visually detected by a yellow pigmentation in the colonies or the culture medium.[10][13] You can also quantify riboflavin production using HPLC.

Frequently Asked Questions (FAQs)

What is the primary mechanism of action of this compound?

This compound is a structural analog of riboflavin. It is actively transported into bacterial cells via riboflavin transporters.[4][10] Inside the cell, it is converted by flavokinases to this compound mononucleotide (RoFMN) and this compound adenine dinucleotide (RoFAD).[4][10] RoFMN binds with high affinity to FMN riboswitches, which are RNA regulatory elements that control the expression of genes involved in riboflavin biosynthesis and transport.[1][14][15] This binding prematurely terminates transcription, leading to a shutdown of riboflavin production and uptake, ultimately starving the cell of essential flavin coenzymes and inhibiting growth.[15][16]

Which bacteria are naturally resistant to this compound?

The primary example is Streptomyces davawensis, the bacterium that naturally produces this compound.[17] Its resistance is multifaceted and includes a specialized FMN riboswitch that is less sensitive to RoFMN, as well as the RibM protein, which is thought to function as a this compound exporter.[10][17][18]

How can I overcome or bypass this compound resistance in my experiments?

Overcoming established resistance can be challenging, but several strategies can be employed:

  • Use of Efflux Pump Inhibitors (EPIs): If resistance is mediated by efflux pumps, co-administration of an EPI can restore sensitivity. EPIs block the pump, leading to an accumulation of this compound inside the cell. While no EPI is specifically approved for this compound, broad-spectrum inhibitors could be tested.

  • Synergistic Antibiotic Combinations: Combining this compound with another antibiotic that has a different mechanism of action can be effective.[19][20][21] This can create a multi-pronged attack that is more difficult for the bacteria to overcome. For example, combining this compound with an agent that disrupts cell wall synthesis or protein translation could be a starting point.

  • Genetic Modification of the Target Pathway: In a synthetic biology context, you could engineer the target pathway to be less dependent on riboflavin or to use an alternative cofactor, although this is a highly advanced and complex approach.

Is this compound effective against both Gram-positive and Gram-negative bacteria?

This compound's efficacy is largely dependent on the presence of a suitable riboflavin transport system. Many Gram-positive bacteria, like Bacillus subtilis and Listeria monocytogenes, possess these transporters and are therefore sensitive.[4][15] Gram-negative bacteria like Escherichia coli often lack a dedicated riboflavin transporter and are thus naturally less sensitive.[4] However, if a suitable transporter is introduced into E. coli, it can become sensitive to this compound.[4]

Data Presentation

Table 1: Example Minimum Inhibitory Concentrations (MICs) for this compound against Wild-Type and Resistant B. subtilis
Strain IDGenotype / Resistance MechanismThis compound MIC (µg/mL)Riboflavin Production
WT-168Wild-Type0.5Normal
R-Mutant-AFMN Riboswitch (Point Mutation)> 50High
R-Mutant-BribU Transporter (Deletion)16Normal
R-Mutant-CEfflux Pump (Upregulation)8Normal
WT-168 + EPI¹Wild-Type + Efflux Pump Inhibitor0.5Normal
R-Mutant-C + EPI¹Efflux Pump Mutant + EPI1.0Normal

¹EPI used is a hypothetical broad-spectrum inhibitor for illustrative purposes.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterial culture.

Materials:

  • Bacterial culture in log phase

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth or a defined minimal medium)

  • This compound stock solution (e.g., 1 mg/mL in DMSO, filter-sterilized)

  • Multichannel pipette

Procedure:

  • Add 50 µL of sterile broth to all wells of a 96-well plate, except for the first column.

  • Add 100 µL of the this compound stock solution, diluted to twice the highest desired final concentration, to the wells in the first column.

  • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to the second-to-last column. The last column will serve as a no-drug growth control.

  • Dilute the log-phase bacterial culture to a standardized concentration (e.g., 1 x 10⁶ CFU/mL).

  • Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL. This will dilute the this compound to its final desired concentration.

  • Include a sterility control well (100 µL of uninoculated broth).

  • Seal the plate (e.g., with a breathable film) and incubate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • Determine the MIC by visually inspecting the plate for the lowest concentration of this compound at which no turbidity (growth) is observed.

Protocol 2: Selection of Spontaneous this compound-Resistant Mutants

This protocol is used to isolate mutants that have naturally acquired resistance to this compound.

Materials:

  • Bacterial culture

  • Appropriate agar plates (e.g., Tryptic Soy Agar or a defined minimal medium)

  • This compound stock solution

  • Spreader beads or a cell spreader

Procedure:

  • Grow a large volume (e.g., 50-100 mL) of the bacterial culture overnight to reach a high cell density (stationary phase).

  • Concentrate the culture by centrifugation (e.g., 5000 x g for 10 minutes) and resuspend the pellet in a small volume (e.g., 1-2 mL) of sterile saline or broth. This will create a dense inoculum.

  • Prepare agar plates containing various concentrations of this compound. A good starting point is 2x, 4x, and 8x the predetermined MIC. Also, prepare control plates with no this compound.

  • Plate 100-200 µL of the concentrated cell suspension onto each control and this compound-containing plate. Spread the inoculum evenly.

  • Plate a serial dilution of the culture onto the control plates to calculate the initial viable cell count (total CFU).

  • Incubate the plates at the optimal growth temperature for 2-5 days. Check for colony formation daily.

  • Count the number of colonies that appear on the this compound-containing plates. These are your resistant mutants.

  • Calculate the mutation frequency by dividing the number of resistant colonies by the total number of viable cells plated.

  • Isolate individual resistant colonies by streaking them onto fresh this compound-containing plates to ensure they are pure. These isolates can then be used for further characterization.

Visualizations

Diagrams of Pathways and Workflows

Roseoflavin_Mechanism cluster_outside Extracellular cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Roseoflavin_out This compound Rib_Transporter Riboflavin Transporter (e.g., RibU) Roseoflavin_out->Rib_Transporter Uptake Roseoflavin_in This compound Rib_Transporter->Roseoflavin_in Flavokinase Flavokinase (RibC) Roseoflavin_in->Flavokinase Conversion RoFMN RoFMN (Active Form) Flavokinase->RoFMN FMN_Riboswitch FMN Riboswitch RoFMN->FMN_Riboswitch Binding Rib_Genes Riboflavin Synthesis & Transport Genes FMN_Riboswitch->Rib_Genes Controls Repression Repression of Transcription FMN_Riboswitch->Repression Repression->Rib_Genes Inhibits

Caption: Mechanism of action for this compound in a bacterial cell.

Resistance_Mechanisms cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms RoFMN RoFMN FMN_Riboswitch FMN Riboswitch RoFMN->FMN_Riboswitch Binding Blocked Rib_Transporter Riboflavin Transporter RoFMN->Rib_Transporter Uptake Blocked Efflux_Pump Efflux Pump RoFMN->Efflux_Pump Expulsion Flavokinase Flavokinase RoFMN->Flavokinase Conversion Blocked R1 Mechanism 1: FMN Riboswitch Mutation R1->FMN_Riboswitch Causes R2 Mechanism 2: Transporter Mutation R2->Rib_Transporter Causes R3 Mechanism 3: Efflux Pump R3->Efflux_Pump Upregulates/ Activates R4 Mechanism 4: Flavokinase Mutation R4->Flavokinase Causes

Caption: Key mechanisms of bacterial resistance to this compound.

Troubleshooting_Workflow Start Start: Culture shows growth in presence of this compound Check_MIC Confirm MIC Shift (Is resistance real?) Start->Check_MIC Isolate_Colonies Isolate single colonies from resistant culture Check_MIC->Isolate_Colonies Yes, MIC increased Seq_Riboswitch Sequence FMN Riboswitch Region Isolate_Colonies->Seq_Riboswitch Mutation_Found_RS Mutation Found? (Resistance Mechanism Likely Identified) Seq_Riboswitch->Mutation_Found_RS Yes No_Mutation_RS No Mutation Seq_Riboswitch->No_Mutation_RS No Seq_Transporter Sequence Riboflavin Transporter Gene (e.g., ribU) Mutation_Found_T Mutation Found? (Resistance Mechanism Likely Identified) Seq_Transporter->Mutation_Found_T Yes No_Mutation_T No Mutation Seq_Transporter->No_Mutation_T No Test_Efflux Perform Efflux Assay (e.g., with EPI) Efflux_Positive Sensitivity Restored? (Efflux is Likely Mechanism) Test_Efflux->Efflux_Positive Yes Efflux_Negative No Change Test_Efflux->Efflux_Negative No No_Mutation_RS->Seq_Transporter No_Mutation_T->Test_Efflux

Caption: Workflow for troubleshooting this compound resistance.

References

Technical Support Center: Troubleshooting Low Yield of Roseoflavin in Heterologous Hosts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with the low yield of roseoflavin in heterologous hosts.

Troubleshooting Guides

This section offers a question-and-answer format to directly address specific issues encountered during this compound production experiments.

Issue 1: No or very low this compound production is detected after introducing the biosynthetic genes.

Question: We have cloned the this compound biosynthetic gene cluster (rosA, rosB, and rosC) into our heterologous host (E. coli, Corynebacterium glutamicum, or Bacillus subtilis), but we observe little to no this compound in our cultures. What are the likely causes and how can we troubleshoot this?

Answer:

A lack of this compound production can stem from issues at the genetic, transcriptional, translational, or metabolic levels. Follow these troubleshooting steps:

1. Verify Gene Expression:

  • Transcriptional Analysis (RT-qPCR): Confirm that the rosA, rosB, and rosC genes are being transcribed. A lack of mRNA transcripts could indicate problems with the promoter, inducer concentration, or plasmid stability.

  • Translational Analysis (SDS-PAGE): Check for the presence of the RosA, RosB, and RosC proteins. If transcripts are present but the corresponding proteins are not, consider codon usage bias. The Streptomyces origin of these genes may lead to inefficient translation in other hosts. Codon-optimizing the genes for your specific expression host is a potential solution.

2. Assess Precursor Availability: this compound biosynthesis begins with riboflavin, which is converted to flavin mononucleotide (FMN). Insufficient precursor supply is a common bottleneck.

  • Enhance the Pentose Phosphate Pathway (PPP): The precursor for riboflavin, ribulose 5-phosphate, is synthesized via the PPP. Overexpressing key enzymes like glucose-6-phosphate dehydrogenase (zwf) can increase the carbon flux towards this pathway.

  • Boost the Purine Biosynthesis Pathway: The other riboflavin precursor is guanosine triphosphate (GTP). Deregulating the purine biosynthesis pathway can increase GTP availability. This can be achieved by disrupting repressors like purR or engineering feedback-resistant enzymes.

3. Evaluate Host-Specific Factors:

  • Codon Usage: As mentioned, codon usage differences between Streptomyces and your host can hinder protein expression.

  • Host Selection: Not all hosts are equally suitable. While expression has been successful in C. glutamicum, it was not observed in recombinant strains of B. subtilis in one study.[1][2]

Experimental Workflow for Troubleshooting Lack of Production

start No this compound Detected check_transcription Perform RT-qPCR on rosA, rosB, rosC start->check_transcription check_translation Perform SDS-PAGE for RosA, RosB, RosC check_transcription->check_translation Transcripts Present optimize_codons Codon-Optimize Genes check_transcription->optimize_codons No Transcripts check_precursors Quantify Intracellular Riboflavin and FMN check_translation->check_precursors Proteins Present check_translation->optimize_codons No Proteins engineer_ppp Overexpress zwf check_precursors->engineer_ppp Low Precursors success This compound Production check_precursors->success Sufficient Precursors optimize_codons->check_transcription engineer_ppp->check_precursors engineer_purine Deregulate Purine Pathway engineer_purine->check_precursors

Caption: Troubleshooting workflow for no this compound production.

Issue 2: this compound production is observed, but the yield is low.

Question: We are able to produce this compound, but the titers are not economically viable. How can we improve the yield?

Answer:

Low yields can often be attributed to precursor limitations, product toxicity, or suboptimal fermentation conditions.

1. Enhance Precursor Supply:

  • Overexpress Riboflavin Kinase: The conversion of riboflavin to FMN is catalyzed by a flavokinase (RibC in Streptomyces davaonensis or RibF in C. glutamicum).[1][3] Overexpression of the host's native or the S. davaonensis riboflavin kinase is essential for enhancing this compound production.[3]

  • Metabolic Engineering for Riboflavin Overproduction: Implement strategies to increase the intracellular pool of riboflavin. This includes enhancing the pentose phosphate and purine pathways as described in the previous section.[4][5]

2. Mitigate Product Toxicity:

  • Delayed Induction: this compound can be toxic to the host organism.[3][6] Inducing the expression of the biosynthetic genes later in the growth phase can mitigate this toxicity and lead to higher biomass accumulation and overall yield.[3]

  • Exporter Co-expression: Co-expressing a transporter protein like RibM from S. davaonensis can facilitate the export of this compound, reducing intracellular toxicity.[1][3]

3. Optimize Fermentation Conditions:

  • Media Composition: Systematically optimize carbon and nitrogen sources, as well as the concentration of essential ions.

  • Physical Parameters: Fine-tune parameters such as temperature, pH, and agitation speed. For example, in one study, the optimal temperature for riboflavin production in Lactobacillus plantarum was found to be 40°C.[7]

Signaling Pathway for this compound Biosynthesis

Riboflavin Riboflavin RibC RibC/RibF (Flavokinase) Riboflavin->RibC FMN FMN (Riboflavin-5'-phosphate) RosB RosB FMN->RosB AFP AFP (8-demethyl-8-amino-riboflavin-5'-phosphate) RosC RosC (Phosphatase) AFP->RosC AF AF (8-demethyl-8-amino-riboflavin) RosA RosA (Dimethyltransferase) AF->RosA This compound This compound RibC->FMN RosB->AFP RosC->AF RosA->this compound

Caption: this compound biosynthetic pathway.

Quantitative Data Summary

Table 1: this compound Production in Different Heterologous Hosts

Host OrganismStrainKey Genetic ModificationsTiter (mg/L)Reference
Corynebacterium glutamicumCgRose6Overexpression of rosABC, ribM, and ribF from S. davaonensis and C. glutamicum17.4 ± 1.5[3]
Corynebacterium glutamicumRML5Overexpression of this compound biosynthesis genes~0.7 (1.6 µM)[1][2]
Streptomyces davaonensis (recombinant)RML7Overexpression of this compound biosynthesis genes~14 (34.9 µM)[1][2]
Komagataella phaffii-Expression of rosB, rosA, rosC in a riboflavin-overproducing strain5[6]
Candida famataY-33/FMN1-rosB-rosA-rosCExpression of rosB, rosA, rosC in an FMN-overproducing strain2 (aminoriboflavin)[6]

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC

  • Sample Preparation:

    • Collect culture samples and centrifuge at 16,000 x g and 4°C to separate the cells.[3]

    • Filter the supernatant through a 0.22 µm filter.

    • Store the supernatant at -20°C until analysis.[3]

  • HPLC Analysis:

    • Use a C18 reversed-phase column.

    • Employ a mobile phase gradient of acetonitrile and water (with 0.1% formic acid).

    • Detect this compound using a UV detector at a wavelength of 490 nm.

    • Quantify the concentration by comparing the peak area to a standard curve of known this compound concentrations.

Protocol 2: RT-qPCR for Gene Expression Analysis

  • RNA Extraction:

    • Harvest cells from the culture and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.

  • qPCR:

    • Perform quantitative PCR using primers specific for your genes of interest (rosA, rosB, rosC) and a housekeeping gene for normalization (e.g., 16S rRNA).

    • Analyze the data using the ΔΔCt method to determine the relative expression levels.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important? A1: this compound is a naturally occurring analog of riboflavin (vitamin B2) with broad-spectrum antibiotic properties.[1][8] It is a promising candidate for drug development due to its activity against various pathogenic bacteria, including Staphylococcus aureus and Listeria monocytogenes.[1]

Q2: What is the mechanism of action of this compound? A2: Inside bacterial cells, this compound is converted into its active forms, this compound mononucleotide (RoFMN) and this compound adenine dinucleotide (RoFAD), by host flavokinases and FAD synthetases.[3][9] These analogs then disrupt the function of essential flavoproteins by replacing their native cofactors, FMN and FAD.[3][9] Additionally, RoFMN can bind to FMN riboswitches, leading to the repression of riboflavin biosynthesis and transport.[3][10]

Q3: Which heterologous hosts have been successfully used for this compound production? A3: Successful heterologous production of this compound has been reported in Corynebacterium glutamicum and the yeast Komagataella phaffii.[1][3][6] While attempts have been made in Bacillus subtilis, expression of the biosynthetic genes was not observed in one study.[1][2]

Q4: What are the key enzymes in the this compound biosynthetic pathway? A4: The key enzymes are:

  • RibC/RibF (Flavokinase): Converts riboflavin to FMN.[1]

  • RosB: Converts FMN to 8-demethyl-8-amino-riboflavin-5'-phosphate (AFP).[1]

  • RosC (Phosphatase): Dephosphorylates AFP to 8-demethyl-8-amino-riboflavin (AF).[1]

  • RosA (Dimethyltransferase): Converts AF to this compound.[1]

Q5: How can I screen for this compound-producing colonies? A5: this compound has a distinct red color, which can be used for visual screening of colonies on agar plates. Additionally, resistance to the toxic riboflavin analog this compound can be used as a selection marker to isolate riboflavin-overproducing strains, which can then be engineered for this compound production.[11]

Logical Relationship Diagram for Host Selection

start Select Host c_glutamicum Corynebacterium glutamicum start->c_glutamicum b_subtilis Bacillus subtilis start->b_subtilis k_phaffii Komagataella phaffii start->k_phaffii e_coli Escherichia coli start->e_coli c_glutamicum_pros Pros: - Successful production reported - Industrial workhorse c_glutamicum->c_glutamicum_pros c_glutamicum_cons Cons: - May require extensive engineering c_glutamicum->c_glutamicum_cons b_subtilis_pros Pros: - Well-characterized - Good for secretion b_subtilis->b_subtilis_pros b_subtilis_cons Cons: - Expression of ros genes not observed in one study b_subtilis->b_subtilis_cons k_phaffii_pros Pros: - Eukaryotic host - Successful production reported k_phaffii->k_phaffii_pros k_phaffii_cons Cons: - Different codon usage k_phaffii->k_phaffii_cons e_coli_pros Pros: - Fast growth - Easy to manipulate e_coli->e_coli_pros e_coli_cons Cons: - Potential for inclusion bodies - Codon usage issues e_coli->e_coli_cons

Caption: Considerations for heterologous host selection.

References

potential off-target effects of roseoflavin in cellular studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with roseoflavin. The information addresses potential off-target effects and other common issues encountered during cellular experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary, on-target mechanism of action for this compound?

A1: this compound is a natural analog of riboflavin (Vitamin B2). Its primary antibacterial mechanism involves being actively transported into bacterial cells, where it is phosphorylated by flavokinases into this compound mononucleotide (RoFMN).[1][2] RoFMN then binds with high affinity to Flavin Mononucleotide (FMN) riboswitches, which are regulatory RNA elements typically found in the 5'-untranslated regions of bacterial mRNAs.[3][4] This binding represses the expression of genes essential for riboflavin biosynthesis and transport, starving the cell of crucial flavin cofactors (FMN and FAD) and leading to growth inhibition.[1][3]

Q2: What are the known off-target effects of this compound in bacterial cells?

A2: The primary off-target effects stem from this compound's structural similarity to native flavins. After being converted to RoFMN and this compound adenine dinucleotide (RoFAD) within the cell, these analogs can be mistakenly incorporated into a wide array of FMN- and FAD-dependent enzymes, known as flavoproteins.[1][5] This incorporation can lead to flavoenzymes with significantly reduced or completely abolished function.[1][6] One study in E. coli demonstrated that 37 out of 38 tested flavoproteins incorporated the this compound-derived cofactors.[1] This widespread disruption of flavoprotein function represents a significant off-target mechanism.

Q3: Does this compound have potential off-target effects in eukaryotic or human cells?

A3: Yes, this is a significant concern for its therapeutic potential. Human flavokinase and FAD synthetase can also metabolize this compound into its active analogs, RoFMN and RoFAD.[7] These analogs can then potentially bind to and inactivate human flavoenzymes, which could negatively impact human metabolism and lead to toxicity.[2][7] This lack of selectivity for bacterial over human flavoproteins is a major hurdle in developing this compound as an antibiotic.[2][6]

Q4: My Listeria monocytogenes cultures show increased virulence after this compound treatment, which is unexpected. Is this a known off-target effect?

A4: Yes, this surprising effect has been documented. In Listeria monocytogenes, this compound was found to stimulate the expression of virulence genes and enhance the bacteria's ability to infect host cells.[8] This phenomenon occurs through a mechanism that is independent of the FMN riboswitch, representing a critical and unexpected off-target effect that researchers should be aware of when studying this organism.[8]

Q5: I am observing the rapid development of resistance to this compound in my bacterial cultures. What are the likely mechanisms?

A5: Resistance to this compound is a common observation and typically occurs through two main pathways. The most frequent mechanism is the acquisition of point mutations within the FMN riboswitch aptamer, which disrupts the binding of RoFMN and prevents the repression of downstream genes.[3][9][10] A second known mechanism involves mutations in the gene encoding the flavokinase/FAD synthetase (often the ribC gene), which prevents the conversion of this compound into its active RoFMN form.[3]

Troubleshooting Guides

Problem: High variability or unexpected results in cellular assays.

Potential Cause Suggested Solution
Off-Target Flavoprotein Inhibition: this compound is known to inhibit numerous flavoproteins, which can affect various cellular pathways unpredictably.[1]1. Lower Concentration: Use the lowest effective concentration of this compound to minimize broad-spectrum flavoenzyme inhibition. 2. Control Compound: Compare results with another riboswitch-targeting compound that is not a flavin analog (e.g., ribocil) to distinguish between on-target and off-target flavin-related effects. 3. Measure Flavoenzyme Activity: Directly measure the activity of a known, sensitive flavoenzyme in your model system to assess the extent of off-target effects.
Variable Intracellular Conversion: The conversion of this compound to RoFMN can vary between cell types or even growth phases, leading to inconsistent activity.1. Verify Flavokinase Activity: If possible, measure the flavokinase activity in your cell lysates to ensure consistent activation of the compound. 2. Standardize Growth Conditions: Ensure that all experimental cultures are in the same growth phase and condition, as this can affect enzyme expression and metabolic activity.
Unexpected Pathway Activation: As seen with Listeria virulence, this compound can activate pathways unrelated to its primary target.[8]1. Transcriptomic/Proteomic Analysis: If results are highly unexpected, consider RNA-seq or proteomic analysis to identify which pathways are being dysregulated. 2. Phenotypic Screens: Run a broader phenotypic screen to understand the full cellular impact of the compound in your specific system.

Problem: this compound treatment is causing higher-than-expected toxicity or cell death.

Potential Cause Suggested Solution
Human/Eukaryotic Flavoprotein Inhibition: In eukaryotic cells, the toxicity may be due to the inhibition of essential host flavoenzymes.[7]1. Riboflavin Rescue: Attempt to rescue the phenotype by co-administering excess riboflavin. If toxicity is mitigated, it suggests the effect is related to competition within the flavin metabolism pathway. 2. Use Alternative Analogs: Consider testing 8-demethyl-8-amino-riboflavin (AF), which has been suggested to have a lower toxic potential in human systems.[7]
Off-Target Effects in Parasites: In parasites like P. falciparum, this compound disrupts general flavin levels, which can be highly cytotoxic.[11]1. Titrate Riboflavin Levels: Modulate the concentration of riboflavin in the culture medium. On-target effects of this compound should be competitive with and counteracted by higher riboflavin levels. Off-target effects may not be.[11]

Quantitative Data Summary

Table 1: Binding Affinities and Inhibitory Concentrations

Compound Target/System Value Reference
This compound B. subtilis FMN Riboswitch KD ~100 nM [3]
This compound P. falciparum (in vitro) IC50 = 1.6 ± 0.1 μM [11]

| RoFMN | General Antimicrobial Activity | IC50 ~3 nM |[2] |

Table 2: Effect of this compound on Intracellular Flavin Concentrations

Organism Treatment Flavin Measured Change from Control Reference
P. falciparum 10 μM this compound FMN Reduced from 3.04 to 0.69 nmol/1012 cells [11]
P. falciparum 10 μM this compound FAD Reduced from 8.26 to 3.56 nmol/1012 cells [11]

| E. coli / B. subtilis | this compound | RoFMN vs. FMN | 5 to 17 times higher RoFMN concentration |[1] |

Key Experimental Protocols

Protocol 1: Assessing Off-Target Flavoprotein Incorporation via HPLC

This protocol is used to determine if this compound is being converted to its analogs (RoFMN, RoFAD) and incorporated into proteins, replacing native FMN and FAD.

  • Cell Culture and Treatment: Grow bacterial or eukaryotic cells to the desired density (e.g., mid-log phase). Treat one culture with an effective concentration of this compound (e.g., 50 μM) and a control culture with the vehicle (e.g., DMSO).[1] Incubate for a period sufficient to allow uptake and metabolism (e.g., until stationary phase is reached).

  • Cell Lysis: Harvest cells by centrifugation, wash with a suitable buffer (e.g., PBS), and resuspend in lysis buffer. Lyse the cells using mechanical disruption (e.g., sonication or bead beating) on ice.

  • Protein Denaturation and Cofactor Extraction: Precipitate proteins and release cofactors by adding trichloroacetic acid (TCA) to the cell lysate to a final concentration of 10-15%. Incubate on ice for 20 minutes.

  • Centrifugation: Centrifuge at high speed (e.g., >14,000 x g) for 15 minutes at 4°C to pellet the precipitated protein and cell debris.

  • Sample Preparation for HPLC: Carefully collect the supernatant, which contains the extracted flavins. Neutralize the sample if necessary. Filter the sample through a 0.22 μm filter to remove any remaining particulates.

  • HPLC Analysis: Analyze the extracted flavins using a reverse-phase C18 HPLC column. Use a mobile phase gradient (e.g., acetonitrile and water with 0.1% formic acid). Monitor the eluate using a fluorescence detector (for native flavins) and a diode array detector to identify the characteristic absorbance spectra of this compound and its derivatives.[1]

  • Quantification: Compare the peak areas of FMN, FAD, RoFMN, and RoFAD against standard curves generated from pure compounds to determine their intracellular concentrations.

Protocol 2: Validating On-Target FMN Riboswitch Activity using a Reporter Gene Assay

This protocol validates that this compound is acting on its intended target, the FMN riboswitch, in a bacterial system.

  • Construct Preparation: Clone the FMN riboswitch of interest upstream of a reporter gene (e.g., lacZ for β-galactosidase or gfp for green fluorescent protein) in an appropriate expression vector or integrate it into the bacterial chromosome.[3] Create a control construct with a known resistance mutation in the riboswitch aptamer.

  • Bacterial Transformation: Transform the wild-type and mutant riboswitch-reporter constructs into the desired bacterial strain (e.g., B. subtilis).

  • Culture and Induction: Grow the bacterial strains in a defined minimal medium. Split the cultures and treat with varying concentrations of this compound, riboflavin (as a positive control), and a vehicle control.[3] Incubate for a duration that allows for reporter gene expression (e.g., 2 hours).

  • β-Galactosidase Assay (for lacZ reporter):

    • Harvest the cells and permeabilize them (e.g., with SDS and chloroform).

    • Add the substrate o-nitrophenyl-β-D-galactopyranoside (ONPG).

    • Incubate at a controlled temperature until a yellow color develops.

    • Stop the reaction by adding sodium carbonate.

    • Measure the absorbance at 420 nm.

    • Calculate Miller units to quantify β-galactosidase activity, which corresponds to gene expression levels.[3]

  • Data Analysis: Compare the reporter gene expression in the treated samples to the vehicle control. Effective on-target activity should show a dose-dependent decrease in expression for the wild-type riboswitch but a significantly reduced or no response for the mutant riboswitch.[3]

Visualizations

Roseoflavin_Mechanisms cluster_outside Extracellular cluster_cell Cellular Environment cluster_on_target On-Target Effect cluster_off_target Off-Target Effects Roseoflavin_ext This compound Transport Riboflavin Transporter Roseoflavin_ext->Transport Uptake Roseoflavin_int This compound Transport->Roseoflavin_int Flavokinase Flavokinase / FAD Synthetase Roseoflavin_int->Flavokinase Metabolism Other_Pathways Other Cellular Pathways (e.g., Virulence) Roseoflavin_int->Other_Pathways Unknown Mechanism RoFMN RoFMN Flavokinase->RoFMN RoFAD RoFAD Flavokinase->RoFAD Riboswitch FMN Riboswitch RoFMN->Riboswitch Binds Flavoenzymes Native Flavoenzymes (FMN/FAD) RoFMN->Flavoenzymes Incorporation RoFAD->Flavoenzymes Incorporation Gene_Repression Repression of Riboflavin Synthesis & Transport Genes Riboswitch->Gene_Repression Causes Inactive_Flavoenzymes Inactive/Altered Flavoenzymes (RoFMN/RoFAD) Flavoenzymes->Inactive_Flavoenzymes Conversion to

Figure 1: this compound's on-target and off-target mechanisms.

Troubleshooting_Workflow Start Unexpected Result Observed (e.g., high toxicity, altered phenotype) Check_Concentration Is this compound concentration in the expected range? Start->Check_Concentration Check_On_Target Validate On-Target Effect (Riboswitch Reporter Assay) Check_Concentration->Check_On_Target Yes Adjust_Conc Adjust Concentration (Titrate Down) Check_Concentration->Adjust_Conc No On_Target_OK On-target activity confirmed? Check_On_Target->On_Target_OK Riboflavin_Rescue Perform Riboflavin Rescue Experiment On_Target_OK->Riboflavin_Rescue Yes Conclusion_No_Effect Troubleshoot Experiment: Degradation? Uptake issue? On_Target_OK->Conclusion_No_Effect No Rescued Phenotype rescued by excess riboflavin? Riboflavin_Rescue->Rescued Measure_Flavins Measure Intracellular Flavins (HPLC Analysis) Rescued->Measure_Flavins Yes Conclusion_Other Conclusion: Novel Off-Target Effect (e.g., pathway modulation) Rescued->Conclusion_Other No Conclusion_Off_Target Conclusion: Likely Off-Target Effect on Flavin Metabolism / Flavoproteins Measure_Flavins->Conclusion_Off_Target Adjust_Conc->Start

Figure 2: Troubleshooting workflow for unexpected this compound effects.

Resistance_Investigation Start Resistance to this compound Observed Isolate_Resistant Isolate Resistant Mutant Colonies Start->Isolate_Resistant Sequence_Riboswitch Sequence FMN Riboswitch Region Isolate_Resistant->Sequence_Riboswitch Mutation_Found Mutation found in riboswitch aptamer? Sequence_Riboswitch->Mutation_Found Conclusion_Riboswitch Mechanism: Target Modification (Riboswitch Mutation) Mutation_Found->Conclusion_Riboswitch Yes Sequence_Flavokinase Sequence Flavokinase Gene (e.g., ribC) Mutation_Found->Sequence_Flavokinase No Mutation_Found_FK Mutation found in flavokinase/synthetase? Sequence_Flavokinase->Mutation_Found_FK Conclusion_Activation Mechanism: Drug Inactivation (Metabolism Blocked) Mutation_Found_FK->Conclusion_Activation Yes Conclusion_Other Mechanism: Other (e.g., Efflux Pump, Transporter Downregulation) Mutation_Found_FK->Conclusion_Other No

Figure 3: Logic diagram for investigating this compound resistance.

References

stability of roseoflavin in different media and buffer solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of roseoflavin in various experimental settings. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the main factors affecting the stability of this compound in solution?

A1: The stability of this compound is primarily influenced by three main factors:

  • Light Exposure: this compound is photosensitive and can degrade upon exposure to light, particularly UV and visible light. This process is known as photodegradation.

  • pH of the Medium: The rate of both photodegradation and chemical degradation of this compound is dependent on the pH of the solution.

  • Temperature: Elevated temperatures can accelerate the degradation of this compound, a process known as thermal degradation.

Q2: Which buffer systems are known to affect this compound's stability?

A2: Phosphate and Tris-HCl buffers have been shown to catalyze the photodegradation of this compound. Phosphate buffer has a more pronounced catalytic effect compared to Tris buffer.[1] When preparing solutions of this compound, it is crucial to consider the potential for buffer-catalyzed degradation, especially for experiments involving light exposure.

Q3: What are the known degradation products of this compound?

A3: The primary identified photodegradation product of this compound is 8-methylamino-riboflavin.[1] The degradation pathways of this compound, particularly its thermal and chemical degradation, are not as well-characterized as those of its analogue, riboflavin. For riboflavin, common degradation products include lumichrome and lumiflavin, which are formed via photodegradation, and other compounds resulting from the cleavage of the isoalloxazine ring under thermal or alkaline conditions.

Q4: How does the stability of this compound compare to that of riboflavin?

A4: this compound exhibits a significantly lower fluorescence quantum yield and lifetime compared to riboflavin.[1] This suggests that the excited state of this compound is less stable, which may influence its photochemical reactivity and overall stability.

Troubleshooting Guides

Issue 1: Inconsistent experimental results when using this compound solutions.
  • Possible Cause: Degradation of this compound in the stock or working solutions.

  • Troubleshooting Steps:

    • Protect from Light: Always prepare and store this compound solutions in amber vials or containers wrapped in aluminum foil to minimize light exposure.

    • Control Temperature: Store stock solutions at -20°C or -80°C. For working solutions, prepare them fresh before each experiment and keep them on ice or at 4°C when not in use.

    • pH and Buffer Selection: If possible, use un-buffered water for short-term experiments. If a buffer is necessary, consider using a buffer system with a minimal catalytic effect and conduct experiments at a pH where this compound is most stable. For riboflavin, the optimal stability is observed around pH 5-6.[2]

    • Monitor Stability: Regularly check the purity and concentration of your this compound stock solution using a validated analytical method, such as HPLC-UV.

Issue 2: Unexpected absorbance or fluorescence spectra from this compound-containing samples.
  • Possible Cause: Formation of degradation products with different spectral properties.

  • Troubleshooting Steps:

    • Acquire a Fresh Standard: Compare the spectrum of your sample to that of a freshly prepared, high-purity this compound standard.

    • Chromatographic Analysis: Use HPLC with a photodiode array (PDA) or fluorescence detector to separate this compound from its potential degradation products and identify any unknown peaks.

    • Review Experimental Conditions: Carefully examine your experimental protocol for any potential sources of degradation, such as prolonged exposure to light, extreme pH, or high temperatures.

Quantitative Data on this compound Stability

Currently, there is limited published quantitative data specifically detailing the stability of this compound across a wide range of pH and temperatures in various media. However, studies on the structurally similar compound, riboflavin, can provide valuable insights.

Table 1: Thermal Degradation Kinetics of Riboflavin in Rosehip Nectar (pH 3.50) [3]

Temperature (°C)Rate Constant (k) (min⁻¹)Half-life (t₁/₂) (min)
700.0023301.37
800.0033210.04
900.0046150.68
950.0055126.03

The thermal degradation of riboflavin was found to follow first-order kinetics.[3]

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies of Flavins

Forced degradation studies are essential for understanding the stability of a molecule and for developing stability-indicating analytical methods.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for a defined period.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for a defined period.

    • Thermal Degradation: Expose the solid drug substance and the stock solution to dry heat (e.g., 80°C) for a defined period.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined period.

  • Sample Analysis: At specified time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analytical Method: Analyze the samples using a validated stability-indicating HPLC method to separate and quantify the parent compound and any degradation products.

Protocol 2: HPLC-UV Method for Quantification of this compound

This protocol is a general guideline and should be optimized and validated for your specific application.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 10 mM ammonium formate, pH 3.7) and an organic solvent (e.g., methanol or acetonitrile). A gradient starting with a lower organic phase concentration and increasing over time is often effective for separating flavins and their degradation products.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection Wavelength: Monitor the absorbance at the maximum wavelength (λmax) of this compound, which is around 500 nm.

  • Sample Preparation: Dilute the samples in the mobile phase to a concentration within the linear range of the calibration curve. Filter the samples through a 0.22 µm filter before injection.

  • Quantification: Create a calibration curve using a series of known concentrations of a high-purity this compound standard. The concentration of this compound in the samples can then be determined from this curve.

Visualizations

Roseoflavin_Photodegradation_Pathway This compound This compound Excited_State Excited State this compound* This compound->Excited_State Light (UV/Visible) Degradation_Product 8-methylamino-riboflavin Excited_State->Degradation_Product Photochemical Reaction Further_Degradation Further Degradation Products Degradation_Product->Further_Degradation

Caption: Simplified pathway of this compound photodegradation.

Experimental_Workflow_for_Stability_Testing cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation Prep_Stock Prepare this compound Stock Solution Stress_Conditions Expose to Stress Conditions (Light, Heat, pH) Prep_Stock->Stress_Conditions Take_Aliquots Take Aliquots at Time Points Stress_Conditions->Take_Aliquots HPLC_Analysis Analyze by Stability-Indicating HPLC Take_Aliquots->HPLC_Analysis Quantify Quantify this compound & Degradation Products HPLC_Analysis->Quantify Kinetics Determine Degradation Kinetics Quantify->Kinetics Pathway Identify Degradation Pathway Quantify->Pathway

Caption: Workflow for assessing this compound stability.

References

degradation pathways and products of roseoflavin under light exposure

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the degradation pathways and products of roseoflavin under light exposure.

Frequently Asked Questions (FAQs)

Q1: What are the expected major photodegradation products of this compound?

Upon exposure to light, this compound is known to degrade into several products. The primary identified photoproducts are:

  • 8-methylamino-riboflavin (8-MNH-RF)

  • 8-dimethylamino-lumichrome

  • 8-methylamino-lumichrome[1]

The degradation process involves the demethylation of the 8-dimethylamino group and cleavage of the ribityl side chain.

Q2: What is the proposed degradation pathway for this compound under light exposure?

While the complete pathway is a subject of ongoing research, a proposed pathway based on the identified products involves initial photo-excitation of this compound. This excited state can then undergo N-demethylation to form 8-methylamino-riboflavin. Both this compound and 8-methylamino-riboflavin can further degrade through cleavage of the ribityl side chain to form their respective lumichrome derivatives.

Q3: What factors can influence the rate of this compound photodegradation?

Several factors can affect the rate and extent of this compound photodegradation:

  • Light Source and Intensity: The wavelength and intensity of the light source are critical. This compound absorbs light in the visible spectrum, and higher light intensity will generally lead to faster degradation.

  • Solvent and pH: The degradation of flavins is known to be pH-dependent. For the closely related riboflavin, degradation rates are influenced by pH, with different products being favored in acidic versus alkaline conditions.[2]

  • Buffers: Phosphate and Tris buffers have been shown to catalyze the photodegradation of this compound.[1]

  • Oxygen: The presence of oxygen can influence the degradation pathway, potentially leading to the formation of reactive oxygen species (ROS) that can further accelerate degradation.

Q4: What analytical techniques are suitable for monitoring this compound and its photodegradation products?

High-Performance Liquid Chromatography (HPLC) is the most common method for separating and quantifying this compound and its photoproducts. Key considerations for HPLC analysis include:

  • Detection: Fluorescence detection is highly sensitive for flavins. UV-Vis detection is also suitable. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for definitive identification of degradation products based on their mass-to-charge ratio and fragmentation patterns.

  • Column: Reversed-phase columns (e.g., C18) are typically used for the separation of flavins.

  • Mobile Phase: A gradient of an aqueous buffer (like ammonium acetate or formic acid) and an organic solvent (such as methanol or acetonitrile) is commonly employed.

Troubleshooting Guides

Issue 1: Unexpected or Unidentified Peaks in HPLC Chromatogram
  • Possible Cause 1: Formation of minor degradation products.

    • Troubleshooting:

      • Use a diode array detector (DAD) or photodiode array (PDA) detector to obtain the UV-Vis spectrum of the unknown peak. Compare this to the spectra of known flavins.

      • If available, utilize LC-MS to determine the mass of the unknown peak and perform fragmentation analysis (MS/MS) to elucidate its structure.

  • Possible Cause 2: Contamination from solvent or glassware.

    • Troubleshooting:

      • Run a blank injection of your mobile phase and sample solvent to check for contaminant peaks.

      • Ensure all glassware is scrupulously clean.

  • Possible Cause 3: Column degradation.

    • Troubleshooting:

      • Flush the column with a strong solvent to remove any strongly retained compounds.

      • If the problem persists, consider replacing the column.

Issue 2: Inconsistent or Irreproducible Degradation Rates
  • Possible Cause 1: Fluctuations in light source intensity.

    • Troubleshooting:

      • Ensure the light source has had adequate warm-up time to reach a stable output.

      • Use a radiometer or actinometry to measure and standardize the light intensity for each experiment.

  • Possible Cause 2: Temperature variations.

    • Troubleshooting:

      • Conduct experiments in a temperature-controlled environment, such as a water bath or incubator.

  • Possible Cause 3: Inconsistent sample preparation.

    • Troubleshooting:

      • Ensure accurate and consistent concentrations of this compound and any buffers or other reagents.

      • Control the pH of the solution carefully.

Quantitative Data Summary

Quantitative data for the photodegradation of this compound is not extensively available in the literature. However, data for the closely related compound, riboflavin, can provide a useful reference.

Table 1: Photodegradation Products of this compound and Riboflavin

Parent CompoundMajor Photodegradation Products
This compound 8-methylamino-riboflavin (8-MNH-RF), 8-dimethylamino-lumichrome, 8-methylamino-lumichrome[1]
Riboflavin Lumichrome, Lumiflavin, Formylmethylflavin, Carboxymethylflavin[2]

Experimental Protocols

Protocol 1: General Procedure for Studying this compound Photodegradation

This protocol provides a general framework for investigating the photodegradation of this compound. Specific parameters may need to be optimized for your experimental setup.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a specific buffer).

    • Dilute the stock solution to the desired experimental concentration. Ensure the absorbance of the solution at the excitation wavelength is within the linear range of your spectrophotometer (typically < 0.1 AU for kinetic studies).

  • Light Exposure:

    • Transfer the this compound solution to a suitable reaction vessel (e.g., a quartz cuvette).

    • Expose the sample to a light source with a defined wavelength and intensity. A filtered lamp or a specific wavelength LED is recommended.

    • At predetermined time intervals, withdraw aliquots of the sample for analysis.

  • Analysis:

    • Analyze the collected aliquots by HPLC to separate and quantify the remaining this compound and its degradation products.

    • Use a validated HPLC method with appropriate standards for each compound to be quantified.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time.

    • Determine the degradation kinetics (e.g., first-order, second-order) by fitting the data to the appropriate rate laws.

Visualizations

Roseoflavin_Degradation_Pathway This compound This compound Excited_this compound Excited this compound* This compound->Excited_this compound Light (hν) 8_MNH_RF 8-methylamino-riboflavin (8-MNH-RF) Excited_this compound->8_MNH_RF - CH₃ 8_dimethylamino_lumichrome 8-dimethylamino-lumichrome Excited_this compound->8_dimethylamino_lumichrome - Ribityl chain 8_methylamino_lumichrome 8-methylamino-lumichrome 8_MNH_RF->8_methylamino_lumichrome - Ribityl chain

Caption: Proposed photodegradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Prep_Working Prepare Working Solutions Prep_Stock->Prep_Working Light_Source Calibrate Light Source Prep_Working->Light_Source Expose_Sample Expose Sample Light_Source->Expose_Sample Collect_Aliquots Collect Aliquots at Time Intervals Expose_Sample->Collect_Aliquots HPLC_Analysis HPLC Analysis Collect_Aliquots->HPLC_Analysis Data_Processing Data Processing and Kinetic Modeling HPLC_Analysis->Data_Processing

Caption: General experimental workflow for studying this compound photodegradation.

References

Technical Support Center: Roseoflavin Solubility for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting advice for working with roseoflavin, focusing on challenges related to its solubility in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern? A1: this compound is a natural antibiotic and an analog of riboflavin (Vitamin B2) and flavin mononucleotide (FMN).[1][2] It is supplied as a crystalline solid that is sparingly soluble in aqueous buffers, which can pose a challenge for preparing consistent and effective concentrations for in vitro experiments.[1]

Q2: What are the recommended solvents for dissolving this compound? A2: Dimethyl sulfoxide (DMSO) is the most effective and commonly recommended solvent for preparing stock solutions of this compound.[1][3][4][5] Dimethylformamide (DMF) can also be used, but its solubilizing capacity is lower.[1][6] For aqueous-based assays, it is recommended to first dissolve this compound in DMSO and then dilute it with the aqueous buffer of choice, such as PBS.[1][6]

Q3: How should I store this compound powder and its stock solutions? A3: this compound powder should be stored at -20°C and is stable for at least four years.[1] Stock solutions prepared in solvents like DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to one month.[2][7] It is not recommended to store aqueous solutions for more than one day.[1]

Q4: Can I do anything to improve the solubility of this compound during preparation? A4: Yes. To maximize solubility, especially in DMSO, warming the solution gently (e.g., to 37°C) and using sonication or an ultrasonic bath can be effective.[7][8]

Troubleshooting Guide

Issue 1: My this compound is not fully dissolving in DMSO.

  • Possible Cause: The concentration may be too high for the solvent volume, or the dissolution process is incomplete.

  • Solution:

    • Verify Concentration: Check the solubility data to ensure you are not exceeding the maximum recommended concentration (see Table 1).

    • Apply Gentle Heat: Warm the solution to 37°C to aid dissolution.[7]

    • Use Sonication: Place the tube in an ultrasonic bath for a short period.[7][8] This can help break up small aggregates and enhance solubilization.

    • Increase Solvent Volume: If the above steps do not work, you may need to add more DMSO to lower the concentration.

Issue 2: this compound precipitates out of my cell culture medium after I add the stock solution.

  • Possible Cause: this compound has very low solubility in aqueous solutions. The final concentration in the medium may be too high, or the DMSO concentration from the stock solution is causing issues.

  • Solution:

    • Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is non-toxic and typically below 0.1%.[9]

    • Dilute in Series: Instead of adding a small volume of highly concentrated stock directly to the full volume of medium, perform a serial dilution. First, dilute the DMSO stock into a smaller volume of medium, mix thoroughly, and then add this intermediate dilution to the final culture volume.

    • Prepare a DMSO:PBS Intermediate: For maximum solubility in aqueous buffers, prepare an intermediate solution by diluting the DMSO stock in a 1:1 ratio with PBS (pH 7.2) before the final dilution into your culture medium.[1][6] Be aware that the solubility in this mixture is significantly lower than in pure DMSO (approx. 0.5 mg/mL).[1][6]

    • Work Quickly: Add the diluted this compound to your experimental setup promptly after preparation, as its stability and solubility in aqueous solutions are limited.[1]

Data Presentation
Table 1: Solubility of this compound in Various Solvents
SolventConcentration (mg/mL)Molar Concentration (mM)NotesSource(s)
DMSO55 mg/mL135.67 mMSonication is recommended.[8]
DMSO10 mg/mL~24.67 mM-[1][6][7]
DMSO5 mg/mL~12.33 mMWarmed solution.
DMSO:PBS (1:1, pH 7.2)0.5 mg/mL~1.23 mM-[1][6][7]
Dimethylformamide (DMF)0.3 mg/mL~0.74 mM-[1][6][7]
Aqueous BuffersSparingly Soluble-Direct dissolution is not recommended.[1]

Molecular Weight of this compound: 405.4 g/mol [1]

Table 2: Example Stock Solution Preparation (10 mM in DMSO)
ParameterValue
Target Concentration 10 mM
Solvent DMSO
This compound (FW: 405.4 g/mol ) 4.05 mg
Volume of DMSO 1 mL
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weigh this compound: Carefully weigh 4.05 mg of this compound powder (purity ≥95%) in a suitable microcentrifuge tube.[1]

  • Add Solvent: Add 1 mL of high-purity, anhydrous DMSO to the tube.[4][5] For best results, the solvent should be purged with an inert gas like nitrogen or argon to remove oxygen.[1]

  • Promote Dissolution: Vortex the tube thoroughly. If needed, gently warm the solution to 37°C and/or place it in an ultrasonic water bath for 5-10 minutes until the solid is completely dissolved.[7] Visually inspect for any remaining particulate matter.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed, light-protected tubes. Store at -80°C for long-term use (up to 6 months) or -20°C for short-term use (up to 1 month).[2][7]

Protocol 2: Preparation of a Working Solution for Cell-Based Assays
  • Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution by adding a small volume of the DMSO stock to your cell culture medium or PBS. For example, dilute 10 µL of the 10 mM stock into 990 µL of medium to get a 100 µM solution. Mix gently but thoroughly by pipetting.

  • Final Dilution: Add the required volume of the intermediate dilution to your experimental wells or flasks to achieve the desired final concentration. Ensure the final DMSO concentration remains below 0.1%.

  • Use Immediately: Use the prepared working solutions promptly, as this compound is less stable in aqueous environments.[1]

Visualizations

Experimental Workflow: Preparing this compound for In Vitro Assays

G cluster_prep Stock Solution Preparation cluster_work Working Solution Preparation weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Warm (37°C) & Sonicate to Dissolve add_dmso->dissolve store 4. Aliquot & Store at -80°C dissolve->store thaw 5. Thaw Stock Aliquot store->thaw Begin Experiment intermediate 6. Prepare Intermediate Dilution in Medium/PBS thaw->intermediate final 7. Add to Experiment (Final Dilution) intermediate->final use 8. Use Immediately final->use precipitate Troubleshooting: Precipitation Occurs? final->precipitate troubleshoot Check final concentration Ensure DMSO < 0.1% Use serial dilution precipitate->troubleshoot G RoF_ext This compound (Extracellular) Transport Riboflavin Transporter RoF_ext->Transport Uptake RoF_int This compound (Intracellular) Transport->RoF_int RibC Flavokinase (RibC) RoF_int->RibC Conversion RoFMN This compound Mononucleotide (RoFMN) RibC->RoFMN Riboswitch FMN Riboswitch (on mRNA) RoFMN->Riboswitch Binds to Gene_exp Riboflavin Biosynthesis & Transport Gene Expression Riboswitch->Gene_exp Downregulates Protein_syn Riboflavin-related Protein Synthesis Gene_exp->Protein_syn Growth Bacterial Growth Protein_syn->Growth

References

strategies to minimize roseoflavin-induced mutations in FMN riboswitch

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with roseoflavin and FMN riboswitches. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound on the FMN riboswitch?

A1: this compound is a natural analog of flavin mononucleotide (FMN).[1][2][3] It exerts its antimicrobial effect by binding to the aptamer domain of FMN riboswitches located in the 5' untranslated regions of bacterial mRNAs that code for riboflavin biosynthesis and transport proteins.[1][4] This binding induces a conformational change in the riboswitch, leading to the premature termination of transcription or the inhibition of translation initiation.[4][5] Consequently, the production of essential proteins for riboflavin metabolism is downregulated, leading to bacterial growth inhibition.[1][6]

Q2: Why do this compound-resistant mutants frequently appear in my experiments?

A2: The primary mechanism of resistance to this compound involves mutations within the FMN riboswitch aptamer.[1][2][3] These mutations disrupt the binding of this compound (and also FMN) to the riboswitch.[1][3] As a result, the riboswitch is no longer able to effectively regulate the downstream genes, leading to their constitutive expression. This overexpression of riboflavin biosynthesis and transport proteins allows the bacteria to overcome the inhibitory effects of this compound.[3][7] The selective pressure exerted by this compound in the growth medium favors the proliferation of these spontaneous mutants.

Q3: What are the common types of mutations observed in this compound-resistant strains?

A3: Studies on bacteria such as Bacillus subtilis and Listeria monocytogenes have identified that single point mutations, often guanosine (G) to adenosine (A) substitutions, within the conserved regions of the FMN riboswitch aptamer are common in this compound-resistant strains.[1][6] These mutations are sufficient to disrupt the ligand-binding pocket and abolish the regulatory function of the riboswitch.[1]

Q4: How can I confirm that resistance in my bacterial culture is due to FMN riboswitch mutations?

A4: To confirm that resistance is due to FMN riboswitch mutations, you can sequence the FMN riboswitch region of the resistant isolates and compare it to the wild-type sequence. Additionally, you can perform reporter gene assays. By fusing the wild-type and mutated riboswitch sequences to a reporter gene (e.g., lacZ), you can demonstrate that the mutated riboswitch no longer responds to the presence of this compound, while the wild-type riboswitch does.[1][3]

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Unexpected bacterial growth in the presence of high concentrations of this compound. Emergence of a resistant population with mutations in the FMN riboswitch.1. Isolate single colonies from the resistant population. 2. Sequence the FMN riboswitch region to identify mutations. 3. Perform a time-course experiment with a fresh culture to determine the rate at which resistance appears.
Inconsistent results in this compound susceptibility assays. Fluctuation in the proportion of resistant mutants in the inoculum.1. Start each experiment from a freshly grown single colony of a verified wild-type strain. 2. Minimize the duration of the experiment to reduce the chances of spontaneous mutations arising and taking over the culture.
Reporter gene assay shows no repression with this compound. 1. The this compound concentration may be too low. 2. The reporter construct may be incorrect. 3. The bacterial strain may have a pre-existing mutation.1. Verify the concentration and bioactivity of your this compound stock. 2. Sequence-verify your reporter plasmid. 3. Ensure you are using a wild-type strain with a functional FMN riboswitch.

Strategies to Minimize this compound-Induced Mutations

To maintain the integrity of your experiments and avoid the unwanted emergence of resistant mutants, consider the following strategies:

  • Optimize this compound Concentration: Use the minimum concentration of this compound required to achieve the desired biological effect. High concentrations exert strong selective pressure, favoring the rapid growth of resistant mutants.[8]

  • Limit Exposure Time: Whenever possible, design experiments with shorter exposure times to this compound. Prolonged exposure increases the probability of spontaneous mutations occurring and being selected for.

  • Use Appropriate Culture Conditions:

    • Rich Media: When not studying the primary mechanism of action, using a rich medium may help reduce the selective pressure, although this may also affect this compound uptake and efficacy.

    • Stationary Phase: Be aware that the stationary phase of bacterial growth is associated with an increased mutation rate.[9] Try to perform your experiments during the exponential growth phase.

  • Careful Inoculum Preparation: Always start experiments from a single, well-isolated colony confirmed to have a wild-type FMN riboswitch sequence. This minimizes the presence of pre-existing mutants in the starting culture.

  • Regular Strain Verification: Periodically re-sequence the FMN riboswitch of your wild-type strain to ensure its integrity, especially for long-term projects.

Data Presentation

Table 1: Effect of this compound and FMN Riboswitch Mutations on Reporter Gene Expression in B. subtilis

Riboswitch GenotypeConditionRelative β-galactosidase Activity (%)
Wild-TypeNo addition100
Wild-Type+ 100 µM Riboflavin< 20
Wild-Type+ 100 µM this compound< 20
Mutant (M1)No addition~100
Mutant (M1)+ 100 µM Riboflavin~100
Mutant (M1)+ 100 µM this compound~100
Mutant (M2)No addition~100
Mutant (M2)+ 100 µM Riboflavin~100
Mutant (M2)+ 100 µM this compound~100

Data adapted from studies on B. subtilis showing that wild-type FMN riboswitches repress gene expression in the presence of riboflavin or this compound, while mutant riboswitches from resistant bacteria do not.[1]

Experimental Protocols

Protocol 1: Reporter Gene Assay for FMN Riboswitch Activity
  • Construct Preparation: Clone the wild-type or mutant FMN riboswitch sequence upstream of a promoterless reporter gene (e.g., lacZ) in an appropriate expression vector.

  • Transformation: Transform the resulting plasmid into the desired bacterial host strain.

  • Culturing: Grow the bacterial cultures in a suitable medium to mid-log phase.

  • Induction: Split the culture into three subcultures: one with no addition, one with a final concentration of 100 µM this compound, and one with 100 µM riboflavin (as a positive control).[10]

  • Incubation: Continue to incubate the cultures for a defined period to allow for changes in gene expression.

  • Assay: Harvest the cells and perform a β-galactosidase assay (or other appropriate reporter assay) to quantify reporter gene expression.

  • Analysis: Normalize the results to the "no addition" control and compare the levels of repression between the wild-type and mutant riboswitches.

Protocol 2: In-line Probing Assay for this compound Binding
  • RNA Preparation: Synthesize the FMN riboswitch aptamer RNA sequence via in vitro transcription.

  • RNA Labeling: 5'-end label the RNA with ³²P-γ-ATP using T4 polynucleotide kinase.

  • Binding Reaction: Incubate the labeled RNA with a range of this compound concentrations in a reaction buffer (typically containing MgCl₂, KCl, and Tris-HCl) at a controlled temperature.[10]

  • Spontaneous Cleavage: Allow the RNA to undergo spontaneous cleavage for a set period (e.g., 40-48 hours).

  • Gel Electrophoresis: Separate the RNA cleavage products on a high-resolution denaturing polyacrylamide gel.

  • Analysis: Visualize the cleavage pattern by autoradiography. Regions of the RNA that are structured (i.e., bound by this compound) will show less spontaneous cleavage compared to unstructured regions. The dissociation constant (Kᴅ) can be determined by quantifying the change in cleavage at specific sites as a function of this compound concentration.[10]

Visualizations

Roseoflavin_Action_Pathway cluster_cell Bacterial Cell Roseoflavin_ext This compound (extracellular) Transporter Riboflavin Transporter Roseoflavin_ext->Transporter Uptake Roseoflavin_int This compound (intracellular) Transporter->Roseoflavin_int RibC Flavokinase (RibC) Roseoflavin_int->RibC Phosphorylation RoFMN This compound Mononucleotide (RoFMN) RibC->RoFMN FMN_Riboswitch FMN Riboswitch RoFMN->FMN_Riboswitch Binding & Repression Rib_Genes Riboflavin Biosynthesis/Transport Genes FMN_Riboswitch->Rib_Genes Transcription/Translation Inhibition No_Protein No Protein Synthesis Rib_Genes->No_Protein

Caption: Signaling pathway of this compound action in a bacterial cell.

Resistance_Workflow Start Start with Wild-Type Bacterial Culture Expose Expose to this compound Start->Expose Observe Observe for Growth/No Growth Expose->Observe NoGrowth Sensitive Population (Wild-Type) Observe->NoGrowth No Growth Growth Resistant Population Emerges Observe->Growth Growth Isolate Isolate Single Colonies Growth->Isolate Sequence Sequence FMN Riboswitch Region Isolate->Sequence Compare Compare to Wild-Type Sequence Sequence->Compare Mutation Mutation Identified Compare->Mutation Difference Found NoMutation No Mutation in Riboswitch (Consider other resistance mechanisms) Compare->NoMutation No Difference Logical_Relationship This compound This compound FMN_Riboswitch Functional FMN Riboswitch This compound->FMN_Riboswitch binds to Nonfunctional_Riboswitch Non-functional FMN Riboswitch This compound->Nonfunctional_Riboswitch cannot bind Gene_Repression Gene Repression FMN_Riboswitch->Gene_Repression leads to Growth_Inhibition Bacterial Growth Inhibition Gene_Repression->Growth_Inhibition causes Selective_Pressure Selective Pressure Growth_Inhibition->Selective_Pressure creates Mutation Spontaneous Mutation in Riboswitch Selective_Pressure->Mutation selects for Mutation->Nonfunctional_Riboswitch results in Gene_Derepression Gene Derepression Nonfunctional_Riboswitch->Gene_Derepression causes Resistance This compound Resistance Gene_Derepression->Resistance leads to

References

optimizing induction parameters for roseoflavin biosynthesis genes in E. coli

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of induction parameters for roseoflavin biosynthesis genes in Escherichia coli. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the key genes involved in this compound biosynthesis and where do they originate?

A1: The primary genes required for the biosynthesis of this compound are rosA, rosB, and rosC. These genes originate from the bacterium Streptomyces davaonensis. The enzymes encoded by these genes are:

  • RosB : An 8-demethyl-8-amino-riboflavin-5'-phosphate (AFP) synthase, which is a key enzyme in the pathway.

  • RosC : A phosphatase that converts AFP to 8-demethyl-8-amino-riboflavin (AF).

  • RosA : An N,N-dimethyltransferase that catalyzes the final steps to produce this compound from AF.

Q2: I am observing low to no expression of my this compound biosynthesis genes. What are the common causes and solutions?

A2: Low or no expression of heterologous genes from Streptomyces in E. coli is a common issue. Several factors could be responsible:

  • Codon Usage Bias : Streptomyces has a high GC content, and its codon usage can differ significantly from that of E. coli. This can lead to translational stalling and low protein yields.

    • Solution : Consider codon-optimizing your rosA, rosB, and rosC gene sequences for expression in E. coli. Several commercial services are available for this.

  • Plasmid and Promoter Issues : Ensure your expression vector has a strong, inducible promoter (e.g., T7) and that the plasmid was correctly constructed and verified by sequencing.

  • Induction Conditions : The concentration of the inducer (e.g., IPTG), the temperature, and the duration of induction are critical. Suboptimal conditions can lead to poor expression.

    • Solution : Perform a systematic optimization of these parameters. Start with a range of IPTG concentrations and different temperature/time combinations as outlined in the troubleshooting guides below.

Q3: My expressed this compound biosynthesis enzymes are insoluble and forming inclusion bodies. How can I improve their solubility?

A3: Inclusion body formation is a frequent challenge when overexpressing foreign proteins in E. coli. Here are some strategies to enhance solubility:

  • Lower Induction Temperature : Reducing the temperature after induction (e.g., to 18-25°C) slows down protein synthesis, allowing more time for proper folding.

  • Reduce Inducer Concentration : Lowering the IPTG concentration can decrease the rate of transcription and translation, which may prevent the aggregation of newly synthesized proteins.

  • Co-expression with Chaperones : Co-expressing molecular chaperones, such as DnaK/J/GrpE or GroEL/ES, can assist in the correct folding of your target proteins.

  • Choice of Fusion Tags : Using a highly soluble fusion partner, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST), can improve the solubility of the target protein.

Q4: How is the native riboflavin biosynthesis pathway regulated in E. coli, and how might this affect this compound production?

A4: In E. coli, the biosynthesis of riboflavin, a precursor for this compound, is regulated by the FMN riboswitch located in the 5' untranslated region (5' UTR) of the ribB mRNA. This riboswitch can bind to flavin mononucleotide (FMN) and, in doing so, alters its secondary structure to regulate both transcription and translation of the ribB gene. High levels of FMN will lead to the downregulation of riboflavin biosynthesis. Since this compound biosynthesis begins with riboflavin-5'-phosphate (FMN), the endogenous regulation of the riboflavin pathway could potentially limit the precursor supply for this compound production.

Troubleshooting Guides

Problem: Low Yield of this compound

This guide provides a systematic approach to diagnosing and resolving issues related to low final titers of this compound in your E. coli cultures.

Caption: A flowchart for troubleshooting low this compound yield.

Table 1: IPTG Concentration Optimization

IPTG Concentration (mM)Expected OutcomeConsiderations
0.05 - 0.1Lower expression levels, potentially higher solubility.Good starting point for proteins prone to aggregation.
0.2 - 0.5Moderate to high expression levels.A commonly used range for many proteins.
0.6 - 1.0High-level expression, but increased risk of inclusion bodies and metabolic burden.Use with caution, especially at higher temperatures.

Table 2: Temperature and Induction Time Optimization

Temperature (°C)Induction Time (hours)Expected Outcome
372 - 4Rapid growth and high yield, but high risk of insolubility.
304 - 6Slower growth, often improved solubility compared to 37°C.
256 - 16 (overnight)Reduced metabolic rate, generally good for soluble protein expression.
18-2012 - 24 (overnight)Slowest growth, often the best condition for difficult-to-express or aggregation-prone proteins.

Experimental Protocols

Protocol 1: Small-Scale Induction Trials for Optimizing Expression

This protocol describes a method to systematically test different induction parameters in parallel to identify the optimal conditions for expressing the this compound biosynthesis genes.

Materials:

  • E. coli BL21(DE3) strain transformed with expression plasmids for rosA, rosB, and rosC.

  • Luria-Bertani (LB) medium with appropriate antibiotics.

  • IPTG stock solution (e.g., 1 M).

  • Shaking incubator.

  • Spectrophotometer.

Procedure:

  • Inoculate a single colony of the transformed E. coli into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • The next morning, inoculate 50 mL of fresh LB medium (with antibiotic) with the overnight culture to a starting OD600 of 0.05-0.1.

  • Incubate the culture at 37°C with shaking until the OD600 reaches 0.5-0.8.

  • Just before induction, remove a 1 mL aliquot as your "uninduced" control.

  • Divide the main culture into smaller, equal volumes (e.g., 5 mL) in separate sterile tubes for each induction condition you want to test.

  • Add IPTG to each tube to achieve the desired final concentrations (e.g., 0.1 mM, 0.5 mM, 1.0 mM).

  • Incubate the tubes at different temperatures (e.g., 37°C, 30°C, 25°C, 20°C) for varying durations (e.g., 4 hours, 8 hours, 16 hours).

  • After the induction period, measure the final OD600 of each culture.

  • Harvest the cells by centrifugation.

  • Analyze the expression levels and solubility of RosA, RosB, and RosC from each condition by SDS-PAGE and Western blot.

Protocol 2: Quantification of this compound by HPLC

This protocol provides a general method for the quantification of this compound from culture supernatants using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Culture supernatant.

  • HPLC system with a fluorescence or UV detector.

  • C18 reverse-phase column.

  • Methanol (HPLC grade).

  • Formic acid.

  • Ammonium formate.

  • This compound standard.

Procedure:

  • Prepare a mobile phase of methanol and a buffer such as 10 mM formic acid and 10 mM ammonium formate (pH 3.7).

  • Prepare a standard curve using known concentrations of a this compound standard.

  • Centrifuge your E. coli culture to pellet the cells.

  • Filter the supernatant through a 0.22 µm filter to remove any remaining cells or debris.

  • Inject a known volume of the filtered supernatant onto the C18 column.

  • Elute the compounds using a gradient of increasing methanol concentration.

  • Detect this compound using a fluorescence detector (excitation ~460 nm, emission ~525 nm) or a UV detector at approximately 460 nm.

  • Quantify the amount of this compound in your sample by comparing the peak area to the standard curve.

Signaling Pathways and Experimental Workflows

FMN Riboswitch Regulation of Riboflavin Biosynthesis

The FMN riboswitch in E. coli controls the expression of the ribB gene, which is involved in the biosynthesis of riboflavin, a precursor for this compound. The following diagram illustrates this regulatory mechanism.

challenges in purifying roseoflavin from complex mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of roseoflavin from complex mixtures, particularly from microbial fermentation broths.

Troubleshooting Guide

Low Yield of Purified this compound

Question: My final yield of this compound after purification is consistently low. What are the potential causes and how can I improve recovery?

Answer: Low recovery of this compound can arise from several factors throughout the extraction and purification process. Consider the following potential causes and solutions:

  • Inefficient Extraction: The initial extraction from the Streptomyces fermentation broth is a critical step. The choice of solvent and pH can significantly impact the recovery of this compound.

    • Solution: Ensure that the culture supernatant is properly separated from the mycelia by centrifugation (e.g., 6000-8000 x g for 10 minutes). For initial capture, consider solid-phase extraction (SPE) with a C18 sorbent or liquid-liquid extraction with a suitable organic solvent like ethyl acetate. Acidification of the supernatant prior to extraction may improve the recovery of some flavins.

  • Degradation during Purification: this compound is sensitive to light and may degrade under certain pH and temperature conditions.

    • Solution: Protect all samples and fractions from light by using amber vials or covering glassware with aluminum foil. Perform purification steps at reduced temperatures (e.g., 4°C) when possible. This compound is most stable in aqueous solutions around pH 5-6. Avoid prolonged exposure to highly acidic or alkaline conditions.

  • Suboptimal Chromatography Conditions: Improper mobile phase composition, gradient, or flow rate can lead to poor separation and loss of product.

    • Solution: Methodically optimize your preparative HPLC conditions. This includes scouting different solvent systems (e.g., methanol/water vs. acetonitrile/water), adjusting the pH of the aqueous mobile phase with volatile modifiers like formic or acetic acid, and optimizing the gradient slope to ensure good separation from impurities.

  • Incomplete Elution from Column: this compound may be irreversibly adsorbed to the stationary phase if the mobile phase is not strong enough to elute it completely.

    • Solution: Ensure that the final mobile phase composition in your gradient is strong enough to elute all bound this compound. A final column wash with a strong solvent like 100% methanol or acetonitrile at the end of each run can help regenerate the column and recover any strongly retained compounds.

Poor Peak Shape in HPLC Analysis

Question: My this compound peak in the HPLC chromatogram is broad or tailing. What could be causing this and how can I improve the peak shape?

Answer: Poor peak shape can compromise purity and make accurate quantification difficult. Common causes and their solutions are outlined below:

  • Column Overload: Injecting too much sample onto the column is a common cause of peak broadening and fronting in preparative chromatography.

    • Solution: Perform a loading study on an analytical column to determine the maximum sample amount that can be injected without significant loss of resolution. Based on this, scale up the injection volume for your preparative column. If your sample is too concentrated, dilute it in the initial mobile phase.

  • Column Degradation or Contamination: Over time, HPLC columns can lose efficiency due to contamination or degradation of the stationary phase.

    • Solution: Use a guard column to protect your main preparative column from contaminants. If performance declines, try flushing the column with a series of strong solvents as recommended by the manufacturer. If this does not resolve the issue, the column may need to be replaced.

  • Inappropriate Mobile Phase: The pH or composition of the mobile phase can affect the interaction of this compound with the stationary phase.

    • Solution: Ensure the mobile phase is properly mixed and degassed. The pH of the mobile phase can influence the ionization state of this compound; adding a modifier like formic acid (e.g., 0.1%) can improve peak shape. Experiment with different organic solvents (methanol vs. acetonitrile) as they can offer different selectivities.

  • Excessive System Dead Volume: Large volumes in tubing, connections, or the detector flow cell can lead to band broadening.

    • Solution: Use tubing with the smallest possible inner diameter and keep the length to a minimum. Ensure all fittings are properly connected to avoid dead volume.

Frequently Asked Questions (FAQs)

Q1: How can I effectively extract this compound from a Streptomyces fermentation broth before purification?

A1: A common workflow involves first separating the cells from the culture broth by centrifugation (e.g., 6000 x g, 10 min). The resulting supernatant can then be prepared for chromatography. One method is to acidify the supernatant with an acid like trichloroacetic acid (TCA) to a final concentration of 5% (w/v), incubate at 4°C, and then centrifuge again to precipitate proteins and other macromolecules. The clarified, acidified supernatant is then filtered (e.g., through a 0.2 µm filter) before injection onto a preparative HPLC column. Alternatively, solid-phase extraction (SPE) using a C18 cartridge can be used to concentrate this compound and remove polar impurities from the supernatant.

Q2: What are the most likely co-eluting impurities during this compound purification from a natural source?

A2: When purifying from Streptomyces cultures, the most probable co-eluting impurities are other antibiotics produced by the strain and structurally similar flavins. Riboflavin, the biosynthetic precursor to this compound, is a very common impurity. Other colored compounds or secondary metabolites from the fermentation broth may also co-elute. Using a high-resolution HPLC column and optimizing the mobile phase selectivity are key to separating these related compounds. HPLC-MS is an invaluable tool for identifying the presence of co-eluting impurities by their different mass-to-charge ratios.

Q3: My HPLC chromatogram shows a single peak. Can I be sure that my this compound is pure?

A3: Not necessarily. A single peak on a chromatogram, especially with UV detection, does not guarantee purity. Structurally similar impurities, such as riboflavin or other flavin analogs, may co-elute under the main peak. To confirm purity, it is essential to use mass spectrometry (MS) detection in conjunction with HPLC. An LC-MS analysis will reveal if the peak corresponds to a single mass-to-charge ratio (m/z) consistent with this compound (C₁₈H₂₃N₅O₆, molecular weight: 405.41 g/mol ).

Q4: What are the optimal storage conditions for purified this compound?

A4: this compound should be stored as a solid at -20°C and protected from light. It is stable for at least 4 years under these conditions. If you need to prepare a stock solution, dissolve it in DMSO and store at -20°C or -80°C. Aqueous solutions of this compound are not recommended for long-term storage and should ideally be used within a day.

Q5: What analytical techniques are best for monitoring the purification process?

A5: High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) or a UV-Vis detector is the primary method for monitoring this compound purification. This compound has a distinct red color and a characteristic absorbance maximum around 491-509 nm, which allows for selective detection. For checking the purity of fractions and confirming the identity of the compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. Thin-Layer Chromatography (TLC) can also be a quick and inexpensive way to qualitatively assess the presence of this compound in different fractions during column chromatography.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₈H₂₃N₅O₆
Molecular Weight405.41 g/mol
AppearanceFaint red to dark brown-red powder/crystalline solid
UV/Vis λmax~219, 259, 491 nm
Solubility
DMSO~5-55 mg/mL (may require warming/sonication)
Aqueous BuffersSparingly soluble
WaterInsoluble
Stability
Solid (-20°C)≥ 4 years (protect from light)
In Solvent (-80°C)Up to 1 year (protect from light and moisture)

Table 2: Typical Preparative HPLC Parameters for this compound Purification

ParameterRecommended SettingRationaleReference(s)
Column Reversed-Phase C18 or BiphenylGood retention and selectivity for flavins.
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium Formate (pH ~3.7)Provides good peak shape and volatility for LC-MS.
Mobile Phase B Methanol or Acetonitrile with 0.1% Formic AcidOrganic solvent for elution.
Gradient Linear gradient from low %B to high %B (e.g., 15% to 100% Methanol)To separate compounds with different polarities.
Flow Rate Scaled up from analytical method (dependent on column diameter)To maintain separation efficiency on a larger column.
Detection UV/Vis at ~490-510 nmSelective detection of this compound.
Temperature 30-50°CCan improve peak shape and reduce viscosity.

Experimental Protocols

Protocol 1: Extraction of this compound from Streptomyces Culture
  • Culture Harvest: Grow the Streptomyces strain in a suitable production medium (e.g., YS broth) until the stationary phase is reached, typically indicated by a reddish color in the culture.

  • Cell Separation: Pellet the mycelia by centrifugation at 6,000-8,000 x g for 10 minutes at 4°C. Carefully decant and collect the this compound-containing supernatant.

  • Protein Precipitation (Optional but Recommended): While stirring the supernatant on ice, slowly add a stock solution of trichloroacetic acid (TCA) to a final concentration of 5% (w/v).

  • Clarification: Incubate the acidified mixture on ice for 10-20 minutes to allow proteins to precipitate. Remove the precipitate by centrifugation at 10,000 x g for 15 minutes at 4°C.

  • Filtration: Filter the clarified supernatant through a 0.22 µm syringe filter to remove any remaining particulates. The sample is now ready for preparative HPLC.

Protocol 2: Preparative HPLC Purification of this compound
  • System Equilibration: Equilibrate the preparative HPLC system, equipped with a C18 column, with the initial mobile phase conditions (e.g., 85% Mobile Phase A, 15% Mobile Phase B) until a stable baseline is achieved.

  • Sample Injection: Inject the filtered extract onto the column. The injection volume should be determined based on prior loading studies.

  • Gradient Elution: Run

Technical Support Center: Mitigating Roseoflavin Toxicity in Production Hosts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving roseoflavin production and use.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound toxicity in production hosts like Bacillus subtilis and Escherichia coli?

This compound, a structural analog of riboflavin, exerts its toxicity through two main mechanisms:

  • Inhibition of Flavoenzymes: this compound is taken up by riboflavin transporters and subsequently converted into fraudulent flavin cofactors, this compound mononucleotide (RoFMN) and this compound adenine dinucleotide (RoFAD), by the host's own flavokinases and FAD synthetases.[1] These analogs can then replace the natural FMN and FAD in essential flavoenzymes, leading to their inactivation and disruption of critical cellular redox reactions.[1][2]

  • Repression of Riboflavin Biosynthesis: this compound and its phosphorylated form, RoFMN, can bind to FMN riboswitches, which are RNA regulatory elements in the 5' untranslated region of mRNAs for riboflavin biosynthesis and transport genes.[3][4][5] This binding induces a conformational change in the RNA that leads to premature transcription termination or inhibition of translation, effectively shutting down the production and uptake of riboflavin, an essential vitamin.[3][4]

Q2: My production host is highly sensitive to the this compound it produces. What are the primary strategies to mitigate this toxicity?

There are three main strategies to combat this compound toxicity in production hosts:

  • Overproduction of Riboflavin: Increasing the intracellular concentration of riboflavin can outcompete this compound for binding to FMN riboswitches and for incorporation into flavoenzymes.[1] This can be achieved by engineering the host to overexpress genes of the riboflavin operon.

  • Mutation of the FMN Riboswitch: Introducing specific point mutations in the FMN riboswitch aptamer can disrupt its ability to bind this compound (and FMN), leading to constitutive expression of the riboflavin biosynthesis and transport genes, thereby increasing riboflavin levels and conferring resistance.[1][2]

  • Enhanced Export of this compound: Introducing or overexpressing a transporter protein capable of exporting this compound from the cell can reduce its intracellular concentration and alleviate its toxic effects. The RibM protein from Streptomyces davaonensis has been shown to function as a riboflavin and this compound transporter.[6][7]

Q3: Which production host is more naturally resistant to this compound, B. subtilis or C. glutamicum?

Corynebacterium glutamicum exhibits a higher natural resistance to this compound compared to Bacillus subtilis. Growth of B. subtilis 168 is inhibited at a this compound concentration of 50 µM, whereas C. glutamicum shows reduced growth only at 200 µM.[6]

Q4: I am trying to develop a this compound-resistant strain by selecting for spontaneous mutants. What is a common and effective method for this?

A widely used method is to plate a large population of the wild-type host cells on a solid medium containing a concentration of this compound that is inhibitory to the wild-type. Colonies that appear after incubation are likely to be spontaneous mutants that have acquired resistance. These can then be isolated and further characterized. A detailed protocol is provided in the "Experimental Protocols" section.

Troubleshooting Guides

Problem 1: My engineered strain is not producing the expected high titers of this compound.

Possible Cause Troubleshooting Step
Insufficient precursor (riboflavin) supply. Overexpress the genes of the riboflavin operon (ribDEAHT in B. subtilis) to increase the intracellular pool of riboflavin, the direct precursor for this compound synthesis.[8]
Feedback inhibition by this compound. Introduce mutations in the FMN riboswitch to deregulate the riboflavin biosynthesis pathway and ensure a constant supply of precursor.[1][2]
Toxicity of this compound to the production host. 1. Overexpress a transporter like ribM to export this compound.[6] 2. Co-culture with a riboflavin-overproducing strain to provide external riboflavin.
Suboptimal expression of this compound biosynthesis genes (rosA, rosB, rosC). 1. Use strong, inducible promoters to control the expression of the ros genes. 2. Optimize codon usage of the ros genes for the specific production host.
Inefficient conversion of riboflavin to this compound. Overexpress the riboflavin kinase (ribF) to enhance the initial phosphorylation of riboflavin, a key step in the biosynthesis of this compound.[9]

Problem 2: My this compound-resistant mutants are not overproducing riboflavin.

Possible Cause Troubleshooting Step
The resistance mechanism is not due to FMN riboswitch mutation. Sequence the FMN riboswitch region of the resistant mutants to check for mutations. If none are present, investigate other potential resistance mechanisms, such as mutations in the flavokinase/FAD synthetase that reduce the conversion of this compound to its toxic analogs.
The FMN riboswitch mutation does not lead to significant deregulation. Not all mutations in the FMN riboswitch lead to the same level of deregulation. Screen multiple resistant mutants to identify those with the highest riboflavin production.
The assay for riboflavin production is not sensitive enough. Use a more sensitive method for riboflavin quantification, such as HPLC or a microbiological assay. A protocol for a fluorescence-based assay is provided below.

Data Presentation

Table 1: this compound Toxicity and Production in Different Bacterial Hosts

Host StrainThis compound Concentration for Growth InhibitionMaximum this compound Titer AchievedReference
Bacillus subtilis 16850 µMNot reported for this strain[6]
Corynebacterium glutamicum200 µM1.6 ± 0.2 µM (ca. 0.7 mg/L)[6]
Engineered C. glutamicum CgRose6-17.4 ± 1.5 mg/L[9]
Streptomyces davaonensis (natural producer)Resistant34.9 ± 5.2 µM (ca. 14 mg/L)[6]

Experimental Protocols

Protocol 1: Selection of Spontaneous this compound-Resistant Mutants

This protocol describes a method for isolating spontaneous mutants of a bacterial host that are resistant to this compound.

Materials:

  • Bacterial host strain (e.g., Weissella cibaria, B. subtilis)

  • Appropriate growth medium (e.g., MRSG for W. cibaria)[10]

  • Riboflavin Assay Medium (RAM)[10]

  • This compound stock solution

  • Sterile plates and culture tubes

Methodology:

  • Grow the parental bacterial strain in its appropriate liquid medium to mid-exponential phase (e.g., OD600nm of 1.0).[10]

  • Dilute the culture in RAM to an OD600nm of 0.025.[10]

  • Prepare several aliquots of the diluted culture and supplement each with a different concentration of this compound (e.g., 100, 200, 300, or 400 µg/mL).[10]

  • Incubate the cultures at the optimal temperature for the host (e.g., 30°C for W. cibaria) for approximately 60 hours.[10]

  • After incubation, pellet the cultures by centrifugation.[10]

  • Resuspend the cell pellets in a small volume of fresh medium and plate dilutions onto solid medium containing the same concentration of this compound used for selection.

  • Incubate the plates until colonies appear.

  • Isolate individual colonies and streak them onto fresh selective plates to confirm resistance.

  • Characterize the resistant mutants by sequencing the FMN riboswitch and quantifying riboflavin production.[10]

Protocol 2: Quantification of Riboflavin in Culture Supernatants (Fluorescence Assay)

This protocol provides a rapid method for quantifying riboflavin production by measuring its natural fluorescence.

Materials:

  • Bacterial cultures grown in a defined medium (e.g., RAMS)[11]

  • 96-well black, clear-bottom microplates

  • Fluorometer/plate reader with excitation at ~440 nm and emission at ~520 nm

  • Riboflavin standard solution of known concentration

Methodology:

  • Grow the bacterial strains in a suitable defined liquid medium.

  • At desired time points, collect culture samples and centrifuge to pellet the cells.

  • Transfer the supernatant to a new tube.

  • Prepare a standard curve by making serial dilutions of the riboflavin standard solution in the same growth medium.

  • Pipette 200 µL of each supernatant sample and the riboflavin standards into the wells of a 96-well microplate in triplicate.[11]

  • Measure the fluorescence using an excitation wavelength of 440 nm and an emission wavelength of 520 nm.[11][12]

  • Subtract the fluorescence of a blank medium control from all readings.

  • Determine the concentration of riboflavin in the samples by comparing their fluorescence values to the standard curve.

Visualizations

Roseoflavin_Toxicity_Pathway cluster_extracellular Extracellular cluster_cell Cellular Environment Roseoflavin_ext This compound RibU Riboflavin Transporter (e.g., RibU, RibM) Roseoflavin_ext->RibU Uptake Riboflavin_ext Riboflavin Riboflavin_ext->RibU Uptake Roseoflavin_int Intracellular This compound RibU->Roseoflavin_int Riboflavin_int Intracellular Riboflavin RibU->Riboflavin_int Flavokinase Flavokinase/ FAD Synthetase Roseoflavin_int->Flavokinase FMN_Riboswitch FMN Riboswitch Roseoflavin_int->FMN_Riboswitch Binding Riboflavin_int->Flavokinase RoFMN_RoFAD RoFMN / RoFAD (Fraudulent Cofactors) Flavokinase->RoFMN_RoFAD Conversion FMN_FAD FMN / FAD (Active Cofactors) Flavokinase->FMN_FAD Conversion Flavoenzymes Flavoenzymes RoFMN_RoFAD->Flavoenzymes Incorporation FMN_FAD->Flavoenzymes Incorporation Inactive_Flavoenzymes Inactive Flavoenzymes Flavoenzymes->Inactive_Flavoenzymes Inactivation Active_Flavoenzymes Active Flavoenzymes Flavoenzymes->Active_Flavoenzymes Activation Repression Transcription/ Translation Repression FMN_Riboswitch->Repression Rib_Operon Riboflavin Operon Mitigation_Strategies cluster_problem Problem cluster_strategies Mitigation Strategies cluster_mechanisms Mechanisms of Action Toxicity This compound Toxicity Overproduction Riboflavin Overproduction Toxicity->Overproduction Counteracted by Mutation FMN Riboswitch Mutation Toxicity->Mutation Bypassed by Export This compound Export Toxicity->Export Reduced by Competition Competitive Antagonism Overproduction->Competition Leads to Deregulation Deregulation of Riboflavin Synthesis Mutation->Deregulation Causes Reduction Reduced Intracellular This compound Export->Reduction Results in Experimental_Workflow start Start: Wild-Type Production Host selection Selection on This compound Plates start->selection isolation Isolate Resistant Colonies selection->isolation characterization Characterization of Resistant Mutants isolation->characterization sequencing Sequence FMN Riboswitch characterization->sequencing quantification Quantify Riboflavin Production (HPLC/Fluorescence) characterization->quantification engineering Metabolic Engineering (e.g., ribM overexpression) sequencing->engineering quantification->engineering end End: Optimized This compound-Resistant Production Host engineering->end

References

factors affecting the reproducibility of roseoflavin experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with roseoflavin.

Troubleshooting Guides

Issue: Inconsistent or No Antimicrobial Activity Observed

Possible Cause 1: this compound Degradation

  • Troubleshooting Steps:

    • Light Protection: this compound is light-sensitive and can degrade when exposed to light, leading to reduced or no antimicrobial activity.[1] All steps involving this compound solutions, from preparation to incubation, should be performed in the dark or under amber light conditions. Wrap stock solution containers and culture plates in aluminum foil.

    • Solvent and Buffer Choice: The solvent and buffer can impact this compound stability. For instance, phosphate and Tris buffers can catalyze its photodegradation.[1] Consider using alternative buffer systems if photodegradation is suspected.

    • Fresh Solutions: Prepare fresh this compound solutions for each experiment. Avoid using old stock solutions, as the compound's stability over long-term storage in solution can be variable.

Possible Cause 2: Inappropriate Bacterial Strain or Species

  • Troubleshooting Steps:

    • Gram-Stain Specificity: this compound's antimicrobial activity is most pronounced against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[2] Its effectiveness against Gram-negative bacteria is limited due to restricted uptake.[2] Ensure the target organism is appropriate.

    • Riboflavin Transporter Presence: this compound uptake is mediated by riboflavin transporters.[3][4] Bacteria lacking these transporters will be inherently resistant. Verify the presence and expression of riboflavin transporters in your target organism if possible.

Possible Cause 3: Development of Resistance

  • Troubleshooting Steps:

    • Mutation in FMN Riboswitch: Resistance to this compound can arise from mutations in the FMN riboswitch, which regulates riboflavin biosynthesis and transport genes.[5][6] This can lead to an overproduction of riboflavin, which competes with this compound.

    • Culture Conditions: Prolonged exposure to sub-lethal concentrations of this compound can select for resistant mutants.[6] Use a sufficiently high concentration of this compound to ensure effective inhibition and minimize the emergence of resistance during the experiment.

Possible Cause 4: Suboptimal Assay Conditions

  • Troubleshooting Steps:

    • Media Composition: The composition of the culture medium can influence the outcome. For antimicrobial susceptibility testing, a minimal medium is often preferred to avoid components that might interfere with this compound's action.[2]

    • Inoculum Density: Ensure a consistent and appropriate initial optical density (OD) of the bacterial culture for inoculation, as specified in your protocol (e.g., an initial OD600 of approximately 0.1).[2]

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a toxic analog of riboflavin.[3] It is actively transported into bacterial cells via riboflavin transporters.[3][4] Inside the cell, it is converted into its active forms, this compound mononucleotide (RoFMN) and this compound adenine dinucleotide (RoFAD), by the same enzymes that process riboflavin.[4][7] These analogs then interfere with essential cellular processes in two primary ways:

  • FMN Riboswitch Binding: RoFMN binds to FMN riboswitches, which are regulatory RNA elements that control the expression of genes involved in riboflavin biosynthesis and transport.[5][7] This binding represses these genes, leading to a deficiency in natural flavins.

  • Flavoenzyme Inhibition: RoFMN and RoFAD can replace the natural cofactors (FMN and FAD) in flavoenzymes, rendering these essential enzymes partially or completely inactive.[4][8]

2. How should I prepare and store this compound stock solutions?

  • Solvent: this compound is soluble in DMSO.[4][9] It is weakly soluble in water and methanol.[1] For stock solutions, DMSO is the recommended solvent.

  • Preparation: To prepare a stock solution, dissolve this compound powder in newly opened, high-purity DMSO.[9] Gentle warming or ultrasonic treatment may be necessary to achieve complete dissolution.[9]

  • Storage: Store stock solutions at -20°C or -80°C, protected from light. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

3. Why is my Gram-negative bacterium not sensitive to this compound?

Gram-negative bacteria are often intrinsically resistant to this compound primarily due to limited uptake into the cell.[2] The outer membrane of Gram-negative bacteria can act as a barrier, and they may lack the specific riboflavin transporters necessary for efficient this compound import.

4. Can I use riboflavin in my culture medium when testing for this compound's antimicrobial activity?

No, you should avoid adding riboflavin to the culture medium. This compound and riboflavin compete for the same transporters and cellular machinery.[3] The presence of excess riboflavin will antagonize the antimicrobial effect of this compound.

5. What are the key parameters to consider when setting up a this compound antimicrobial assay?

  • Bacterial Strain: Use a susceptible Gram-positive strain.

  • Culture Medium: A defined minimal medium is preferable.

  • This compound Concentration: Use a concentration range appropriate for your target organism, typically in the µM range.

  • Inoculum Size: Standardize the initial bacterial cell density (e.g., OD600 of 0.1).[2]

  • Light Protection: Protect your plates and solutions from light throughout the experiment.

  • Controls: Include a no-roseoflavin control and a solvent (e.g., DMSO) control.

Quantitative Data Summary

Table 1: Solubility of this compound

SolventSolubilityNotes
DMSO50 mg/mL (123.33 mM)Ultrasonic treatment may be needed. Hygroscopic DMSO can affect solubility.[9]
WaterWeakly soluble[1]
MethanolWeakly soluble[1]
ChloroformPractically insoluble[1]

Table 2: Binding Affinities (Kd) to FMN Riboswitches

LigandB. subtilis ribD FMN RiboswitchS. davawensis FMN Riboswitch
This compound~100 nM10 nM
Riboflavin-50 nM
FMN-≤ 100 pM

Data from in-line probing assays.[5]

Experimental Protocols

Protocol 1: General Antimicrobial Susceptibility Testing in Microtiter Plates

  • Strain Preparation: Inoculate a single colony of the test bacterium into an appropriate broth and grow overnight at the optimal temperature with shaking.

  • Inoculum Preparation: Dilute the overnight culture in fresh minimal medium to achieve an initial OD600 of approximately 0.1.

  • This compound Preparation: Prepare a series of two-fold dilutions of this compound in the minimal medium in a 96-well microtiter plate. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects bacterial growth.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate.

  • Incubation: Cover the plate and wrap it in aluminum foil to protect it from light. Incubate at the optimal growth temperature for the bacterium for a specified period (e.g., 24 hours).

  • Data Analysis: Measure the optical density at 600 nm (OD600) using a plate reader to determine bacterial growth. The minimum inhibitory concentration (MIC) is the lowest concentration of this compound that prevents visible growth.

Visualizations

Roseoflavin_Mechanism_of_Action Roseoflavin_ext This compound (Extracellular) Riboflavin_ext Riboflavin (Extracellular) Rib_Transporter Riboflavin Transporter Roseoflavin_ext->Rib_Transporter Uptake Riboflavin_ext->Rib_Transporter Uptake (Competition) Cell_Membrane Cell Membrane Roseoflavin_int This compound (Intracellular) Rib_Transporter->Roseoflavin_int Riboflavin_int Riboflavin (Intracellular) Rib_Transporter->Riboflavin_int Flavokinase Flavokinase/ FAD Synthetase Roseoflavin_int->Flavokinase Riboflavin_int->Flavokinase RoFMN_RoFAD RoFMN / RoFAD Flavokinase->RoFMN_RoFAD FMN_FAD FMN / FAD Flavokinase->FMN_FAD FMN_Riboswitch FMN Riboswitch RoFMN_RoFAD->FMN_Riboswitch Binds Flavoenzymes Apo-Flavoenzymes RoFMN_RoFAD->Flavoenzymes Binds FMN_FAD->Flavoenzymes Rib_Genes Riboflavin Biosynthesis & Transport Genes FMN_Riboswitch->Rib_Genes Repression Repression Inactive_Flavo Inactive Holo-Flavoenzymes Flavoenzymes->Inactive_Flavo Active_Flavo Active Holo-Flavoenzymes Flavoenzymes->Active_Flavo Inhibition Inhibition Roseoflavin_Experiment_Workflow Start Start Prep_Culture Prepare Overnight Bacterial Culture Start->Prep_Culture Prep_RoF Prepare this compound Stock Solution (in DMSO) Start->Prep_RoF Dilute_Culture Dilute Culture to Working Concentration (e.g., OD600 = 0.1) Prep_Culture->Dilute_Culture Serial_Dilute Prepare Serial Dilutions of this compound in 96-Well Plate Prep_RoF->Serial_Dilute Inoculate Inoculate Wells with Bacterial Suspension Dilute_Culture->Inoculate Serial_Dilute->Inoculate Incubate Incubate Plate (Protected from Light) Inoculate->Incubate Measure Measure OD600 Incubate->Measure Analyze Analyze Data (Determine MIC) Measure->Analyze End End Analyze->End

References

Validation & Comparative

Validating the Specific Binding of Roseoflavin to the FMN Riboswitch: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers engaged in antibiotic discovery and the study of RNA-mediated gene regulation, validating the specific interaction between a ligand and its target is paramount. This guide provides a comparative analysis of experimental data and methodologies for validating the binding of roseoflavin, a natural antibiotic, to the Flavin Mononucleotide (FMN) riboswitch.

Riboswitches are structured RNA elements, typically in the 5'-untranslated region of messenger RNAs, that regulate gene expression by binding directly to specific metabolites.[1][2][3] The FMN riboswitch, a highly conserved element in many bacteria, controls the biosynthesis and transport of riboflavin, an essential vitamin.[2][4] It achieves this by binding to FMN, a derivative of riboflavin.[2] this compound, a structural analog of FMN, can also bind to the FMN riboswitch, hijacking this regulatory system to suppress essential gene expression, which underlies its antimicrobial activity.[5][6][7]

Comparative Binding Affinities

The efficacy of this compound as an FMN riboswitch inhibitor is rooted in its binding affinity relative to the natural ligand, FMN, and its precursor, riboflavin. Several studies have quantified these interactions, revealing variations across different bacterial species. The dissociation constant (KD) is a key metric, with a lower KD value indicating a stronger binding affinity.

LigandTarget RiboswitchDissociation Constant (KD) / IC50Experimental Method
FMN Bacillus subtilisribD~5 nMIn-line Probing
This compound Bacillus subtilisribD~100 nMIn-line Probing
Riboflavin Bacillus subtilisribD~3 µMIn-line Probing
FMN Streptomyces davawensisribB≤100 pMIn-line Probing
This compound Streptomyces davawensisribB10 nMIn-line Probing
Riboflavin Streptomyces davawensisribB50 nMIn-line Probing
FMN Bacillus subtilisribD0.4 ± 0.01 µM (IC50)Photoaffinity Labeling
This compound Bacillus subtilisribD7.0 ± 0.18 µM (IC50)Photoaffinity Labeling
This compound Bacillus subtilisribD (in vivo)5 ± 0.64 µM (IC50)Photoaffinity Labeling

Data compiled from references[4][5][8].

These data show that while FMN consistently exhibits the highest affinity for its riboswitch, this compound binds with significantly higher affinity than riboflavin.[5] For instance, with the B. subtilis ribD aptamer, this compound's affinity is about 30 times stronger than that of riboflavin.[5] Interestingly, the S. davawensis ribB FMN riboswitch shows a remarkable ability to discriminate between FMN and its phosphorylated analog, this compound mononucleotide (RoFMN), a key factor in the organism's natural resistance to the antibiotic it produces.[9][10]

Key Experimental Protocols

Validating ligand binding requires robust experimental techniques that can quantify affinity and specificity. The following are key methods used in the study of the this compound-FMN riboswitch interaction.

In-line Probing

This technique leverages the principle that unstructured regions of RNA are more susceptible to spontaneous cleavage than structured regions.[5] Ligand binding alters the RNA's secondary and tertiary structure, and these changes can be mapped by observing the resulting cleavage patterns on a gel. It is a powerful method for confirming direct ligand-RNA interaction and determining the dissociation constant.[5]

Experimental Protocol:

  • RNA Preparation: The FMN riboswitch RNA is transcribed in vitro. The 5' end of the RNA is radiolabeled, typically with ³²P, for visualization.

  • Ligand Incubation: The labeled RNA is incubated in a buffered solution with varying concentrations of the ligand (e.g., FMN, this compound, riboflavin). A control sample with no ligand is included.

  • Spontaneous Cleavage: The reaction is allowed to proceed for a set period (e.g., 40-48 hours) at room temperature to allow for spontaneous internucleotide bond cleavage in unstructured regions.

  • Gel Electrophoresis: The RNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).

  • Data Analysis: The gel is imaged, and the intensity of the bands corresponding to cleavage sites is quantified. The fraction of RNA bound is plotted against the ligand concentration, and the data are fitted to a binding curve to calculate the apparent KD.[5]

G cluster_prep RNA Preparation cluster_assay Binding & Cleavage cluster_analysis Analysis T7 In Vitro Transcription (T7 RNA Polymerase) Label 5' End-Labeling (³²P) T7->Label Incubate Incubate Labeled RNA with Ligand Gradient Label->Incubate Cleave Spontaneous Cleavage (~48h at 25°C) Incubate->Cleave PAGE Denaturing PAGE Cleave->PAGE Quantify Phosphorimaging & Band Quantification PAGE->Quantify Fit Fit Data to Binding Curve (Calculate KD) Quantify->Fit G cluster_binding Competition Binding cluster_crosslink Covalent Labeling cluster_analysis Analysis Incubate Incubate RNA with Competitor (this compound/FMN) AddProbe Add Photoreactive FMN Probe Incubate->AddProbe UV UV Irradiation (Cross-linking) AddProbe->UV Click Click Chemistry (Attach Fluorophore) UV->Click PAGE Denaturing PAGE Click->PAGE Quantify Fluorescence Imaging & Quantification PAGE->Quantify Fit Calculate IC₅₀ Quantify->Fit G cluster_unbound Gene Expression ON cluster_bound Gene Expression OFF Unbound FMN Riboswitch (Unbound State) AntiTerm Antiterminator Conformation Forms Unbound->AntiTerm Bound Ligand Binds Aptamer Domain Unbound->Bound Ligand Binding Transcription Full-Length mRNA Transcription AntiTerm->Transcription Translation Protein Synthesis Transcription->Translation Ligand High [FMN] or This compound Present Ligand->Bound Term Terminator Hairpin Conformation Forms Bound->Term Termination Premature Transcription Termination Term->Termination NoProtein No Protein Synthesis Termination->NoProtein

References

Competitive Binding of Roseoflavin and Riboflavin to FMN Riboswitches: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinities of roseoflavin and riboflavin to flavin mononucleotide (FMN) riboswitches, supported by experimental data. Detailed methodologies for key competition assays are presented to facilitate the design and interpretation of related studies.

The discovery of riboswitches, non-coding RNA elements that regulate gene expression in response to binding small molecules, has opened new avenues for the development of novel antimicrobial agents. The FMN riboswitch, which controls the expression of genes involved in the biosynthesis and transport of riboflavin (vitamin B2), is a particularly promising target. This compound, a naturally occurring antibiotic and an analog of riboflavin, has been shown to bind to the FMN riboswitch, thereby inhibiting bacterial growth.[1][2][3] This guide delves into the competitive binding dynamics between this compound and the natural ligand, riboflavin, for the FMN riboswitch.

Quantitative Comparison of Binding Affinities

The efficacy of this compound as a riboswitch-targeting antibiotic is rooted in its ability to compete with the natural ligand, FMN (the active form of riboflavin in this context), for binding to the riboswitch aptamer. Various studies have quantified the binding affinities of this compound, riboflavin, and FMN to FMN riboswitches from different bacterial species. The data, summarized in the table below, consistently demonstrate that this compound and its phosphorylated form, this compound mononucleotide (RoFMN), exhibit strong binding to the FMN riboswitch, often with an affinity comparable to or even greater than that of riboflavin.

Riboswitch SourceLigandBinding Affinity (Kd)IC50Experimental Method
Bacillus subtilis (ribD)This compound~100 nM7.0 ± 0.18 µMIn-line Probing, Competitive Photoaffinity Labeling
Bacillus subtilis (ribD)Riboflavin~3 µM-In-line Probing
Bacillus subtilis (ribD)FMN~5 nM0.4 ± 0.01 µMIn-line Probing, Competitive Photoaffinity Labeling
Streptomyces davawensis (ribB)This compound10 nM-In-line Probing
Streptomyces davawensis (ribB)Riboflavin50 nM-In-line Probing
Streptomyces davawensis (ribB)FMN<100 pM-In-line Probing

Note: Kd (dissociation constant) is a measure of binding affinity; a lower Kd indicates stronger binding. IC50 (half-maximal inhibitory concentration) reflects the concentration of a competitor that displaces 50% of the primary ligand.

Signaling Pathway and Mechanism of Action

The binding of a ligand to the FMN riboswitch aptamer domain induces a conformational change in the downstream expression platform. This structural rearrangement typically results in one of two outcomes: transcription termination or inhibition of translation initiation. In the case of the Bacillus subtilis ribD operon, FMN or this compound binding stabilizes a terminator hairpin, leading to premature transcription termination. For other riboswitches, ligand binding can sequester the ribosome binding site, thereby preventing translation. The ability of this compound to mimic FMN and trigger this regulatory switch, even in riboflavin-scarce conditions, leads to the downregulation of essential genes for riboflavin synthesis and transport, ultimately causing bacterial growth inhibition.[1][4]

FMN_Riboswitch_Signaling cluster_ligands Ligands cluster_riboswitch FMN Riboswitch cluster_output Gene Expression This compound This compound Aptamer Aptamer Domain This compound->Aptamer Binds Riboflavin Riboflavin FMN FMN Riboflavin->FMN Flavokinase FMN->Aptamer Binds Expression_Platform Expression Platform Aptamer->Expression_Platform Conformational Change Transcription_Termination Transcription Termination Expression_Platform->Transcription_Termination Translation_Inhibition Translation Inhibition Expression_Platform->Translation_Inhibition Riboflavin_Biosynthesis_Transport_Genes Riboflavin Biosynthesis & Transport Genes Transcription_Termination->Riboflavin_Biosynthesis_Transport_Genes Downregulation of Translation_Inhibition->Riboflavin_Biosynthesis_Transport_Genes Downregulation of

FMN riboswitch signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the competitive binding of this compound and riboflavin to FMN riboswitches.

In-line Probing Assay

This technique is used to monitor the structure of an RNA molecule in solution by observing its spontaneous cleavage pattern. Ligand binding stabilizes certain regions of the RNA, protecting them from cleavage and thus altering the cleavage pattern. This allows for the determination of binding affinities (Kd).

Protocol:

  • RNA Preparation: Synthesize the FMN riboswitch RNA sequence of interest via in vitro transcription using T7 RNA polymerase. Purify the RNA product by denaturing polyacrylamide gel electrophoresis (PAGE). 5'-end label the purified RNA with [γ-³²P]ATP using T4 polynucleotide kinase.

  • In-line Probing Reaction:

    • Prepare a reaction mixture containing the ³²P-labeled RNA (final concentration ~1-2 nM) in a buffer of 50 mM Tris-HCl (pH 8.3), 100 mM KCl, and 20 mM MgCl₂.

    • Aliquot the reaction mixture into separate tubes.

    • To each tube, add varying concentrations of the ligand (this compound, riboflavin, or FMN) or a no-ligand control.

    • Incubate the reactions at room temperature for 40-48 hours to allow for spontaneous RNA cleavage.

  • Analysis:

    • Stop the reactions by adding a loading buffer containing 8 M urea and tracking dyes.

    • Separate the RNA cleavage products on a denaturing polyacrylamide gel.

    • Visualize the cleavage patterns using a phosphorimager.

    • Quantify the band intensities in the regions that show ligand-dependent changes.

    • Plot the fraction of RNA cleaved as a function of ligand concentration and fit the data to a binding isotherm to determine the apparent dissociation constant (Kd).

Competitive Photoaffinity Labeling

This method is used to identify and quantify the binding of a ligand to its target RNA. A photoreactive analog of the natural ligand is used to covalently crosslink to the RNA upon UV irradiation. The efficiency of this crosslinking can be reduced by the presence of a competing, non-photoreactive ligand.

Protocol:

  • Probe and RNA Preparation:

    • Synthesize a photoreactive FMN analog (the probe) that can be "clicked" to a reporter molecule (e.g., a fluorophore).

    • Synthesize the target FMN riboswitch RNA via in vitro transcription.

  • Competition Assay:

    • Pre-incubate the FMN riboswitch RNA with increasing concentrations of a competitor ligand (e.g., this compound or FMN) in a suitable binding buffer.

    • Add the photoreactive FMN probe to the reaction mixtures.

    • Irradiate the samples with UV light (e.g., 365 nm) to induce crosslinking between the probe and the RNA.

  • Detection and Analysis:

    • "Click" a fluorescent reporter molecule (e.g., a Cy5-azide) to the crosslinked probe-RNA complex.

    • Separate the labeled RNA from unincorporated fluorophore.

    • Resolve the fluorescently labeled RNA by denaturing PAGE and visualize using a fluorescence scanner.

    • Quantify the intensity of the fluorescent bands.

    • Plot the band intensity as a function of the competitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental_Workflow cluster_inline_probing In-line Probing cluster_photoaffinity Competitive Photoaffinity Labeling IP_RNA_Prep Prepare 32P-labeled FMN Riboswitch RNA IP_Reaction Incubate RNA with varying ligand concentrations IP_RNA_Prep->IP_Reaction IP_Gel Denaturing PAGE IP_Reaction->IP_Gel IP_Analysis Phosphorimaging and Kd determination IP_Gel->IP_Analysis PAL_Setup Incubate Riboswitch RNA with competitor ligand PAL_Probe Add photoreactive FMN probe PAL_Setup->PAL_Probe PAL_UV UV Crosslinking PAL_Probe->PAL_UV PAL_Click Click Chemistry with fluorescent reporter PAL_UV->PAL_Click PAL_Gel Denaturing PAGE PAL_Click->PAL_Gel PAL_Analysis Fluorescence scanning and IC50 determination PAL_Gel->PAL_Analysis

Workflow for competition assays.
lacZ Reporter Gene Assay in Bacillus subtilis

This in vivo assay measures the effect of ligands on riboswitch-mediated gene expression. The riboswitch and its downstream gene are fused to a reporter gene, such as lacZ, which encodes β-galactosidase. The activity of β-galactosidase can be easily measured and serves as a proxy for the expression of the gene of interest.

Protocol:

  • Strain Construction:

    • Construct a reporter plasmid where the FMN riboswitch sequence and a portion of the downstream open reading frame are translationally fused to the E. coli lacZ gene.

    • Integrate this reporter construct into the chromosome of Bacillus subtilis at a non-essential locus (e.g., amyE).

  • Cell Culture and Induction:

    • Grow the reporter strain in a suitable minimal medium to mid-log phase.

    • Divide the culture into aliquots and add varying concentrations of the test compounds (this compound or riboflavin) or a no-compound control.

    • Continue to incubate the cultures for a defined period to allow for changes in gene expression.

  • β-Galactosidase Assay (Miller Assay):

    • Harvest the bacterial cells by centrifugation.

    • Lyse the cells to release the intracellular contents, including β-galactosidase.

    • Add the cell lysate to a reaction buffer containing o-nitrophenyl-β-D-galactopyranoside (ONPG), the substrate for β-galactosidase.

    • Incubate the reaction at a constant temperature. β-galactosidase will cleave ONPG, producing a yellow product (o-nitrophenol).

    • Stop the reaction by adding a high pH solution (e.g., sodium carbonate).

    • Measure the absorbance of the yellow product at 420 nm.

    • Calculate the β-galactosidase activity (in Miller units) by normalizing the absorbance to the cell density and the reaction time. A decrease in Miller units in the presence of the ligand indicates repression of gene expression.

References

comparing the antibacterial efficacy of roseoflavin with other antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antibacterial efficacy of roseoflavin with other commonly used antibiotics. The data presented is compiled from various scientific studies to offer a comprehensive overview for researchers and professionals in the field of drug development.

Executive Summary

This compound, a naturally occurring analog of riboflavin (vitamin B2), demonstrates significant antibacterial activity, particularly against Gram-positive bacteria. Its unique mechanism of action, targeting flavin mononucleotide (FMN) riboswitches, sets it apart from many conventional antibiotics. This guide presents available data on its efficacy, primarily through Minimum Inhibitory Concentration (MIC) values, and compares it with established antibiotics such as ciprofloxacin, gentamicin, and vancomycin against key bacterial species: Staphylococcus aureus, Bacillus subtilis, and Escherichia coli.

Data Presentation: Minimum Inhibitory Concentration (MIC) Comparison

The following table summarizes the MIC values of this compound and other antibiotics against selected bacteria. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental methodologies.

AntibioticStaphylococcus aureus (µg/mL)Bacillus subtilis (µg/mL)Escherichia coli (µg/mL)
This compound 0.5[1]1.6[2][3]>50 (wild-type)[4]
Ciprofloxacin 0.25 - 1[5][6]0.1[7]≤1 (susceptible)[8]
Gentamicin 0.235 - 0.5[9]0.03 - 4.0[7][10][11]0.002 - 64[12][13][14][15]
Vancomycin ≤2 (susceptible)[16][17]0.3 - 4.0[7][11]Not applicable

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique to assess the efficacy of an antimicrobial agent. The broth microdilution method is a standardized and widely used protocol.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism.

1. Preparation of Antimicrobial Agent Stock Solution:

  • A stock solution of the antibiotic is prepared at a known concentration in a suitable solvent.

2. Serial Dilution:

  • The antibiotic stock solution is serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) across the wells of a microtiter plate to achieve a range of concentrations.

3. Inoculum Preparation:

  • A standardized inoculum of the test bacterium is prepared from a fresh culture. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

4. Inoculation and Incubation:

  • Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.

  • A positive control well (containing only the growth medium and bacteria) and a negative control well (containing only the growth medium) are included.

  • The microtiter plate is incubated at a temperature and for a duration suitable for the growth of the test organism (typically 35°C for 16-20 hours).

5. Determination of MIC:

  • After incubation, the plate is visually inspected for bacterial growth (turbidity).

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[18][19]

Mechanism of Action & Experimental Workflow Visualization

The following diagrams illustrate the signaling pathway of this compound's antibacterial action and a typical experimental workflow for determining antibacterial susceptibility.

Roseoflavin_Mechanism_of_Action cluster_cell Bacterial Cell Roseoflavin_ext This compound (extracellular) Riboflavin_transporter Riboflavin Transporter Roseoflavin_ext->Riboflavin_transporter Uptake Roseoflavin_int This compound (intracellular) Riboflavin_transporter->Roseoflavin_int Flavokinase Flavokinase Roseoflavin_int->Flavokinase Phosphorylation RoFMN This compound Mononucleotide (RoFMN) Flavokinase->RoFMN FMN_riboswitch FMN Riboswitch RoFMN->FMN_riboswitch Binding FAD_synthetase FAD Synthetase RoFMN->FAD_synthetase Riboflavin_biosynthesis_genes Riboflavin Biosynthesis & Transport Genes FMN_riboswitch->Riboflavin_biosynthesis_genes Repression Inhibition Inhibition of Transcription/Translation Riboflavin_biosynthesis_genes->Inhibition Inactive_Flavoenzymes Inactive Flavoenzymes RoFAD This compound Adenine Dinucleotide (RoFAD) FAD_synthetase->RoFAD RoFAD->Inactive_Flavoenzymes Incorporation

This compound's mechanism of action.

Antibacterial_Susceptibility_Testing_Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum prep_antibiotic Prepare Serial Dilutions of Antibiotic start->prep_antibiotic inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_antibiotic->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read and Record Results incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic end End determine_mic->end

Workflow for MIC determination.

Discussion

This compound's efficacy is most pronounced against Gram-positive bacteria like S. aureus and B. subtilis. Its mechanism of action is a key differentiator. By mimicking FMN, this compound's phosphorylated form, this compound mononucleotide (RoFMN), binds to FMN riboswitches, which are regulatory RNA elements that control the expression of genes involved in riboflavin biosynthesis and transport.[3][20][21] This binding leads to the repression of these essential genes, ultimately inhibiting bacterial growth. Furthermore, RoFMN and its subsequent product, this compound adenine dinucleotide (RoFAD), can be incorporated into flavoenzymes, leading to their inactivation.[22][23][24]

Wild-type E. coli exhibits natural resistance to this compound due to the absence of a dedicated riboflavin uptake system, preventing the antibiotic from entering the cell.[4] This highlights the importance of the transport mechanism in this compound's antibacterial activity.

In comparison, ciprofloxacin, a fluoroquinolone, inhibits bacterial DNA gyrase and topoisomerase IV. Gentamicin, an aminoglycoside, binds to the 30S ribosomal subunit, leading to the inhibition of protein synthesis. Vancomycin, a glycopeptide, inhibits cell wall synthesis in Gram-positive bacteria. The diverse mechanisms of action of these antibiotics underscore the potential of this compound as a novel therapeutic agent, particularly in the context of rising resistance to conventional drugs.

Conclusion

This compound presents a promising alternative in the landscape of antibacterial agents, especially against Gram-positive pathogens. Its unique mode of action targeting FMN riboswitches offers a distinct advantage. While the available data indicates potent activity, further direct comparative studies under standardized conditions are necessary to fully elucidate its efficacy relative to existing antibiotics. The information and protocols provided in this guide aim to support researchers in their exploration of this compound and other novel antimicrobial compounds.

References

A Comparative Analysis of Roseoflavin and 8-Demethyl-8-amino-riboflavin (AF) Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two riboflavin analogs: roseoflavin and 8-demethyl-8-amino-riboflavin (AF). Both compounds are of significant interest in antimicrobial research due to their ability to interfere with essential metabolic pathways in bacteria. This document summarizes key quantitative data, outlines experimental protocols for activity assessment, and visualizes the underlying mechanisms of action.

Data Presentation: Quantitative Comparison of Bioactivity

The following table summarizes the key quantitative parameters comparing the activity of this compound and 8-demethyl-8-amino-riboflavin.

ParameterThis compound (RoF)8-demethyl-8-amino-riboflavin (AF)Organism/SystemReference
Antibacterial Activity
Growth Inhibition (100 µM)Profoundly inhibits growthReduces growth at 267 µM, but not at 100 µMListeria monocytogenes[1]
FMN Riboswitch Interaction
Effect on FMN RiboswitchNegatively affects the riboswitchDoes not affect the FMN riboswitchListeria monocytogenes[1]
Metabolism by Human Enzymes
Substrate for Human FlavokinaseYesYesIn vitro[2]
Substrate for Human FAD Synthetase (from mononucleotide)Yes (RoFMN is a substrate)No (AFMN is not a substrate)In vitro[2]
Inhibition of Human FlavokinaseYesNoIn vitro[2]

Mechanism of Action: Targeting the FMN Riboswitch

Both this compound and AF are riboflavin analogs that can be taken up by bacteria and subsequently phosphorylated to their mononucleotide forms, this compound mononucleotide (RoFMN) and 8-demethyl-8-amino-riboflavin mononucleotide (AFMN), respectively[1][2]. RoFMN has been shown to bind to the FMN riboswitch, a regulatory RNA element in the 5' untranslated region of mRNAs for riboflavin biosynthesis and transport genes[3][4]. This binding mimics the natural ligand, flavin mononucleotide (FMN), and prematurely terminates transcription, leading to a shutdown of riboflavin production and uptake, ultimately inhibiting bacterial growth[3][5].

In contrast, AFMN does not appear to interact with the FMN riboswitch in the same manner, as evidenced by its lack of effect on a riboswitch-controlled reporter gene in Listeria monocytogenes[1]. The antibacterial activity of AF is therefore thought to arise from the formation of inactive cofactor analogs (AFMN and AFAD) that interfere with the function of essential flavoenzymes[1].

FMN_Riboswitch_Mechanism cluster_no_effect AF Mechanism AFMN_effect AFMN does not bind FMN Riboswitch RoFMN RoFMN FMN_Riboswitch FMN_Riboswitch RoFMN->FMN_Riboswitch AFMN AFMN

Experimental Protocols

Bacterial Growth Inhibition Assay

This protocol is used to determine the effect of this compound and AF on bacterial growth.

Materials:

  • Bacterial strain of interest (e.g., Listeria monocytogenes)

  • Appropriate growth medium (e.g., Brain Heart Infusion (BHI) broth or a defined minimal medium)[1]

  • This compound and 8-demethyl-8-amino-riboflavin stock solutions

  • Sterile 96-well microtiter plates

  • Spectrophotometer (OD600nm)

Procedure:

  • Prepare overnight cultures of the bacterial strain in the chosen growth medium.

  • Dilute the overnight culture 100-fold into fresh medium in the wells of a 96-well plate.

  • Add varying concentrations of this compound or AF to the wells. Include a no-compound control.

  • Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) with aeration for a defined period (e.g., 10 hours)[1].

  • Measure the optical density at 600 nm (OD600) to determine bacterial growth.

  • Compare the OD600 values of the treated cultures to the no-compound control to assess growth inhibition.

Growth_Inhibition_Workflow start Start culture Prepare overnight bacterial culture start->culture dilute Dilute culture 1:100 in 96-well plate culture->dilute add_compounds Add varying concentrations of this compound and AF dilute->add_compounds incubate Incubate at 37°C for 10 hours add_compounds->incubate measure_od Measure OD600 incubate->measure_od analyze Analyze growth inhibition measure_od->analyze end End analyze->end

In Vivo FMN Riboswitch Reporter Assay

This assay measures the effect of the compounds on the activity of the FMN riboswitch within living bacteria.

Materials:

  • Bacterial reporter strain containing a fusion of an FMN riboswitch to a reporter gene (e.g., lacZ)

  • Appropriate growth medium

  • This compound and 8-demethyl-8-amino-riboflavin

  • Reagents for the specific reporter gene assay (e.g., ONPG for β-galactosidase assay)

Procedure:

  • Grow the reporter strain to the mid-logarithmic phase.

  • Expose the cells to the test compounds (e.g., 100 µM this compound or AF) for a specific duration.

  • Harvest the cells and perform the reporter gene assay according to standard protocols. For a lacZ reporter, this typically involves cell lysis and measurement of β-galactosidase activity using a substrate like ONPG[3].

  • Compare the reporter gene activity in treated cells to that in untreated cells to determine the effect of the compounds on riboswitch-mediated gene expression.

In Vitro Transcription Termination Assay

This cell-free assay directly assesses the ability of a compound to induce premature transcription termination by an FMN riboswitch.

Materials:

  • Linear DNA template containing a promoter followed by the FMN riboswitch sequence and a downstream reporter region.

  • RNA polymerase (e.g., T7 RNA polymerase).

  • Ribonucleotides (ATP, GTP, CTP, UTP), including a radiolabeled nucleotide (e.g., [α-³²P]UTP).

  • This compound and 8-demethyl-8-amino-riboflavin.

  • Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus.

Procedure:

  • Set up in vitro transcription reactions containing the DNA template, RNA polymerase, and ribonucleotides.

  • Add the test compounds at desired concentrations to the reactions. Include a no-compound control and a positive control with FMN.

  • Incubate the reactions to allow transcription to occur.

  • Stop the reactions and analyze the RNA products by denaturing PAGE.

  • Visualize the full-length and terminated transcripts (e.g., by autoradiography). An increase in the amount of the terminated transcript in the presence of a compound indicates that it induces transcription termination by the riboswitch[5].

In_Vitro_Transcription_Workflow start Start setup_rxn Set up in vitro transcription reaction (DNA template, RNAP, NTPs) start->setup_rxn add_compounds Add this compound, AF, or FMN setup_rxn->add_compounds incubate Incubate to allow transcription add_compounds->incubate stop_rxn Stop reaction incubate->stop_rxn run_page Analyze RNA products by denaturing PAGE stop_rxn->run_page visualize Visualize full-length and terminated transcripts run_page->visualize end End visualize->end

Conclusion

This compound and 8-demethyl-8-amino-riboflavin are both promising antibacterial compounds that interfere with flavin metabolism. This compound exhibits more potent antibacterial activity, which is, at least in part, mediated by its interaction with the FMN riboswitch. In contrast, AF appears to be a weaker antibiotic that does not target the FMN riboswitch but likely acts through the generation of fraudulent flavin cofactors. A significant advantage of AF is its potentially lower toxicity to humans, as its mononucleotide form is not a substrate for human FAD synthetase. This difference in metabolism by human enzymes makes AF an attractive lead compound for the development of novel antibiotics with a potentially wider therapeutic window. Further research is warranted to fully elucidate the mechanisms of action of both compounds and to explore their therapeutic potential.

References

A Structural Showdown: Roseoflavin and its Riboflavin Analogs in the Quest for Novel Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

MANCHESTER, NH – In the ongoing battle against antimicrobial resistance, researchers are increasingly turning their attention to novel targets within bacterial cells. One such target is the riboswitch, a regulatory segment of messenger RNA that controls gene expression. This guide provides a detailed structural and functional comparison of roseoflavin, a naturally occurring antibiotic, and other key riboflavin analogs that interact with the flavin mononucleotide (FMN) riboswitch, a critical component in bacterial riboflavin metabolism. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships of these promising antimicrobial compounds.

At the Bench: Comparing Key Analogs

This compound, a red-colored vitamin B2 analog produced by Streptomyces davawensis, exhibits its antibacterial properties by mimicking riboflavin and its active form, FMN. This mimicry allows it to hijack cellular pathways, leading to the inhibition of essential processes. The primary structural difference between this compound and riboflavin lies at the C8 position of the isoalloxazine ring, where this compound possesses a dimethylamino group in place of a methyl group.[1] This seemingly minor alteration has profound effects on its biological activity.

Another crucial analog is 8-demethyl-8-amino-riboflavin (AF), a direct precursor in the biosynthesis of this compound.[1] Understanding the comparative activities of these three molecules—riboflavin, this compound, and AF—provides a foundational understanding of the structure-activity relationships governing their interaction with bacterial targets.

Chemical Structures

The core structure of these analogs is the isoalloxazine ring system attached to a ribityl side chain. The key distinctions are highlighted below:

G Chemical Structures of Riboflavin and Key Analogs cluster_riboflavin cluster_this compound cluster_af riboflavin riboflavin_label Riboflavin (7,8-dimethyl) This compound roseoflavin_label This compound (8-dimethylamino) af af_label 8-demethyl-8-amino-riboflavin (AF) (8-amino) G Metabolic Fate and Action of Riboflavin Analogs cluster_targets Cellular Targets Riboflavin Riboflavin FMN FMN Riboflavin->FMN Flavokinase This compound This compound RoFMN RoFMN This compound->RoFMN Flavokinase AF 8-demethyl-8-amino- riboflavin (AF) AFMN AFMN AF->AFMN Flavokinase FAD FAD FMN->FAD FAD Synthetase RoFAD RoFAD RoFMN->RoFAD FAD Synthetase Riboswitch FMN Riboswitch RoFMN->Riboswitch Binding & Repression Flavoenzymes Flavoenzymes RoFMN->Flavoenzymes Inhibition AFAD AFAD AFMN->AFAD FAD Synthetase AFMN->Riboswitch Weaker Binding AFMN->Flavoenzymes Potential Inhibition RoFAD->Flavoenzymes Inhibition AFAD->Flavoenzymes Potential Inhibition G Experimental Workflow for Screening Riboswitch-Binding Compounds start Start: Compound Library primary_screen Primary Screen: High-Throughput Assay (e.g., Fluorescence-based) start->primary_screen hit_id Hit Identification primary_screen->hit_id secondary_screen Secondary Screen: In-line Probing or SHAPE (Confirms direct binding and structural change) hit_id->secondary_screen Hits no_hits No Hits hit_id->no_hits No Hits binding_confirmed Binding Confirmed? secondary_screen->binding_confirmed mic_testing MIC Determination: Test against various bacterial strains binding_confirmed->mic_testing Yes no_binding No Binding binding_confirmed->no_binding No lead_compound Lead Compound Identification mic_testing->lead_compound

References

Comparative Analysis of Roseoflavin's Efficacy Across Diverse Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the antibacterial effects of roseoflavin on various bacterial strains. The data presented is intended for researchers, scientists, and drug development professionals interested in the potential of this compound as an antimicrobial agent.

Introduction to this compound

This compound is a natural analog of riboflavin (vitamin B2) produced by Streptomyces davawensis. It exhibits antimicrobial properties primarily against Gram-positive bacteria, although its efficacy against some Gram-negative species has also been noted. Its mechanism of action involves the inhibition of essential metabolic pathways by acting as an antimetabolite. Inside the bacterial cell, this compound is converted into its active forms, this compound mononucleotide (RoFMN) and this compound adenine dinucleotide (RoFAD).[1][2][3][4] These molecules can then interfere with the function of flavoproteins and FMN riboswitches, which are crucial for the regulation of riboflavin biosynthesis and transport.[5][6][7][8][9]

Quantitative Analysis of Antibacterial Activity

The antibacterial efficacy of this compound is commonly quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. The following table summarizes the MIC values of this compound against a selection of bacterial strains as reported in various studies.

Bacterial StrainGram StainingMIC (µg/mL)Noteworthy Remarks
Bacillus subtilisPositive1.6[10]A common model organism for studying Gram-positive bacteria.
Staphylococcus aureusPositiveNot specified, but effectiveThis compound is effective against S. aureus, including methicillin-resistant strains (MRSA).[3][11]
Listeria monocytogenesPositiveNot specified, but effectiveThis compound inhibits the growth of this foodborne pathogen.[8][11][12]
Escherichia coliNegative>50[13]Naturally resistant due to the lack of a flavin uptake system.[13]
E. coli (with RibM transporter)Negative2[13]Genetically modified to express a riboflavin transporter, rendering it sensitive to this compound.[13]

Experimental Protocols

The determination of MIC values is a critical step in assessing the potency of an antimicrobial agent. The broth microdilution method is a standard and widely used technique for this purpose.[14][15]

Broth Microdilution Method for MIC Determination

This protocol outlines the general steps for determining the MIC of this compound against a bacterial strain.

  • Preparation of Materials:

    • Sterile 96-well microtiter plates.[16]

    • Appropriate sterile broth medium for the test bacterium (e.g., Mueller-Hinton Broth).

    • A stock solution of this compound of known concentration.

    • A standardized inoculum of the test bacterium (typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL, and then diluted to a final concentration of about 5 x 10^5 CFU/mL in the wells).[17]

  • Serial Dilution of this compound:

    • Dispense 100 µL of sterile broth into all wells of a microtiter plate.[16]

    • Add 100 µL of the this compound stock solution (at twice the highest desired concentration) to the first column of wells.[16]

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to create a range of concentrations.[16]

  • Inoculation:

    • Add a standardized volume of the bacterial inoculum to each well (except for a sterility control well). This will bring the final volume in each well to 200 µL and dilute the this compound to its final test concentration.

  • Incubation:

    • Incubate the microtiter plate at a suitable temperature (e.g., 37°C) for 16-20 hours.[14]

  • Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity, which indicates bacterial growth.

    • The MIC is the lowest concentration of this compound at which no visible growth is observed.[14][15]

Visualizing Mechanisms and Workflows

Mechanism of Action of this compound

This compound's antibacterial activity stems from its ability to disrupt flavin-dependent processes within the bacterial cell. The following diagram illustrates this pathway.

Roseoflavin_Mechanism cluster_outside Extracellular cluster_cell Bacterial Cell Roseoflavin_ext This compound Riboflavin_transporter Riboflavin Transporter Roseoflavin_ext->Riboflavin_transporter Uptake Roseoflavin_int This compound Riboflavin_transporter->Roseoflavin_int Flavokinase Flavokinase Roseoflavin_int->Flavokinase RoFMN RoFMN Flavokinase->RoFMN Phosphorylation FAD_synthetase FAD Synthetase RoFMN->FAD_synthetase FMN_riboswitch FMN Riboswitch RoFMN->FMN_riboswitch Binds to RoFAD RoFAD FAD_synthetase->RoFAD Adenylylation Flavoproteins Flavoproteins RoFAD->Flavoproteins Incorporated into Riboflavin_biosynthesis Riboflavin Biosynthesis Inhibition FMN_riboswitch->Riboflavin_biosynthesis Leads to Impaired_function Impaired Flavoprotein Function Flavoproteins->Impaired_function Leads to MIC_Workflow start Start prepare_materials Prepare Materials (Microplate, Broth, this compound, Bacteria) start->prepare_materials serial_dilution Perform 2-fold Serial Dilution of this compound prepare_materials->serial_dilution inoculate_wells Inoculate Wells with Bacterial Suspension serial_dilution->inoculate_wells incubate_plate Incubate Plate (37°C, 16-20h) inoculate_wells->incubate_plate read_results Read Results (Visual Inspection for Turbidity) incubate_plate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

References

Validating Roseoflavin's Mechanism of Action Using Resistant Mutants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of roseoflavin's activity against susceptible and resistant bacterial strains, offering researchers, scientists, and drug development professionals a detailed look into its mechanism of action. By examining the genetic basis of resistance, we can validate the primary targets of this potent antimicrobial compound.

Introduction to this compound

This compound is a natural antibiotic and a structural analog of riboflavin (vitamin B2). Its antimicrobial properties stem from its ability to disrupt essential metabolic pathways by mimicking riboflavin and its derivatives, flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). In many bacteria, this compound is taken up by riboflavin transporters and then converted into inactive cofactor analogs, this compound mononucleotide (RoFMN) and this compound adenine dinucleotide (RoFAD).

The primary mechanism of action involves the binding of RoFMN to FMN riboswitches. Riboswitches are regulatory RNA elements, typically found in the 5' untranslated regions of messenger RNAs, that control the expression of downstream genes. By binding to the FMN riboswitch, this compound effectively shuts down the biosynthesis and transport of riboflavin, starving the cell of essential flavin cofactors.

Validating the Mechanism through Resistant Mutants

A powerful method to confirm the target of an antimicrobial agent is to isolate and characterize mutants that exhibit resistance. For this compound, resistant mutants of bacteria like Bacillus subtilis and Listeria monocytogenes frequently harbor mutations within the FMN riboswitch. These mutations disrupt the binding of this compound (or RoFMN), which prevents the downregulation of riboflavin biosynthesis and transport genes, thereby conferring resistance. This direct correlation between target-site mutation and resistance provides strong evidence that the FMN riboswitch is a primary target of this compound.

Mechanism of Action and Resistance

Roseoflavin_Mechanism cluster_cell Bacterial Cell cluster_resistance Resistance Mechanism Roseoflavin_ext This compound (extracellular) Transporter Riboflavin Transporter (e.g., RibU) Roseoflavin_ext->Transporter Uptake Roseoflavin_int This compound (intracellular) Transporter->Roseoflavin_int RibK Flavokinase (RibC/RibF) Roseoflavin_int->RibK Phosphorylation RoFMN This compound Mononucleotide (RoFMN) RibK->RoFMN FMN_Riboswitch FMN Riboswitch RoFMN->FMN_Riboswitch Binds & Activates Mutated_Riboswitch Mutated FMN Riboswitch RoFMN->Mutated_Riboswitch Binding Disrupted Rib_Genes Riboflavin Biosynthesis & Transport Genes FMN_Riboswitch->Rib_Genes Represses Gene Expression Repression Transcription Termination Rib_Genes->Repression Cell_Death Growth Inhibition / Cell Death Repression->Cell_Death Mutated_Riboswitch->Rib_Genes Expression Derepressed

Caption: this compound's mechanism and the basis for resistance.

Performance Comparison: Wild-Type vs. Resistant Mutants

The most direct way to quantify resistance is by comparing the Minimum Inhibitory Concentration (MIC) of this compound for the wild-type (WT) strain versus the resistant mutant. The MIC is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism. An increase in the MIC value for the mutant strain indicates a decrease in susceptibility.

OrganismStrainGenotype / PhenotypeThis compound MIC (µg/mL)Fold Change in MICReference
Listeria monocytogenesEGD-eWild-Type~0.05-
Listeria monocytogenesEGD-e M1FMN riboswitch mutant (GG to AA at pos. 51-52)> 10> 200x
Staphylococcus aureusSusceptible Strain1.25-
Bacillus subtilis168Wild-TypeSensitive (Specific MIC not stated)-
Bacillus subtilisM1, M2, M3FMN riboswitch mutantsResistant (Specific MIC not stated)-

Note: Specific MIC values can vary based on experimental conditions such as media composition and inoculum size.

Experimental Protocols

This method is used to select for spontaneous mutations that confer resistance by gradually exposing a bacterial population to increasing concentrations of an antibiotic.

  • Initial MIC Determination: Determine the baseline MIC of this compound for the wild-type bacterial strain using the broth microdilution method (see Protocol 2).

  • Inoculum Preparation: Prepare a standardized inoculum of the wild-type bacteria (e.g., 0.5 McFarland standard).

  • Serial Passage:

    • In a 96-well plate, prepare a two-fold serial dilution of this compound in a suitable broth medium.

    • Inoculate the wells with the bacterial suspension.

    • Incubate the plate under appropriate conditions (e.g., 16-20 hours at 37°C).

    • The following day, identify the well with the highest concentration of this compound that still shows bacterial growth (this is the sub-MIC culture).

    • Use this sub-MIC culture to inoculate a fresh plate with a new serial dilution of this compound, often with a higher starting concentration.

  • Repeat: Continue this process for a set number of days (e.g., 21-30 passages) or until a significant increase in the MIC is observed.

  • Isolation: Isolate single colonies from the final high-concentration culture by plating on agar containing this compound.

  • Confirmation: Confirm the new, higher MIC of the isolated mutants.

This is the standard method for determining the MIC of an antimicrobial agent.

  • Prepare Antibiotic Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in cation-adjusted Mueller-Hinton Broth (or another appropriate broth). Leave one column of wells with only broth as a sterility control and another as a growth control (no antibiotic).

  • Standardize Inoculum: Prepare a bacterial suspension from a pure, overnight culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well (except the sterility control).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound in which there is no visible turbidity or pellet of bacterial growth.

Workflow for Validating this compound's Target

Validation_Workflow Start Start: Wild-Type Bacterial Strain SerialPassage 1. Generate Resistant Mutants (Serial Passage with this compound) Start->SerialPassage IsolateMutants 2. Isolate Single Colony Mutants SerialPassage->IsolateMutants ConfirmMIC 3. Confirm Increased MIC (Broth Microdilution) IsolateMutants->ConfirmMIC SequenceTarget 4. Sequence Target Region (e.g., FMN Riboswitch) ConfirmMIC->SequenceTarget IdentifyMutation 5. Identify Mutation in Resistant Strains SequenceTarget->IdentifyMutation NoMutation Alternative Resistance Mechanism Possible (e.g., efflux, metabolism) IdentifyMutation->NoMutation No Target Mutation Conclusion Conclusion: FMN Riboswitch is a Primary Target of this compound IdentifyMutation->Conclusion Mutation Found

Caption: Experimental workflow for target validation.

Comparison with Alternative Antimicrobials

This compound's unique mechanism of targeting a riboswitch sets it apart from many conventional antibiotics. However, like all antimicrobials, it faces the potential for resistance.

Antibiotic ClassExample(s)Mechanism of ActionCommon Resistance Mechanism(s)
Riboswitch Inhibitor This compound Binds to FMN riboswitch, inhibiting riboflavin synthesis/transport.Point mutations in the riboswitch aptamer that prevent drug binding.
Glycopeptides VancomycinInhibits cell wall synthesis by binding to D-Ala-D-Ala residues of peptidoglycan precursors.Modification of the D-Ala-D-Ala target to D-Ala-D-Lac or D-Ala-D-Ser.
Fluoroquinolones CiprofloxacinInhibit DNA gyrase and topoisomerase IV, preventing DNA replication.Mutations in the target enzymes (gyrA, parC); increased efflux pump expression.
Oxazolidinones LinezolidBinds to the 50S ribosomal subunit, inhibiting the formation of the initiation complex for protein synthesis.Mutations in the 23S rRNA genes; acquisition of resistance genes (e.g., cfr).

Conclusion

The study of this compound-resistant mutants provides compelling evidence for its mechanism of action. The consistent emergence of mutations in the FMN riboswitch in resistant strains strongly validates it as the primary target. This approach of generating and characterizing resistant mutants is a cornerstone of antimicrobial drug development, offering a clear path to confirm drug-target engagement and anticipate potential clinical resistance mechanisms. While the relative ease of acquiring resistance through single point mutations in the riboswitch target may pose a challenge, this compound's unique mechanism continues to make it and the FMN riboswitch valuable subjects for the development of novel antibacterial agents.

cross-resistance studies of roseoflavin with other antimicrobial agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial agent roseoflavin, with a focus on its cross-resistance profiles against other antibiotics. The information is intended to support research and development efforts in the discovery of novel antimicrobial drugs.

Introduction to this compound

This compound is a natural riboflavin (vitamin B2) analog produced by Streptomyces davawensis. It exhibits antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Its mechanism of action involves the inhibition of bacterial flavin mononucleotide (FMN) riboswitches, which are regulatory RNA elements that control the expression of genes involved in riboflavin biosynthesis and transport. By binding to the FMN riboswitch, this compound disrupts essential metabolic pathways, leading to bacterial growth inhibition. Resistance to this compound in bacteria like B. subtilis typically arises from mutations in the FMN riboswitch aptamer, which prevent the binding of this compound, or in the ribC gene encoding flavokinase/FAD synthetase.[1]

Comparative Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and other antimicrobial agents against various bacterial strains. This data is compiled from multiple studies to provide a comparative overview of their efficacy.

Bacterial StrainThis compound (µg/mL)Linezolid (µg/mL)Vancomycin (µg/mL)Other Agents (µg/mL)
Staphylococcus aureus (MSSA)1.25[2]---
Staphylococcus aureus (MRSA)---Aminoriboflavin: 200 (bacteriostatic)[3]
Listeria monocytogenes0.5[2]--Aminoriboflavin: 200 (bactericidal)[3]
Bacillus subtilis1.6[4]-4.0 (sensitive)[5]Tetracycline: 8.0 (sensitive), Gentamicin: 4.0 (sensitive), Streptomycin: >8.0 (resistant)[5]
Escherichia coli (wild-type)>50 (naturally resistant)---

Note: A direct comparative study with MIC values of a wide range of antibiotics against this compound-resistant strains was not available in the public domain at the time of this review. The data presented is a compilation from different studies to provide a general reference.

Experimental Protocols

The determination of antimicrobial cross-resistance involves assessing the susceptibility of bacterial strains, including those resistant to a specific agent, against a panel of other antimicrobial compounds. A standard method for this is the determination of the Minimum Inhibitory Concentration (MIC).

Methodology for MIC Determination (Broth Microdilution)

This protocol is a standard method for determining the MIC of antimicrobial agents.

  • Preparation of Bacterial Inoculum:

    • Isolate single colonies of the test bacterium (e.g., Bacillus subtilis, wild-type and this compound-resistant strains) from a fresh agar plate.

    • Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth, corresponding to a specific optical density (e.g., OD600 of 0.5).

    • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Antimicrobial Solutions:

    • Prepare stock solutions of this compound and other test antibiotics in an appropriate solvent.

    • Perform serial two-fold dilutions of each antimicrobial agent in a 96-well microtiter plate using the broth medium to achieve a range of concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted antimicrobial agents.

    • Include a positive control well (bacteria with no antibiotic) and a negative control well (broth medium only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Signaling Pathways and Resistance Mechanisms

The primary mechanism of action of this compound is its interaction with the FMN riboswitch. The development of resistance is often linked to mutations that alter this target.

Roseoflavin_Action_Resistance cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms Roseoflavin_ext This compound (extracellular) Transport Flavin Transporter Roseoflavin_ext->Transport Riboflavin_ext Riboflavin (extracellular) Riboflavin_ext->Transport Roseoflavin_int This compound (intracellular) Transport->Roseoflavin_int Riboflavin_int Riboflavin (intracellular) Transport->Riboflavin_int Flavokinase Flavokinase (RibC) Roseoflavin_int->Flavokinase Riboflavin_int->Flavokinase RoFMN This compound Mononucleotide (RoFMN) Flavokinase->RoFMN Phosphorylation FMN Flavin Mononucleotide (FMN) Flavokinase->FMN Phosphorylation RibC_Mutation RibC Mutation FMN_Riboswitch FMN Riboswitch RoFMN->FMN_Riboswitch Binds & Inhibits Riboswitch_Mutation FMN Riboswitch Mutation FMN->FMN_Riboswitch Binds & Regulates Rib_Genes Riboflavin Biosynthesis & Transport Genes FMN_Riboswitch->Rib_Genes Controls Expression Inhibition Bacterial Growth Inhibition Rib_Genes->Inhibition Expression Blocked

Caption: Mechanism of action and resistance to this compound.

Experimental Workflow for Cross-Resistance Studies

The following diagram illustrates a typical workflow for investigating the cross-resistance profile of an antimicrobial agent like this compound.

Cross_Resistance_Workflow cluster_mic MIC Determination start Start: Select Bacterial Strains (e.g., B. subtilis, S. aureus) generate_mutants Generate this compound-Resistant Mutants (e.g., by serial passage in increasing This compound concentrations) start->generate_mutants characterize_mutants Characterize Resistant Mutants (e.g., Sequencing of FMN riboswitch and ribC gene) generate_mutants->characterize_mutants mic_testing Perform MIC Testing with a Panel of Antibiotics characterize_mutants->mic_testing data_analysis Analyze and Compare MIC Data mic_testing->data_analysis conclusion Determine Cross-Resistance Profile data_analysis->conclusion wild_type Wild-Type Strain resistant_mutant This compound-Resistant Mutant antibiotic_panel Panel of Antimicrobial Agents (e.g., Linezolid, Vancomycin, etc.)

Caption: Workflow for a cross-resistance study.

Conclusion

The available data suggests that resistance to this compound is primarily target-specific, arising from mutations in the FMN riboswitch or related metabolic enzymes. While comprehensive cross-resistance studies with a broad range of antibiotic classes are not widely published, the unique mechanism of action of this compound makes it a potentially interesting candidate for further investigation, especially in the context of multidrug-resistant bacteria. Further research is warranted to systematically evaluate the cross-resistance profile of this compound against a diverse panel of clinically relevant antibiotics and resistant bacterial strains.

References

Roseoflavin's In Vivo Efficacy: A Comparative Analysis in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of roseoflavin in animal models, with a primary focus on its validated antiplasmodial activity. While this compound has demonstrated potential as an antibacterial and anticancer agent in vitro, robust in vivo data in these areas is still emerging. This document summarizes the available experimental data, details the methodologies of key studies, and visualizes the underlying mechanisms and experimental workflows.

Antiplasmodial Efficacy of this compound

This compound, a naturally occurring analog of riboflavin (vitamin B2), has shown significant promise as an antimalarial agent. In vivo studies have validated its ability to inhibit parasite proliferation and improve survival in animal models of malaria.

A key study by McRedmond et al. (2022) investigated the antiplasmodial activity of this compound in a murine model of malaria.[1][2][3] The study demonstrated that this compound significantly reduces parasitemia and extends the survival of mice infected with Plasmodium vinckei vinckei.[1][2][3]

Quantitative Data Summary

The following table summarizes the in vivo efficacy of this compound against P. vinckei vinckei in BALB/c mice. The primary alternative compared in this study was a solvent control.

Treatment GroupDosage & AdministrationMean Parasitemia Reduction (vs. Control)Increase in Mean Survival Time (vs. Control)Reference
This compound 20 mg/kg/day, Intraperitoneal (IP)46-fold4-5 days[1][2][3]
Solvent Control DMSO, Intraperitoneal (IP)--[1]
Experimental Protocol: 4-Day Suppressive Test

The in vivo antiplasmodial activity of this compound was evaluated using a standard 4-day suppressive test. This method assesses a compound's ability to inhibit parasite growth during the early stages of infection.

StepProcedure
Animal Model 8-week-old female BALB/c mice.[1]
Infection Intravenous inoculation with 1x10^7 P. vinckei vinckei-infected red blood cells.
Treatment Daily intraperitoneal (IP) injections of this compound (20 mg/kg/day) or solvent control for 4 consecutive days, starting 2 hours post-infection.[1]
Monitoring Daily monitoring of parasitemia via microscopic examination of Giemsa-stained blood smears. Survival of the mice was also recorded daily.[2]
Endpoint Determination of the percentage reduction in parasitemia on day 4 post-infection compared to the control group and monitoring of survival.
Experimental Workflow

The following diagram illustrates the workflow of the 4-day suppressive test used to evaluate the in vivo antiplasmodial efficacy of this compound.

G cluster_0 Day 0 cluster_1 Days 1-3 cluster_2 Day 4 onwards cluster_3 Data Analysis A0 Infection of BALB/c mice with P. vinckei vinckei B0 Treatment Group: This compound (20 mg/kg/day, IP) A0->B0 Randomization C0 Control Group: Solvent (DMSO, IP) A0->C0 Randomization A1 Daily Treatment Administration B0->A1 C0->A1 A2 Monitor Parasitemia (Blood Smears) A1->A2 B2 Monitor Survival A1->B2 A3 Calculate Parasitemia Reduction A2->A3 B3 Analyze Survival Data B2->B3

Experimental workflow for the in vivo antiplasmodial study.
Mechanism of Action: Interference with Riboflavin Metabolism

This compound's antiplasmodial activity stems from its role as a riboflavin antagonist. It is metabolized into fraudulent flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD) analogs, which disrupt essential flavoenzyme-dependent pathways in the parasite.

G cluster_0 Host Cell cluster_1 Malaria Parasite This compound This compound Ribokinase Ribokinase This compound->Ribokinase Uptake Riboflavin Riboflavin Riboflavin->Ribokinase Uptake RoFMN This compound Mononucleotide (RoFMN) Ribokinase->RoFMN Phosphorylation FAD_synthetase FAD Synthetase RoFAD This compound Adenine Dinucleotide (RoFAD) FAD_synthetase->RoFAD RoFMN->FAD_synthetase Adenylylation Flavoenzymes Flavoenzymes RoFMN->Flavoenzymes Inhibition RoFAD->Flavoenzymes Inhibition Disruption Disruption of Metabolic Pathways (e.g., Dihydroorotate Dehydrogenase) Flavoenzymes->Disruption Parasite_Death Parasite Death Disruption->Parasite_Death

Proposed mechanism of this compound's antiplasmodial action.

Potential Antibacterial and Anticancer Applications

While in vivo efficacy data is most robust for its antiplasmodial activity, this compound's mechanism of action suggests potential applications against bacterial and cancer cells.

Antibacterial Potential

This compound exhibits antibacterial properties, particularly against Gram-positive bacteria.[1] Its mechanism involves targeting FMN riboswitches, which are regulatory RNA elements that control the expression of genes involved in riboflavin biosynthesis and transport.[4][5][6] By binding to these riboswitches, this compound can downregulate the production of essential flavin coenzymes, leading to bacterial growth inhibition.

Anticancer Potential

The potential for this compound as an anticancer agent is an area of active investigation. Some riboflavin analogs have been shown to possess anticancer activity.[1] The dependence of rapidly proliferating cancer cells on specific metabolic pathways could be a vulnerability that this compound could exploit. However, to date, there is a lack of published in vivo studies specifically evaluating the anticancer efficacy of this compound in animal models.

Comparison of Potential In Vivo Applications and Future Research
ApplicationMechanism of ActionPotential In Vivo ModelsKey Efficacy ReadoutsStatus of In Vivo Data
Antiplasmodial Riboflavin antagonism, disruption of flavoenzyme function.Murine malaria models (P. vinckei, P. berghei).Parasitemia reduction, increased survival time.Validated
Antibacterial Targeting FMN riboswitches, inhibition of riboflavin biosynthesis and transport.Murine models of bacterial infection (e.g., Staphylococcus aureus, Listeria monocytogenes).Reduction in bacterial load (CFU), improved survival.Preclinical (In Vitro)
Anticancer Potential interference with metabolic pathways dependent on flavoenzymes.Xenograft and patient-derived xenograft (PDX) models of various cancers.Tumor growth inhibition, reduction in metastasis, increased survival.Hypothesized

Conclusion

This compound has demonstrated clear in vivo efficacy as an antiplasmodial agent in a murine malaria model, making it a promising candidate for further development as an antimalarial drug. Its unique mechanism of action, involving the targeting of riboflavin metabolism, also suggests potential as an antibacterial and anticancer agent. However, further in vivo studies are required to validate its efficacy in these contexts and to establish appropriate animal models, treatment regimens, and efficacy endpoints. The detailed experimental protocols and data presented in this guide for its antiplasmodial activity can serve as a valuable reference for designing future in vivo studies for these other potential applications.

References

Comparative Transcriptomic Analysis: Roseoflavin vs. Riboflavin Treatment in Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the transcriptomic effects of roseoflavin versus riboflavin treatment in bacteria. This compound, a naturally occurring analog of riboflavin, is a potent antibiotic that targets fundamental metabolic pathways in various bacterial species. Understanding its impact on global gene expression compared to its essential vitamin counterpart, riboflavin, is crucial for elucidating its mechanism of action and for the development of novel antimicrobial strategies. This document summarizes key findings from published research, presents available quantitative data, details experimental methodologies, and provides visual representations of the underlying biological processes.

Executive Summary

This compound exerts its antibacterial effect primarily by targeting flavin mononucleotide (FMN) riboswitches, which are RNA regulatory elements that control the expression of genes involved in riboflavin biosynthesis and transport. By mimicking FMN, the active form of riboflavin, this compound binds to these riboswitches and downregulates the expression of essential genes, leading to riboflavin starvation and growth inhibition.

While the primary mechanism of action is well-established, studies have also revealed that this compound can induce complex, off-target transcriptomic changes that differ significantly from those elicited by riboflavin. This guide focuses on the findings from studies on Listeria monocytogenes, which provide the most detailed comparative data to date on the differential effects of these two compounds on bacterial gene expression, particularly concerning virulence.

Data Presentation: Comparative Gene Expression in Listeria monocytogenes

The following table summarizes the differential expression of key genes in Listeria monocytogenes when treated with this compound compared to riboflavin, as determined by Northern blot analysis. This data highlights the distinct regulatory effects of this compound beyond the FMN riboswitch, particularly on virulence-related genes.

GeneFunctionTreatment ConditionThis compound Effect on ExpressionRiboflavin Effect on ExpressionReference
lmo1945Riboflavin transporterMinimal MediumRepressionRepression[1]
hlyListeriolysin O (virulence factor)Rich Medium (BHI)UpregulationNo significant effect[1]
actAActin-assembly inducing protein (virulence factor)Rich Medium (BHI)UpregulationNo significant effect[1]
plcAPhosphatidylinositol-specific phospholipase C (virulence factor)Rich Medium (BHI)UpregulationNo significant effect[1]
prfAMaster virulence regulatorRich Medium (BHI)Upregulation of PrfA-dependent genesNo significant effect[1]
hlyListeriolysin O (virulence factor)Minimal MediumDownregulationDownregulation[1]
actAActin-assembly inducing protein (virulence factor)Minimal MediumDownregulationDownregulation[1]

Experimental Protocols

The following is a detailed methodology for the Northern blot analysis used to generate the comparative gene expression data presented above, based on the protocol described by Mansjö et al., 2011.[1]

1. Bacterial Strains and Growth Conditions:

  • Bacterial Strain: Listeria monocytogenes EGD-e.

  • Rich Medium: Brain Heart Infusion (BHI) broth.

  • Minimal Medium: A defined minimal medium supplemented with necessary growth factors, excluding riboflavin.

  • Treatment: Cultures were grown to an optical density at 600 nm (OD600) of 0.25. This compound or riboflavin was then added to a final concentration of 100 µM, and the cultures were incubated for approximately 1.5 generations before harvesting.

2. RNA Extraction:

  • Total RNA was extracted from bacterial cultures using a suitable RNA purification kit according to the manufacturer's instructions.

  • RNA concentration and purity were determined spectrophotometrically.

3. Northern Blot Analysis:

  • RNA Separation: Equal amounts of total RNA (typically 10-20 µg) were separated on a 1.2% agarose gel containing formaldehyde to denature the RNA.

  • RNA Transfer: The separated RNA was transferred overnight to a nylon membrane via capillary blotting.

  • Probe Preparation: Gene-specific DNA probes for lmo1945, hly, actA, plcA, and a control gene (e.g., tmRNA) were generated by PCR using specific primers. The probes were radioactively labeled with [α-³²P]dCTP using a random priming labeling kit.

  • Hybridization: The membrane was pre-hybridized in a suitable hybridization buffer at 65°C. The radiolabeled probe was then added to the buffer, and hybridization was carried out overnight at 65°C.

  • Washing: The membrane was washed with a series of low and high stringency buffers to remove any non-specifically bound probe.

  • Detection: The membrane was exposed to a phosphor screen, and the radioactive signal was detected using a phosphorimager. The intensity of the bands corresponding to the target genes was quantified and normalized to the control gene to determine relative expression levels.

Mandatory Visualization

Signaling Pathways and Regulatory Mechanisms

The following diagrams illustrate the key signaling pathways and regulatory mechanisms affected by this compound and riboflavin treatment.

Roseoflavin_Riboflavin_Action cluster_extracellular Extracellular cluster_cell Bacterial Cell This compound This compound Transporter Riboflavin Transporter (e.g., lmo1945) This compound->Transporter Uptake FMN_Riboswitch FMN Riboswitch This compound->FMN_Riboswitch Binds & Represses PrfA PrfA This compound->PrfA Upregulates (in rich media) Riboflavin Riboflavin Riboflavin->Transporter Uptake Riboflavin->FMN_Riboswitch Binds & Represses Transporter->FMN_Riboswitch transport leads to intracellular flavins Rib_Genes Riboflavin Biosynthesis & Transport Genes FMN_Riboswitch->Rib_Genes Represses Transcription Virulence_Regulon Virulence Regulon (e.g., PrfA-regulated genes) PrfA->Virulence_Regulon Activates Transcription Experimental_Workflow start Start: L. monocytogenes Culture treatment Treatment with this compound or Riboflavin (100 µM) start->treatment harvest Harvest Cells treatment->harvest rna_extraction Total RNA Extraction harvest->rna_extraction northern_blot Northern Blot Analysis rna_extraction->northern_blot probe Gene-Specific Radioactive Probe Hybridization northern_blot->probe detect Signal Detection and Quantification probe->detect analysis Comparative Expression Analysis detect->analysis

References

Assessing Roseoflavin's Selectivity for Bacterial vs. Mammalian Riboswitches: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of roseoflavin's selectivity for bacterial flavin mononucleotide (FMN) riboswitches over potential mammalian targets. We delve into the supporting experimental data, detailed methodologies, and the underlying mechanisms that dictate its differential effects.

This compound, a natural antibiotic analog of riboflavin, presents a compelling case study in the quest for selective antimicrobial agents. Its efficacy hinges on its ability to hijack bacterial FMN riboswitches, regulatory RNA elements that control the expression of genes essential for riboflavin biosynthesis and transport.[1][2][3][4] A critical aspect of its therapeutic potential lies in its selectivity: its capacity to potently inhibit bacterial growth while minimizing harm to host cells. This guide assesses this selectivity by examining its on-target activity in bacteria against its off-target effects in mammalian systems.

Executive Summary of Selectivity

The selectivity of this compound is not a straightforward comparison of its binding affinity to bacterial versus mammalian riboswitches. The key distinction lies in the fact that FMN riboswitches are not present in mammalian cells .[5] Therefore, this compound's selectivity is a measure of its potent, targeted disruption of a specific regulatory pathway in bacteria against its off-target toxicity in mammals, which occurs through a different mechanism.

In bacteria, this compound is phosphorylated to this compound mononucleotide (RoFMN), which then binds to the FMN riboswitch, leading to the repression of essential genes and subsequent cell growth inhibition.[6][7] In mammalian cells, the toxicity of this compound arises from its metabolism by human enzymes, namely flavokinase and FAD synthetase.[1][3] These enzymes convert this compound into RoFMN and this compound adenine dinucleotide (RoFAD), which are analogs of the vital coenzymes FMN and FAD.[1][3][7] These fraudulent cofactors can then inhibit the function of essential human flavoenzymes, leading to cellular toxicity.[1][3][8]

Quantitative Data Comparison

The following table summarizes the key quantitative data from various studies, comparing the binding affinity and functional inhibition of this compound in bacterial systems.

ParameterOrganism/SystemLigandValueCitation
Dissociation Constant (Kd) Bacillus subtilis ribD FMN RiboswitchFMN~5 nM[4]
Bacillus subtilis ribD FMN RiboswitchThis compound~100 nM[2]
Bacillus subtilis ribD FMN RiboswitchRiboflavin~3 µM[4]
Streptomyces davawensis FMN RiboswitchFMN~100 pM[4]
Streptomyces davawensis FMN RiboswitchThis compound~10 nM[4]
Streptomyces davawensis FMN RiboswitchRiboflavin~50 nM[4]
IC50 (in vitro) Bacillus subtilis ribD FMN RiboswitchFMN0.4 ± 0.01 µM[9]
Bacillus subtilis ribD FMN RiboswitchThis compound7.0 ± 0.18 µM[9]
IC50 (in vivo) Bacillus subtilis (Photoaffinity Labeling)This compound5 ± 0.64 µM[9]
T50 (in vitro transcription/translation) Bacillus subtilis ribG FMN RiboswitchRoFMN40 ± 4 µM[10]
Streptomyces coelicolor ribB FMN RiboswitchRoFMN20 ± 5 µM[10]
Streptomyces davawensis ribA FMN RiboswitchRoFMN25 ± 4 µM[10]

Signaling Pathways and Mechanisms of Action

The differential effects of this compound in bacterial and mammalian cells can be visualized through their distinct signaling pathways.

cluster_bacteria Bacterial Cell cluster_mammalian Mammalian Cell Roseoflavin_b This compound Flavokinase_b Bacterial Flavokinase Roseoflavin_b->Flavokinase_b RoFMN_b RoFMN Flavokinase_b->RoFMN_b FMN_Riboswitch FMN Riboswitch RoFMN_b->FMN_Riboswitch Binds Gene_Expression Riboflavin Biosynthesis & Transport Genes FMN_Riboswitch->Gene_Expression Represses Inhibition Inhibition of Growth Gene_Expression->Inhibition Roseoflavin_m This compound Flavokinase_m Human Flavokinase Roseoflavin_m->Flavokinase_m RoFMN_m RoFMN Flavokinase_m->RoFMN_m FAD_Synthetase_m Human FAD Synthetase RoFAD_m RoFAD FAD_Synthetase_m->RoFAD_m RoFMN_m->FAD_Synthetase_m Flavoenzymes_m Human Flavoenzymes RoFMN_m->Flavoenzymes_m Inhibits RoFAD_m->Flavoenzymes_m Inhibits Toxicity Cellular Toxicity Flavoenzymes_m->Toxicity

Fig. 1: Differential signaling pathways of this compound in bacterial and mammalian cells.

Experimental Protocols

A variety of experimental techniques are employed to assess the binding and functional effects of this compound on riboswitches.

In-line Probing Assay

This assay is used to determine the binding affinity of a ligand to an RNA molecule by observing changes in the RNA's spontaneous cleavage pattern.

Methodology:

  • RNA Preparation: The FMN riboswitch RNA is transcribed in vitro and radiolabeled, typically at the 5' end.

  • Ligand Incubation: The labeled RNA is incubated with varying concentrations of the ligand (e.g., this compound, FMN) in a buffer solution for an extended period (e.g., ~40 hours at 20°C).[11]

  • Spontaneous Cleavage: During incubation, the RNA undergoes spontaneous cleavage at phosphodiester bonds. The rate of cleavage is dependent on the local RNA structure. Unstructured regions are more susceptible to cleavage.

  • Gel Electrophoresis: The RNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).

  • Data Analysis: The intensity of the cleavage bands changes upon ligand binding as the RNA structure is altered. By quantifying these changes at different ligand concentrations, the dissociation constant (Kd) can be determined.[2]

cluster_workflow In-line Probing Workflow start Radiolabeled Riboswitch RNA incubate Incubate with Ligand (this compound) start->incubate cleavage Spontaneous RNA Cleavage incubate->cleavage page Denaturing PAGE cleavage->page analysis Quantify Cleavage & Determine Kd page->analysis end Binding Affinity (Kd) analysis->end

Fig. 2: Experimental workflow for the in-line probing assay.
Reporter Gene Assay

Reporter gene assays are used to assess the in vivo activity of a riboswitch in response to a ligand.

Methodology:

  • Construct Design: A plasmid is constructed where a reporter gene (e.g., lacZ encoding β-galactosidase or gfp encoding green fluorescent protein) is placed under the control of a promoter and the FMN riboswitch.[2][12]

  • Bacterial Transformation: The reporter plasmid is transformed into a suitable bacterial strain (e.g., Bacillus subtilis).

  • Ligand Treatment: The bacterial cultures are grown in the presence of varying concentrations of the test compound (e.g., this compound).

  • Reporter Gene Expression Measurement: The expression of the reporter gene is quantified. For lacZ, this can be done by measuring β-galactosidase activity using a colorimetric assay. For gfp, fluorescence can be measured.[13]

  • Data Analysis: A dose-response curve is generated by plotting reporter gene expression against the ligand concentration to determine the IC50 or EC50 value.

In Vitro Transcription/Translation (IVTT) Assay

IVTT assays allow for the functional characterization of a riboswitch in a controlled, cell-free environment.

Methodology:

  • Template Preparation: A linear DNA template containing a promoter, the FMN riboswitch sequence, and a reporter gene (e.g., luciferase) is prepared.[10]

  • Reaction Setup: The DNA template is added to a cell-free transcription-translation system, which contains RNA polymerase, ribosomes, amino acids, and other necessary components.

  • Ligand Addition: The reaction is carried out in the presence of different concentrations of the ligand (e.g., RoFMN).

  • Reporter Protein Synthesis: The amount of reporter protein synthesized is measured, for example, by luminescence for luciferase.

  • Data Analysis: The level of protein synthesis is plotted against the ligand concentration to determine the concentration at which 50% of the maximum inhibition is observed (T50).[10]

The Basis of Selectivity: A Logical Relationship

The selectivity of an antibiotic is paramount for its clinical success. The ideal antibiotic exhibits high potency against the pathogen while displaying minimal toxicity to the host. In the case of this compound, its selectivity is a function of targeting a bacterial-specific regulatory element while its mammalian toxicity stems from off-target metabolic activation.

cluster_logic Logical Framework for this compound Selectivity This compound This compound Bacteria Bacteria This compound->Bacteria Mammals Mammals This compound->Mammals Riboswitch FMN Riboswitch (Present) Bacteria->Riboswitch NoRiboswitch FMN Riboswitch (Absent) Mammals->NoRiboswitch OnTarget On-Target Effect: Riboswitch Binding & Gene Repression Riboswitch->OnTarget OffTarget Off-Target Effect: Metabolism to Toxic Analogs NoRiboswitch->OffTarget Antibacterial High Antibacterial Activity OnTarget->Antibacterial Toxicity Host Cell Toxicity OffTarget->Toxicity Selectivity Selectivity Challenge Antibacterial->Selectivity Toxicity->Selectivity

Fig. 3: Logical relationship illustrating the basis of this compound's selectivity.

Conclusion

This compound demonstrates potent antibacterial activity by targeting FMN riboswitches, a mechanism absent in mammals. However, its selectivity is compromised by its metabolism in human cells, which leads to the formation of toxic flavin analogs that can disrupt the function of essential flavoenzymes. This guide highlights that while the absence of the primary target in the host is a significant advantage, off-target effects mediated by host metabolism are a critical consideration in the development of riboswitch-targeting antibiotics. Future efforts in this area should focus on designing analogs of this compound that retain high affinity for bacterial riboswitches but are poor substrates for human flavin-metabolizing enzymes, thereby enhancing the therapeutic window.

References

comparing the metabolic effects of roseoflavin and its synthetic analogues

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into how the natural antibiotic roseoflavin and its synthetic derivatives disrupt essential flavin-dependent metabolic pathways, offering a comparative look at their mechanisms, potency, and the experimental frameworks used to evaluate them.

This compound (RoF), a natural riboflavin (vitamin B2) analogue produced by Streptomyces davawensis, has garnered significant attention for its antimicrobial properties.[1][2] Its mode of action hinges on its structural similarity to riboflavin, allowing it to be actively transported into cells and subsequently metabolized into fraudulent cofactors. This guide provides a comparative analysis of the metabolic effects of this compound and its key synthetic analogues, presenting the experimental data that underpins our understanding of these potent antimetabolites.

Mechanism of Action: A Tale of Two Targets

The antimicrobial activity of this compound stems from a dual-pronged attack on flavin-dependent cellular machinery. Once inside the cell, typically via riboflavin transporters, this compound is converted by the host's enzymes—flavokinase and FAD synthetase—into this compound mononucleotide (RoFMN) and this compound adenine dinucleotide (RoFAD), respectively.[2] These "counterfeit" cofactors then wreak havoc in two primary ways:

  • FMN Riboswitch Interference: RoFMN binds to FMN riboswitches, which are regulatory RNA elements in the 5' untranslated regions of bacterial mRNAs that control the expression of genes for riboflavin biosynthesis and transport.[3][4] This binding mimics an excess of FMN, leading to the premature termination of transcription or inhibition of translation, effectively shutting down the cell's ability to produce or import its own essential riboflavin.[3][5]

  • Flavoenzyme Inhibition: Both RoFMN and RoFAD can be incorporated into various flavoenzymes.[2] Due to their altered physicochemical properties compared to the native FMN and FAD, these RoF-containing holoenzymes often exhibit reduced or completely abolished catalytic activity, crippling essential metabolic pathways like cellular respiration.[1][2]

Comparative Analysis of this compound and Analogues

The quest for more potent or selective antimicrobial agents has led to the study and synthesis of several this compound analogues. Here, we compare this compound with its natural precursor, 8-demethyl-8-aminoriboflavin (also known as 8-aminoriboflavin or AF), and a class of rationally designed synthetic analogues.

This compound (RoF) vs. 8-aminoriboflavin (AF)

8-aminoriboflavin (AF) is a direct biosynthetic precursor to this compound.[6] Studies comparing the two have revealed key differences in their metabolic impact, particularly in pathogenic bacteria like Listeria monocytogenes and the malaria parasite Plasmodium falciparum.[1][7]

While both compounds are metabolized into their respective mononucleotide (RoFMN, AFMN) and dinucleotide (RoFAD, AFAD) forms, their efficiencies and downstream effects differ.[7] Notably, in human enzyme assays, FAD synthetase accepted RoFMN as a substrate to form RoFAD, but did not accept AFMN, preventing the formation of AFAD.[8][9] This suggests AF may have a lower toxic potential in humans, making it an attractive lead for drug development.[8][9]

Data Presentation: Quantitative Comparison

The following tables summarize key experimental data comparing the activity and metabolic impact of this compound and 8-aminoriboflavin.

Table 1: In Vitro Antiplasmodial Activity against P. falciparum[1]
Compound IC50 (µM) in 0.532 µM Riboflavin
This compound (RoF)1.6 ± 0.1
8-aminoriboflavin (AF)7 ± 1

IC50 values represent the concentration required to inhibit parasite growth by 50%. Data are mean ± SEM.

Table 2: Effect on Intracellular Flavin Levels in L. monocytogenes[7]
Treatment Relative FMN Level Relative FAD Level Analogue Cofactors Detected
Control (Riboflavin)100%100%None
This compound (RoF)Not DetectedDrastically ReducedRoFMN, RoFAD
8-aminoriboflavin (AF)Not DetectedDrastically ReducedAFMN, AFAD

Data indicates that treatment with either analogue leads to a significant depletion of natural flavin cofactors and the production of fraudulent ones.

Synthetic Analogues: Rational Design for Potency

Recognizing the therapeutic potential of targeting the FMN riboswitch, researchers have developed synthetic analogues to overcome some of this compound's limitations, such as its reliance on active transport and enzymatic activation, both of which can be circumvented by resistance mutations.[10] A key strategy involves replacing the metabolically labile phosphate group of RoFMN with more stable negatively charged groups, like a carboxylic acid, and modifying the side chain to improve passive transport into cells.[10]

Table 3: Structure-Activity Relationship of FMN Riboswitch Ligands[10][11]
Compound Modification from RoFMN Relative Potency (Binding/Activity)
This compound (RoF)Lacks phosphate; requires phosphorylation.Low (requires activation)
This compound Mononucleotide (RoFMN)Natural active form.High
BRX830Ribityl chain replaced with an alkyl chain.High (confirms ribityl hydroxyls are not essential)
BRX857Phosphate group replaced with a heptanoic acid chain.Moderate (demonstrates a carboxylate can substitute for phosphate)
5FDQDComplex synthetic with hydrophobic groups and polar head.Very High (superior potency and selectivity)

This table illustrates the progression of rational drug design, leading to compounds with improved characteristics for targeting the FMN riboswitch.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental designs discussed, the following diagrams are provided.

Metabolic_Activation Metabolic Activation of Riboflavin and its Analogues cluster_riboflavin Riboflavin Pathway cluster_this compound This compound Pathway cluster_8af 8-aminoriboflavin Pathway RF Riboflavin (RF) FMN Flavin Mononucleotide (FMN) RF->FMN Flavokinase FAD Flavin Adenine Dinucleotide (FAD) FMN->FAD FAD Synthetase RoF This compound (RoF) RoFMN This compound Mononucleotide (RoFMN) RoF->RoFMN Flavokinase RoFAD This compound Adenine Dinucleotide (RoFAD) RoFMN->RoFAD FAD Synthetase AF 8-aminoriboflavin (AF) AFMN 8-amino-FMN (AFMN) AF->AFMN Flavokinase AFAD 8-amino-FAD (AFAD) (Not formed by human FADS) AFMN->AFAD FAD Synthetase Transport Cellular Uptake (Riboflavin Transporter) Transport->RF Transport->RoF Transport->AF RF_in Riboflavin RF_in->Transport RoF_in This compound RoF_in->Transport AF_in 8-aminoriboflavin AF_in->Transport

Caption: Metabolic activation pathways for riboflavin and its analogues.

FMN_Riboswitch_Mechanism Mechanism of FMN Riboswitch Regulation cluster_low_fmn Low FMN/RoFMN cluster_high_fmn High FMN/RoFMN rib_operon_on rib Operon mRNA aptamer_on Aptamer Domain (Unbound) antiterminator Anti-terminator Loop Forms aptamer_on->antiterminator Conformation A transcription_on Transcription Proceeds antiterminator->transcription_on rib_operon_off rib Operon mRNA aptamer_off Aptamer Domain (Bound) terminator Terminator Loop Forms aptamer_off->terminator Conformation B transcription_off Transcription Terminates terminator->transcription_off FMN FMN or RoFMN FMN->aptamer_off Binds

Caption: FMN riboswitch action leading to transcription termination.

Experimental_Workflow Workflow for this compound-Based Mutant Selection cluster_analysis Analysis start Bacterial Culture (e.g., W. cibaria) treatment Grow in medium with increasing RoF concentrations start->treatment selection Plate on solid medium treatment->selection id Identify resistant colonies (e.g., yellow, mucous) selection->id isolate Isolate and culture mutant strains id->isolate analysis Analyze mutants isolate->analysis dna_seq DNA Sequence FMN Riboswitch hplc Quantify Riboflavin Production (HPLC)

Caption: Experimental workflow for selecting riboflavin-overproducing mutants.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to generate the comparative data.

Protocol 1: FMN Riboswitch Activity Assay (β-Galactosidase Reporter)

This assay measures the regulatory activity of an FMN riboswitch by fusing it to a reporter gene, such as lacZ, which encodes β-galactosidase.

  • Strain Preparation: Bacillus subtilis strains are engineered to have the FMN riboswitch sequence fused upstream of a lacZ reporter gene.[3]

  • Culturing: Strains are grown overnight in a rich medium (e.g., 2XYT). The culture is then diluted and grown for several hours.[3]

  • Induction: The bacterial culture is resuspended in a minimal medium and grown in the presence of the test compounds (e.g., 100 µM riboflavin or 100 µM this compound) for 2-3 hours.[3]

  • Cell Lysis: Cells are permeabilized to allow the substrate to enter. This can be done by adding chloroform and SDS and vortexing.[12]

  • Enzymatic Reaction: The substrate, o-nitrophenyl-β-D-galactoside (ONPG), is added to the permeabilized cells. β-galactosidase cleaves ONPG, producing a yellow product (o-nitrophenol).[12][13]

  • Quantification: The reaction is stopped by adding a high pH solution (e.g., 1M Na₂CO₃). The absorbance of the yellow product is measured spectrophotometrically at 420 nm.[12][14] The activity is often normalized to cell density (OD600) and time, reported in Miller units.

Protocol 2: Analysis of Intracellular Flavins by HPLC

This method quantifies the levels of riboflavin, FMN, FAD, and their analogues within cells.

  • Cell Culture and Treatment: Bacteria or parasites are cultured and treated with a specific concentration of the flavin analogue (e.g., 10 µM RoF or AF) for a defined period.[7]

  • Cell Harvesting and Lysis: Cells are harvested by centrifugation. Intracellular flavins are extracted by resuspending the cell pellet in an extraction buffer and heating (e.g., 80-100°C for 10 minutes) to denature proteins and release the cofactors.[15]

  • Sample Preparation: The lysate is centrifuged to pellet cell debris, and the supernatant is filtered through a 0.22 µm filter to remove any remaining particulates.[15]

  • HPLC Separation: The filtered extract is injected into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column.[16][17]

  • Detection and Quantification: Flavins are separated based on their polarity and detected using a fluorescence detector (e.g., excitation at 445-470 nm, emission at 530 nm).[17][18] The concentration of each flavin is determined by comparing the peak area from the sample to a standard curve generated with known concentrations of pure flavins.[15]

Protocol 3: In Vitro Flavokinase/FAD Synthetase Assay

This assay directly measures the ability of flavokinase and FAD synthetase enzymes to metabolize riboflavin and its analogues.

  • Enzyme Preparation: The gene for the bifunctional flavokinase/FAD synthetase (e.g., RibCF from E. coli) is cloned and the protein is overexpressed and purified.[19]

  • Reaction Mixture: An assay mixture is prepared containing the purified enzyme, the flavin substrate (e.g., 50 µM riboflavin or this compound), ATP (as a phosphate and adenosine donor), and necessary cofactors like MgCl₂ in a suitable buffer.[19][20]

  • Enzymatic Reaction: The reaction is initiated by adding the enzyme to the pre-warmed mixture (e.g., 37°C) and incubated for a specific time course (e.g., 0, 10, 60 minutes).[19]

  • Analysis: Aliquots are taken at different time points, and the reaction is stopped. The amounts of substrate consumed and products (FMN/RoFMN and FAD/RoFAD) formed are analyzed and quantified by HPLC, as described in Protocol 2.[18][19]

  • Kinetic Analysis: By measuring reaction rates at various substrate concentrations, kinetic parameters such as Kₘ and Vₘₐₓ can be calculated using the Michaelis-Menten equation.[19]

References

The Validation of Roseoflavin as a Specific Probe for FMN Riboswitch Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of roseoflavin's performance as a specific probe for Flavin Mononucleotide (FMN) riboswitch function against other alternatives, supported by experimental data.

This compound, a natural antibiotic analog of riboflavin, has emerged as a valuable tool for studying FMN riboswitch-mediated gene regulation. Its ability to mimic the natural ligand, FMN, allows it to bind to the riboswitch aptamer and modulate the expression of downstream genes involved in riboflavin biosynthesis and transport.[1][2] This guide delves into the experimental validation of this compound's specificity and efficacy, presenting comparative data and detailed protocols to aid in its application.

Performance Comparison: this compound vs. Alternative Probes

This compound's utility as a probe is underscored by its direct and high-affinity binding to FMN riboswitches, leading to the downregulation of gene expression.[1][2] Its effectiveness has been demonstrated in various bacteria, including Bacillus subtilis and Listeria monocytogenes.[1][3] While this compound is a widely studied probe, other molecules have also been investigated for their interaction with the FMN riboswitch. The following table summarizes the quantitative data for this compound and its alternatives.

Compound Target Organism/Riboswitch Binding Affinity (KD) In Vitro Activity (IC50/T50) In Vivo Activity (MIC50) Reference
This compound Bacillus subtilis ribD FMN riboswitch~100 nM7.0 ± 0.18 µM (IC50)-[1][4]
Streptomyces davawensis FMN riboswitch10 nM--[1]
Flavin Mononucleotide (FMN) Bacillus subtilis ribD FMN riboswitch< 100 pM0.4 ± 0.01 µM (IC50)-[1][4]
Streptomyces davawensis FMN riboswitch< 100 pM--[1]
Bacillus subtilis ribG FMN riboswitch-46 ± 6 µM (T50)-[5]
This compound Mononucleotide (RoFMN) Bacillus subtilis ribG FMN riboswitch-40 ± 4 µM (T50)-[5]
Staphylococcus aureus ypaA--8 µg/mL[6]
Staphylococcus epidermidis--32 µg/mL[6]
Ribocil-C Staphylococcus aureus--0.5 mg/mL[7]
5FDQD Clostridium difficile--Selectively active in mouse gut[6]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental approaches used to validate this compound, the following diagrams illustrate the FMN riboswitch signaling pathway and a typical experimental workflow.

FMN_Riboswitch_Mechanism FMN Riboswitch Regulatory Mechanism cluster_gene_expression Gene Expression cluster_riboswitch_states Riboswitch States Transcription Transcription Translation Translation Transcription->Translation Protein_Synthesis Protein Synthesis Translation->Protein_Synthesis Apo_State Apo-State (No Ligand Bound) Anti-Terminator_Hairpin Anti-Terminator Hairpin Formation Apo_State->Anti-Terminator_Hairpin Holo_State Holo-State (Ligand Bound) Terminator_Hairpin Terminator Hairpin Formation Holo_State->Terminator_Hairpin FMN_or_this compound FMN or this compound Riboswitch FMN Riboswitch FMN_or_this compound->Riboswitch Binds Riboswitch->Apo_State Low Ligand Concentration Riboswitch->Holo_State High Ligand Concentration Terminator_Hairpin->Transcription Termination Anti-Terminator_Hairpin->Transcription

Caption: FMN Riboswitch Regulatory Mechanism.

Experimental_Workflow Experimental Workflow for this compound Validation RNA_Synthesis In Vitro Transcription of FMN Riboswitch RNA Ligand_Binding_Assay Ligand Binding Assay (e.g., In-line probing, Fluorescence Quenching) RNA_Synthesis->Ligand_Binding_Assay In_Vitro_Gene_Expression In Vitro Transcription/ Translation Assay RNA_Synthesis->In_Vitro_Gene_Expression Data_Analysis Data Analysis (Kd, IC50, MIC determination) Ligand_Binding_Assay->Data_Analysis In_Vitro_Gene_Expression->Data_Analysis Bacterial_Culture Bacterial Culture (e.g., B. subtilis) Reporter_Gene_Assay Reporter Gene Assay (e.g., lacZ) Bacterial_Culture->Reporter_Gene_Assay Growth_Inhibition_Assay Bacterial Growth Inhibition Assay (MIC) Bacterial_Culture->Growth_Inhibition_Assay Reporter_Gene_Assay->Data_Analysis Growth_Inhibition_Assay->Data_Analysis

Caption: Experimental Workflow for this compound Validation.

Key Experimental Protocols

The validation of this compound as a specific FMN riboswitch probe relies on a series of well-established experimental protocols. Below are detailed methodologies for key experiments.

In-line Probing Assay

This assay is used to monitor the binding of a ligand to an RNA molecule by observing changes in the RNA's spontaneous cleavage pattern in the absence of enzymes or denaturants.

Protocol:

  • RNA Preparation: The FMN riboswitch RNA is typically synthesized by in vitro transcription using T7 RNA polymerase and a DNA template. The RNA is then purified by denaturing polyacrylamide gel electrophoresis (PAGE).

  • 5'-End Labeling: The purified RNA is dephosphorylated and then radiolabeled at the 5' end using T4 polynucleotide kinase and [γ-³²P]ATP.

  • Binding Reaction: The labeled RNA is incubated with varying concentrations of the ligand (e.g., this compound, FMN) in a buffer containing MgCl₂, KCl, and a buffer such as Tris-HCl or MOPS at a specific pH and temperature.

  • Spontaneous Cleavage: The mixture is incubated for a prolonged period (e.g., 40-48 hours) at room temperature to allow for spontaneous cleavage of the RNA backbone.

  • Analysis: The cleavage products are resolved by denaturing PAGE. The intensity of the bands, corresponding to cleavage at specific nucleotide positions, is quantified using a phosphorimager. Regions of the RNA that are structured due to ligand binding will show reduced cleavage. The dissociation constant (KD) can be determined by plotting the fraction of RNA bound against the ligand concentration.[1]

In Vitro Transcription/Translation (IVTT) Assay

This assay assesses the ability of a ligand to regulate gene expression by controlling transcription termination or translation initiation at the riboswitch.

Protocol:

  • Template Preparation: A DNA template containing a promoter (e.g., T7), the FMN riboswitch sequence, and a reporter gene (e.g., luciferase, lacZ) is prepared.

  • IVTT Reaction: The DNA template is added to a cell-free transcription/translation system (e.g., E. coli S30 extract).

  • Ligand Addition: Varying concentrations of the ligand (this compound, FMN, etc.) are added to the reaction mixtures.

  • Incubation: The reactions are incubated at 37°C for a set period to allow for transcription and translation of the reporter gene.

  • Reporter Gene Measurement: The activity of the reporter protein is measured (e.g., luminescence for luciferase, colorimetric assay for β-galactosidase).

  • Data Analysis: The reporter activity is plotted against the ligand concentration to determine the concentration at which 50% of the expression is inhibited (T₅₀ or IC₅₀).[5]

Fluorescence Quenching Assay

This method leverages the intrinsic fluorescence of FMN and its quenching upon binding to the riboswitch aptamer to determine binding affinity.

Protocol:

  • Instrumentation: A microplate reader capable of fluorescence detection is used.

  • Reaction Setup: In vitro transcribed FMN riboswitch RNA is mixed with a constant concentration of FMN in a suitable buffer.

  • Titration: A competing ligand, such as this compound, is titrated into the FMN-riboswitch mixture.

  • Fluorescence Measurement: The fluorescence of FMN is measured at each concentration of the competing ligand. As the competitor binds to the riboswitch, it displaces FMN, leading to an increase in FMN fluorescence.

  • Data Analysis: The change in fluorescence is plotted against the competitor concentration to determine the binding affinity. It is important to note that the fluorescence of this compound mononucleotide (RoFMN) is significantly weaker than that of FMN.[5][8]

Bacterial Growth Inhibition (MIC) Assay

This assay determines the minimum concentration of a compound required to inhibit the visible growth of a bacterium.

Protocol:

  • Bacterial Strain: A suitable bacterial strain (e.g., B. subtilis, S. aureus) is grown in liquid culture to a specific optical density.

  • Serial Dilutions: The compound (e.g., this compound) is serially diluted in a multi-well plate containing growth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the bacteria.

  • Incubation: The plate is incubated at the optimal growth temperature for the bacterium for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion

The collective evidence from in vitro binding assays, gene expression studies, and in vivo bacterial growth inhibition experiments strongly validates this compound as a specific and effective probe for FMN riboswitch function. Its ability to directly bind the riboswitch and modulate gene expression provides a powerful tool for dissecting the regulatory mechanisms of this important class of RNA elements. While other compounds that target the FMN riboswitch exist, this compound remains a cornerstone for such investigations due to its well-characterized interactions and proven utility in a variety of experimental systems. The detailed protocols and comparative data presented in this guide are intended to facilitate the successful application of this compound in future research endeavors.

References

The Untapped Potential of Roseoflavin: A Comparative Guide to Synergistic Antibacterial Combinations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating crisis of antibiotic resistance necessitates innovative strategies to extend the lifespan of existing antimicrobial agents and discover new therapeutic approaches. One promising avenue lies in combination therapy, where the synergistic interaction between two or more compounds enhances their overall efficacy. Roseoflavin, a naturally occurring riboflavin analog with potent antibacterial properties, presents a compelling candidate for such synergistic pairings. This guide explores the theoretical framework and experimental basis for evaluating the synergistic effects of this compound with other antibacterial compounds, providing a roadmap for future research in this critical area.

This compound's primary mechanism of action involves the inhibition of bacterial riboflavin (vitamin B2) biosynthesis and transport. It achieves this by binding to flavin mononucleotide (FMN) riboswitches, which are regulatory RNA elements that control the expression of genes essential for riboflavin metabolism. By disrupting this vital pathway, this compound effectively stunts bacterial growth. This unique mode of action suggests a strong potential for synergy when combined with antibiotics that target distinct cellular processes.

Potential Synergistic Combinations with this compound

While direct experimental data on the synergistic effects of this compound with other antibiotics is currently limited, we can hypothesize potential synergistic interactions based on their respective mechanisms of action. The following table outlines key classes of antibacterial compounds and the rationale for their potential synergy with this compound.

Antibacterial ClassMechanism of ActionRationale for Synergy with this compound
Folate Synthesis Inhibitors
TrimethoprimInhibits dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolate, a precursor for nucleotide synthesis.Dual blockade of two essential vitamin biosynthesis pathways (riboflavin and folic acid) could lead to a potent synergistic effect, as bacteria would be starved of critical cofactors for growth and replication.
SulfamethoxazoleCompetitively inhibits dihydropteroate synthase, an enzyme involved in the initial steps of folate synthesis.Similar to trimethoprim, a combined attack on riboflavin and folate metabolism could overwhelm the bacterium's ability to produce essential building blocks for survival.
Cell Wall Synthesis Inhibitors
Penicillin (β-lactams)Inhibit penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan in the bacterial cell wall, leading to cell lysis.By weakening the cell wall, penicillin could potentially increase the uptake of this compound into the bacterial cell, thereby enhancing its intracellular concentration and inhibitory effect on FMN riboswitches.
Protein Synthesis Inhibitors
Gentamicin (Aminoglycosides)Binds to the 30S ribosomal subunit, causing misreading of mRNA and inhibition of protein synthesis.A simultaneous assault on both riboflavin-dependent metabolic processes and protein synthesis could create a multi-pronged attack that bacteria would find difficult to overcome, potentially leading to enhanced bactericidal activity.
TetracyclineBinds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thus inhibiting protein synthesis.The combined effect of disrupting essential metabolic pathways with this compound and halting protein production with tetracycline could result in a powerful synergistic inhibition of bacterial growth.

Experimental Protocol: The Checkerboard Assay

The checkerboard assay is a widely used in vitro method to quantitatively assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.

Materials:
  • 96-well microtiter plates

  • Bacterial strain of interest

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

  • Stock solutions of this compound and the test antibacterial compound

  • Spectrophotometer (for measuring optical density at 600 nm)

Methodology:
  • Preparation of Inoculum: A bacterial suspension is prepared and adjusted to a standardized concentration (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Two-fold serial dilutions of this compound are prepared along the rows of the microtiter plate, and two-fold serial dilutions of the second antibacterial compound are prepared along the columns. This creates a matrix of wells with varying concentrations of both compounds.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Controls: Each plate should include wells with bacteria and no antibiotics (growth control), wells with each antibiotic alone in a range of concentrations (to determine the Minimum Inhibitory Concentration - MIC), and wells with medium alone (sterility control).

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Data Analysis: After incubation, the MIC of each drug alone and in combination is determined as the lowest concentration that inhibits visible bacterial growth. The Fractional Inhibitory Concentration (FIC) index is then calculated using the following formula:

    FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

Interpretation of FIC Index:
  • Synergy: FIC index ≤ 0.5

  • Additive: 0.5 < FIC index ≤ 1

  • Indifference: 1 < FIC index ≤ 4

  • Antagonism: FIC index > 4

Visualizing the Pathways and Processes

To better understand the potential for synergy and the experimental workflow, the following diagrams have been generated.

Synergy_Workflow cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis Inoculum Standardized Bacterial Inoculum Inoculation Inoculation Inoculum->Inoculation This compound This compound Stock Solution Serial_Dilution Serial Dilutions in 96-well Plate This compound->Serial_Dilution Antibiotic Antibiotic X Stock Solution Antibiotic->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC_Determination MIC Determination Incubation->MIC_Determination FIC_Calculation FIC Index Calculation MIC_Determination->FIC_Calculation Interpretation Interpretation (Synergy, Additive, etc.) FIC_Calculation->Interpretation

Caption: Workflow for evaluating antibacterial synergy using the checkerboard assay.

Roseoflavin_Mechanism This compound This compound FMN_Riboswitch FMN Riboswitch This compound->FMN_Riboswitch Binds to Riboflavin_Genes Riboflavin Biosynthesis & Transport Genes FMN_Riboswitch->Riboflavin_Genes Downregulates Expression Riboflavin Riboflavin (Vitamin B2) Riboflavin_Genes->Riboflavin Produces Bacterial_Growth Bacterial Growth Riboflavin_Genes->Bacterial_Growth Supports Riboflavin->Bacterial_Growth Essential for

Caption: Mechanism of action of this compound via FMN riboswitch inhibition.

Potential_Synergy cluster_rose This compound Action cluster_abx Antibiotic X Action This compound This compound Riboflavin_Pathway Riboflavin Biosynthesis This compound->Riboflavin_Pathway Inhibits Antibiotic_X Antibiotic X (e.g., Trimethoprim) Target_Pathway Target Pathway (e.g., Folate Synthesis) Antibiotic_X->Target_Pathway Inhibits Bacterial_Cell Bacterial Cell Riboflavin_Pathway->Bacterial_Cell Essential for Metabolism Target_Pathway->Bacterial_Cell Essential for Growth/Replication Synergy Synergistic Inhibition Bacterial_Cell->Synergy

Caption: Theoretical basis for synergy between this compound and another antibiotic.

Conclusion and Future Directions

The exploration of synergistic combinations involving this compound is a promising frontier in the fight against antibiotic resistance. Its unique mechanism of targeting FMN riboswitches makes it an ideal candidate for pairing with a wide range of antibacterial agents that act on different cellular pathways. While the direct experimental evidence for such synergies is yet to be established, the theoretical rationale is strong.

Future research should focus on systematically evaluating the synergistic potential of this compound with various classes of antibiotics using standardized methods like the checkerboard assay. Positive in vitro findings should then be validated in more complex models, including biofilm and in vivo infection models. A deeper understanding of the molecular basis of these synergistic interactions will be crucial for the rational design of novel and effective combination therapies. The data and methodologies presented in this guide provide a foundational framework for researchers to embark on this important line of inquiry.

Safety Operating Guide

Proper Disposal of Roseoflavin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat roseoflavin as a chemical waste product and dispose of it through an approved waste disposal program. While some safety data sheets (SDS) do not classify this compound as a hazardous substance, others indicate it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1][2] Therefore, precautionary measures in handling and disposal are essential.

This guide provides detailed procedures for the safe disposal of this compound, ensuring the safety of laboratory personnel and minimizing environmental impact. The information is targeted toward researchers, scientists, and drug development professionals familiar with laboratory safety protocols.

Safety and Handling Precautions

Before handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. If there is a risk of generating dust, a NIOSH-approved respirator should be used. Engineering controls, such as a fume hood or other local exhaust ventilation, should be employed to minimize airborne exposure. In case of accidental contact, follow these first-aid measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, removing any contact lenses.

  • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.

  • Ingestion: Wash out the mouth with water. Do not induce vomiting.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

Seek medical attention if any symptoms occur after exposure.[3]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, compiled from various sources.

PropertyValueSource
Molecular Formula C₁₈H₂₃N₅O₆[4][5]
Molecular Weight 405.41 g/mol [6][7]
Oral LD50 (mouse) 3 g/kg[1]
Intraperitoneal LD50 (mouse) 400 mg/kg[1]
Solubility in DMSO 5 mg/mL (warmed)[7]
55 mg/mL (sonication recommended)[6]
Storage Temperature -20°C[7]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the proper disposal of this compound waste, including unused product and contaminated materials.

1. Waste Identification and Segregation:

  • Identify all waste containing this compound. This includes pure this compound powder, solutions containing this compound, and any materials contaminated with this compound (e.g., pipette tips, gloves, weighing paper).
  • Segregate this compound waste from other laboratory waste streams. Do not mix it with general trash or other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Waste Collection and Containment:

  • Solid Waste: Collect solid this compound waste in a clearly labeled, sealable container. The container should be made of a material compatible with the chemical.
  • Liquid Waste: Collect liquid waste containing this compound in a labeled, leak-proof container. If the solution contains other hazardous chemicals, ensure the container is appropriate for all components.
  • Labeling: The waste container must be clearly labeled with "this compound Waste" and any other required hazard information as per your institution's guidelines.

3. Accidental Spill Cleanup:

  • In the event of a small spill, carefully sweep or scoop up the solid material and place it in the designated this compound waste container.[8]
  • Clean the spill area with water and dispose of the cleaning materials in the same waste container.[8]
  • For larger spills, evacuate the area and follow your institution's emergency spill response procedures.[8]

4. Final Disposal:

  • All this compound waste must be disposed of through an approved chemical waste disposal company.[2]
  • Contact your institution's EHS office to arrange for the pickup and disposal of the waste. Do not pour this compound solutions down the drain, as it is reported to be very toxic to aquatic life.[2]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Roseoflavin_Disposal_Workflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_disposal Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Identify Waste Type ppe->identify solid_waste Solid Waste (Powder, Contaminated Items) identify->solid_waste Solid liquid_waste Liquid Waste (Solutions) identify->liquid_waste Liquid collect_solid Collect in Labeled, Sealable Container solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-Proof Container liquid_waste->collect_liquid store Store Securely for Pickup collect_solid->store collect_liquid->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs pickup Arrange for Professional Waste Disposal contact_ehs->pickup end End: Proper Disposal Complete pickup->end

This compound Disposal Workflow

References

Personal protective equipment for handling Roseoflavin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling Roseoflavin. It offers procedural, step-by-step guidance on operational plans, including personal protective equipment (PPE), handling, storage, spill cleanup, and disposal.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use the following personal protective equipment to minimize exposure and ensure personal safety:

  • Eye Protection: Safety glasses are required for all routine handling. In the event of a large spill or when there is a risk of splashing, splash goggles should be worn.

  • Hand Protection: Use appropriate chemical-resistant gloves.

  • Body Protection: A standard laboratory coat is mandatory.

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved dust respirator should be used. In situations with potential for high exposure to vapors, dusts, or aerosols, a self-contained breathing apparatus is recommended.[1][2]

Handling and Storage Protocols

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Avoid all direct contact with skin, eyes, and clothing.[1]

  • Do not ingest or inhale the substance.[1]

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.[3]

  • Wash hands and any exposed skin thoroughly after handling.[1]

  • Remove and wash contaminated clothing before reuse.[1]

Storage:

  • Store in a cool, well-ventilated area.

  • Keep the container tightly sealed to prevent contamination and degradation.[1][3]

  • Protect from light.[1]

  • For specific storage temperatures, refer to the supplier's instructions, as recommendations vary (e.g., 2°C - 8°C or -20°C).[1][4][5]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound for easy reference and comparison.

PropertyValue
Storage Temperature 2°C - 8°C[1] or -20°C[4][5] (solid); -80°C (in solvent for 6 months), -20°C (in solvent for 1 month)[4][6]
Acute Toxicity (Oral LD50, mouse) 3 g/kg[7]
Acute Toxicity (Intraperitoneal LD50, mouse) 400 mg/kg[7]
Solubility in DMSO Approximately 10 mg/mL[5] to 55 mg/mL[6]
Solubility in Dimethyl Formamide Approximately 0.3 mg/mL[5]
Solubility in 1:1 DMSO:PBS (pH 7.2) Approximately 0.5 mg/mL[5]

Spill and Disposal Management

Immediate and appropriate response to spills is critical. Follow these step-by-step procedures for cleanup and disposal.

Spill Cleanup Protocol:

  • Small Solid Spill:

    • Wear appropriate PPE (safety glasses, lab coat, gloves, and dust respirator).

    • Use tools to carefully place the spilled solid into a labeled, sealed container for waste disposal.

    • Clean the contaminated surface by spreading water and then wiping it up.

  • Large Solid Spill:

    • Evacuate the immediate area and ensure it is well-ventilated.

    • Wear enhanced PPE (splash goggles, lab coat, gloves, and a dust respirator or self-contained breathing apparatus).

    • Use a shovel to transfer the material into a labeled, sealed container for waste disposal.

    • Clean the contaminated surface with water.

  • Liquid Spill (Solution):

    • Wear appropriate PPE.

    • Absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.[3]

    • Collect the absorbed material into a labeled, sealed container for disposal.

    • Decontaminate the surface and any affected equipment by scrubbing with alcohol.[3]

Disposal Plan:

  • All waste materials, including spilled this compound and contaminated cleanup materials, must be collected in closed, suitable containers for disposal.[1]

  • Dispose of the waste at an approved waste disposal plant.[3]

  • Do not allow this compound to enter the soil, subsoil, surface water, or drains, as it is very toxic to aquatic life with long-lasting effects.[1][3]

  • Ensure that any wastewater containing this compound is collected and treated at a wastewater treatment facility.[1]

This compound Spill Response Workflow

Roseoflavin_Spill_Workflow This compound Spill Response Workflow start Spill Detected assess_spill Assess Spill Size (Small vs. Large) start->assess_spill ppe_small Don PPE: Safety Glasses, Gloves, Lab Coat, Dust Respirator assess_spill->ppe_small Small ppe_large Don Enhanced PPE: Splash Goggles, Gloves, Lab Coat, SCBA/Respirator assess_spill->ppe_large Large spill_type Determine Spill Type (Solid vs. Liquid) ppe_small->spill_type ppe_large->spill_type cleanup_solid_small Small Solid Spill: Use tools to collect solid into waste container. decontaminate_surface Decontaminate Surface: Clean with water (solid spill) or alcohol (liquid spill). cleanup_solid_small->decontaminate_surface cleanup_solid_large Large Solid Spill: Use shovel to collect solid into waste container. cleanup_solid_large->decontaminate_surface cleanup_liquid Liquid Spill: Absorb with inert material. cleanup_liquid->decontaminate_surface collect_waste Collect all contaminated materials in a sealed container. decontaminate_surface->collect_waste dispose Dispose of waste through an approved facility. collect_waste->dispose spill_type->cleanup_solid_small Solid spill_type->cleanup_solid_large Solid spill_type->cleanup_liquid Liquid

Caption: Workflow for handling a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.